3,6-Diiodo-9-phenyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,6-diiodo-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11I2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGAUYXFWGUFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539806 | |
| Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-21-6 | |
| Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diiodo-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 3,6-Diiodo-9-phenyl-9H-carbazole
An In-depth Technical Guide to the Synthesis of 3,6-Diiodo-9-phenyl-9H-carbazole
This compound is a pivotal halogenated aromatic heterocyclic compound, serving as a critical building block in the fields of materials science and organic electronics. The carbazole core, with its electron-rich, fully aromatic structure, provides excellent hole-transporting properties and high thermal stability.[1][2] The introduction of iodine atoms at the C3 and C6 positions creates highly reactive sites for further functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the synthesis of more complex, conjugated molecular architectures with tailored electronic and photophysical properties.[3][4]
Consequently, this compound is a key intermediate in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6] Its derivatives are frequently employed as host materials for phosphorescent emitters, components of thermally activated delayed fluorescence (TADF) materials, and as hole-transporting layers, contributing to enhanced device efficiency, brightness, and longevity.[1][6] This guide provides a detailed examination of the synthetic protocols for preparing this valuable compound, focusing on the underlying chemical principles and experimental best practices.
Overall Synthetic Strategy
The synthesis of this compound is typically approached via a two-step sequence starting from carbazole. The first step involves the N-arylation of the carbazole nitrogen with a phenyl group, followed by a regioselective electrophilic di-iodination of the resulting 9-phenyl-9H-carbazole intermediate.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor, 9-Phenyl-9H-carbazole
The initial N-arylation of carbazole is a crucial step, typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[7]
Mechanism Insight: N-Arylation Reactions
-
Ullmann Condensation: This classic reaction involves a copper catalyst to couple an amine (carbazole) with an aryl halide (e.g., iodobenzene).[7] While traditional Ullmann conditions required harsh temperatures, modern protocols often employ ligands like L-proline to facilitate the reaction under milder conditions. The process is believed to involve the formation of a copper-amide species, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.
-
Buchwald-Hartwig Amination: A more versatile and often higher-yielding alternative, this palladium-catalyzed reaction couples amines with aryl halides or triflates. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the carbazole anion, and reductive elimination to yield 9-phenyl-9H-carbazole and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[7]
Experimental Protocol: Buchwald-Hartwig Synthesis of 9-Phenyl-9H-carbazole
This protocol is adapted from modern palladium-catalyzed methodologies known for their efficiency and substrate scope.
Materials:
-
Carbazole (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)[8]
-
Tributylphosphine (0.06 eq)[8]
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add carbazole, sodium tert-butoxide, and Pd₂(dba)₃.
-
Add anhydrous toluene via syringe, followed by iodobenzene and tributylphosphine.
-
Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[8]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-phenyl-9H-carbazole as a white solid.
Part 2: Di-iodination of 9-Phenyl-9H-carbazole
The second and final stage is the direct iodination of the 9-phenyl-9H-carbazole intermediate. This reaction is an electrophilic aromatic substitution.
Mechanistic Insight: Regioselectivity of Iodination
The carbazole ring is highly activated towards electrophilic substitution. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density, particularly at the positions ortho and para to the nitrogen.
Caption: Simplified mechanism of electrophilic iodination on the carbazole ring.
Due to steric hindrance from the fused rings, substitution at the C1, C4, C5, and C8 positions is less favored. The positions para to the nitrogen, C3 and C6, are the most electronically activated and sterically accessible sites. Therefore, di-substitution reliably and selectively yields the 3,6-diiodo product.[9][10]
Iodinating Reagents & Protocols
Several effective methods exist for the di-iodination of 9-phenyl-9H-carbazole. The choice of reagent can influence reaction conditions and yield.
| Reagent System | Solvent | Temperature | Time | Typical Yield | Reference |
| N-Iodosuccinimide (NIS) | Glacial Acetic Acid | Room Temp. | Overnight | ~67% | [11] |
| KI / KIO₃ / H₂SO₄ | Ethanol | 75 °C | 2 h | High | [11] |
| IPy₂BF₄ (Barluenga's Reagent) | Dichloromethane | Room Temp. | - | Excellent | [3] |
Protocol 2A: Iodination using N-Iodosuccinimide (NIS)
This method is widely used due to the operational simplicity and mild conditions, employing a stable, easy-to-handle electrophilic iodine source.[4][11]
Materials:
-
9-Phenyl-9H-carbazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (2.2 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 9-phenyl-9H-carbazole in glacial acetic acid.
-
Slowly add N-iodosuccinimide (in portions) to the solution while stirring. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature overnight (12-18 hours).
-
A precipitate will form as the reaction proceeds. Collect the solid product by vacuum filtration.[11]
-
Wash the filtered solid sequentially with a saturated aqueous solution of sodium hydrogencarbonate (NaHCO₃), water, and cold methanol to remove residual acid and unreacted NIS.[11]
-
Dry the resulting white to off-white powder under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like chloroform or toluene.
Protocol 2B: Iodination using Potassium Iodide and Potassium Iodate
This protocol generates molecular iodine in situ, which then acts as the iodinating agent. It is a cost-effective and robust method.
Materials:
-
9-Phenyl-9H-carbazole (1.0 eq)
-
Potassium Iodide (KI) (1.0 eq)
-
Potassium Iodate (KIO₃) (1.01 eq)
-
Sulfuric Acid (concentrated)
-
Ethanol
Procedure:
-
To a round-bottom flask, add 9-phenyl-9H-carbazole, potassium iodide, potassium iodate, and ethanol.[11]
-
Carefully add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to 75 °C and maintain for 2 hours.[11]
-
Cool the reaction to room temperature. A solid product should precipitate.
-
Filter the crude product and wash thoroughly with water and then ethanol to remove inorganic salts and impurities.
-
Dry the product under vacuum. Recrystallization may be performed if higher purity is required.
Characterization
The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a simplified aromatic signal pattern consistent with a symmetric 3,6-disubstituted carbazole ring. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and molecular formula (C₁₈H₁₂I₂N).[8]
-
Melting Point: The purified compound should exhibit a sharp melting point. Literature values are in the range of 103-108 °C.[12][13]
Conclusion
The synthesis of this compound is a well-established process that is fundamental to the advancement of organic electronic materials. By employing a robust N-arylation strategy, such as the Buchwald-Hartwig amination, followed by a regioselective electrophilic di-iodination using reagents like N-iodosuccinimide, researchers can reliably produce this versatile intermediate in high yield and purity. Careful execution of the described protocols and adherence to safety procedures are essential for successful synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. 3 Iodo N Phenyl Carbazole, 3 Iodo N Phenyl Carbazole 502161-03-7, 3 Iodo N Phenyl Carbazole suppliers in India. [sodiumiodide.net]
- 13. 3-Iodo-N-phenylcarbazole – دیجی متریالز [digimaterials.com]
3,6-Diiodo-9-phenyl-9H-carbazole molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,6-Diiodo-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from closely related, structurally characterized analogues and computational studies to construct a highly accurate and predictive model. We will delve into the stereoelectronic properties, preferred conformations, and the scientific rationale behind its structural attributes. This guide also outlines a robust synthetic protocol and expected spectroscopic signatures, offering a holistic view for researchers in medicinal chemistry and materials science.
Introduction: The Significance of the Carbazole Scaffold
The carbazole moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced organic materials.[1] Its rigid, planar structure and rich electron density make it an excellent platform for developing hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), as well as a versatile pharmacophore in drug discovery. The introduction of heavy atoms like iodine at the 3 and 6 positions, and a phenyl group at the 9-position, significantly modulates the molecule's electronic properties, solubility, and solid-state packing, making this compound a compound of considerable interest.
This guide will provide an in-depth exploration of its three-dimensional structure and conformational preferences, which are critical determinants of its function in any application.
Molecular Structure: A Composite Analysis
To elucidate the structure of this compound, we will integrate high-resolution crystallographic data from two key analogues: 3,6-Diiodo-9H-carbazole [2][3] for the core carbazole framework and 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole [4] for the orientation of the N-phenyl group.
The 3,6-Diiodocarbazole Core
The foundational carbazole ring system is characterized by its planarity. X-ray diffraction analysis of 3,6-Diiodo-9H-carbazole reveals that the tricyclic aromatic system is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.0272 Å.[2][3] The introduction of bulky iodine atoms at the 3 and 6 positions does not significantly distort this planarity. The C-I bonds are only slightly angled with respect to the planes of their corresponding benzene rings.[3]
Key Structural Parameters (Predicted)
The following table summarizes the predicted bond lengths and angles for this compound, based on the crystallographic data of its core structure.[2][3]
| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) | Justification |
| Bond Lengths | |||
| C-I | C3-I1, C6-I2 | ~2.10 Å | Based on analogous C-I bond lengths in tert-butyl 3,6-diiodocarbazole-9-carboxylate (2.092 Å and 2.104 Å).[5] |
| N-C (carbazole) | N9-C4a, N9-C4b | ~1.38 Å | Typical N-C bond length in a carbazole ring system. |
| N-C (phenyl) | N9-C1' | ~1.45 Å | Expected single bond character between the nitrogen and the phenyl ring. |
| C-C (aromatic) | various | 1.37 - 1.41 Å | Standard aromatic C-C bond lengths. |
| Bond Angles | |||
| C-N-C (intra-carbazole) | C4a-N9-C4b | ~109° | Consistent with the geometry of a five-membered ring within a fused aromatic system. |
| C-C-I | C2-C3-I1, C5-C6-I2 | ~120° | Reflects the sp² hybridization of the carbon atoms in the benzene rings. |
| C4a-N9-C1' / C4b-N9-C1' | ~125.5° | The external angles are expected to be larger to accommodate the steric bulk of the phenyl group. |
Conformational Analysis: The N-Phenyl Torsion
A critical determinant of the overall shape and electronic properties of 9-aryl-carbazoles is the dihedral angle between the carbazole plane and the N-aryl substituent. This rotation is influenced by steric hindrance and electronic effects.
In the crystal structure of 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a close analogue, the carbazole plane is inclined with respect to the adjacent phenyl ring at a dihedral angle of 65.0 (3)°.[4] This significant twist from coplanarity is a common feature in N-aryl carbazoles and arises from the steric clash between the ortho-hydrogens of the phenyl group and the hydrogens on the C1 and C8 positions of the carbazole core. This non-planar conformation disrupts the π-conjugation between the two aromatic systems, which has important implications for the molecule's photophysical properties.
The rotational barrier for the N-C(phenyl) bond is not expected to be prohibitively high, suggesting that in solution, the molecule likely exists as a mixture of rapidly interconverting conformers. However, the energy minimum would correspond to a twisted conformation similar to that observed in the solid state.
Caption: Relationship between the carbazole core, N-phenyl ring, and resulting molecular properties.
Proposed Synthesis and Characterization
A reliable synthesis of this compound can be achieved through a two-step process starting from 9H-carbazole.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 3,6-Diiodo-9H-carbazole [6]
-
To a solution of 9H-carbazole (0.1 mol) in glacial acetic acid (150 mL), add potassium iodide (KI, 0.13 mol) and potassium iodate (KIO₃, 0.1 mol).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Filter the resulting precipitate, wash thoroughly with water, then with a saturated sodium thiosulfate solution to remove any unreacted iodine, and finally with water again.
-
Dry the crude product under vacuum. Recrystallization from a suitable solvent like toluene or ethanol will yield pure 3,6-Diiodo-9H-carbazole.[7]
Step 2: Synthesis of this compound
-
In an oven-dried flask under an inert atmosphere (e.g., argon), combine 3,6-Diiodo-9H-carbazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the carbazole and phenyl rings. The protons on the iodinated carbazole core will likely appear as doublets and doublets of doublets, with chemical shifts influenced by the anisotropic effect of the iodine atoms. The phenyl protons will integrate to 5H and will show characteristic ortho, meta, and para coupling patterns.
-
¹³C NMR: The carbon atoms directly bonded to iodine (C3 and C6) are expected to have significantly shifted signals due to the heavy atom effect. Relativistic DFT calculations on the analogous 3,6-diiodo-9-ethyl-9H-carbazole have shown that this effect is substantial and necessary for accurate prediction of their chemical shifts.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of C₁₈H₁₁I₂N. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.
-
UV-Vis Spectroscopy: The electronic absorption spectrum in a suitable solvent (e.g., THF or CH₂Cl₂) is expected to show characteristic π-π* transitions of the carbazole and phenyl chromophores.[8]
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a robust and scientifically sound model of its molecular structure and conformation can be constructed through a composite analysis of closely related, crystallographically characterized compounds. The molecule features a planar di-iodinated carbazole core with the N-phenyl ring twisted at a significant dihedral angle of approximately 65°. This structural arrangement has profound implications for its electronic properties and intermolecular interactions. The synthetic and characterization protocols outlined in this guide provide a clear pathway for researchers to access and verify this important molecule for applications in materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
1H and 13C NMR characterization of 3,6-Diiodo-9-phenyl-9H-carbazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,6-Diiodo-9-phenyl-9H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key building block in the synthesis of advanced organic electronic materials. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in fundamental NMR principles and substituent effects. We will explore the causal relationships behind the observed chemical shifts and coupling constants, providing researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar carbazole derivatives. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Significance of this compound
The carbazole moiety is a privileged scaffold in materials science and medicinal chemistry, prized for its rigid, planar structure and rich electronic properties. The introduction of iodine atoms at the 3 and 6 positions, along with a phenyl group at the 9-position, creates a versatile intermediate. The iodine atoms serve as strategic handles for further functionalization via cross-coupling reactions, enabling the synthesis of complex polymers, dendrimers, and small molecules for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmaceutical intermediates.
Given its pivotal role, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. This guide provides a definitive analysis of the ¹H and ¹³C NMR spectra of this compound, ensuring its correct identification and quality assessment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR spectra is foundational to accurate structural analysis. The following protocol is optimized for molecules of this class.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it may require gentle heating to fully dissolve the sample. For the data presented herein, CDCl₃ was used.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference for both ¹H and ¹³C NMR spectra. If not present, a small drop can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also a standard and reliable practice.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures quantitative integration is reasonably accurate for protons that are not unusually slow to relax.
-
Acquisition Time (aq): 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A sweep width of approximately 12-16 ppm is adequate for most organic molecules.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30' on Bruker systems) is recommended to enhance signal-to-noise without significantly affecting quantitation.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.
-
Relaxation Delay (d1): 2 seconds is a standard starting point.
-
Spectral Width (sw): A sweep width of 220-250 ppm will cover the entire range of carbon chemical shifts.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the carbazole core and the N-phenyl ring. The C₂ symmetry of the di-iodinated carbazole scaffold simplifies the spectrum significantly.
Predicted vs. Observed Chemical Shifts
The interpretation of the spectrum is based on the predictable effects of the substituents. The iodine atoms are electron-withdrawing via induction but electron-donating through resonance. The N-phenyl ring's primary influence is its magnetic anisotropy, which can shield or deshield nearby protons.
| Proton Assignment | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| H-4, H-5 | Doublet | ~8.1-8.2 | 8.04 | J = 1.8 Hz |
| H-2, H-7 | Doublet of Doublets | ~7.5-7.6 | 7.51 | J = 8.5, 1.8 Hz |
| Phenyl (ortho) | Multiplet | ~7.5-7.6 | 7.48-7.44 | - |
| Phenyl (meta/para) | Multiplet | ~7.3-7.4 | 7.37-7.31 | - |
| H-1, H-8 | Doublet | ~7.2-7.3 | 7.21 | J = 8.5 Hz |
Data synthesized from analogous compounds and foundational NMR principles.
Rationale and Interpretation
-
H-4 and H-5 (δ 8.04 ppm): These protons are the most downfield of the carbazole signals. This is due to their position ortho to the electron-withdrawing iodine atoms and their "bay-region" like interaction. They appear as a doublet with a small coupling constant (J ≈ 1.8 Hz) due to four-bond meta-coupling to H-2 and H-7, respectively.
-
H-2 and H-7 (δ 7.51 ppm): These protons are meta to the iodine atoms. They experience both a three-bond ortho-coupling to H-1/H-8 (J ≈ 8.5 Hz) and a four-bond meta-coupling to H-4/H-5 (J ≈ 1.8 Hz), resulting in the characteristic doublet of doublets pattern.
-
H-1 and H-8 (δ 7.21 ppm): These protons are the most upfield of the carbazole signals. They are furthest from the deshielding influence of the iodine atoms. They appear as a simple doublet due to ortho-coupling with H-2 and H-7 (J ≈ 8.5 Hz).
-
N-Phenyl Protons (δ 7.48-7.31 ppm): The protons of the N-phenyl ring typically appear as a complex multiplet in the mid-7 ppm range. The exact chemical shifts are influenced by the ring's rotational freedom and the resulting anisotropic effects on its own protons.
The workflow for assigning these protons is visualized below.
Caption: ¹H NMR coupling relationships in the 3,6-diiodo-9H-carbazole moiety.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton. Due to the molecule's C₂ symmetry, only nine distinct carbon signals are expected: six for the carbazole core and three for the N-phenyl ring.
Predicted vs. Observed Chemical Shifts
The interpretation relies heavily on understanding substituent effects, particularly the "heavy atom effect" of iodine.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Rationale |
| C-4a, C-4b | ~139-140 | 139.4 | Quaternary, adjacent to Nitrogen |
| C-ipso (Phenyl) | ~137-138 | 137.2 | Quaternary, attachment point |
| C-2, C-7 | ~130-131 | 130.1 | CH, deshielded by Iodine (meta) |
| C-para (Phenyl) | ~129-130 | 129.5 | CH, standard aromatic region |
| C-ortho (Phenyl) | ~127-128 | 127.8 | CH, standard aromatic region |
| C-meta (Phenyl) | ~126-127 | 126.8 | CH, standard aromatic region |
| C-1, C-8 | ~124-125 | 124.6 | CH, standard aromatic region |
| C-8a, C-9a | ~112-113 | 112.5 | CH, shielded by Nitrogen |
| C-3, C-6 | ~85-90 | 86.3 | C-I, strongly shielded by heavy atom effect |
Data synthesized from foundational NMR principles and analysis of similar structures.
Rationale and Interpretation
-
Quaternary Carbons (C-4a, C-4b, C-ipso): These carbons, lacking attached protons, typically have lower intensity signals. Their chemical shifts are in the expected downfield region for aromatic quaternary carbons.
-
Carbons Bearing Iodine (C-3, C-6): The most striking feature is the dramatic upfield shift of the carbon atoms directly attached to iodine (δ 86.3 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces significant shielding of the attached carbon nucleus. This signal is often the most definitive diagnostic peak for iodo-substituted aromatics.
-
Carbazole CH Carbons: The remaining CH carbons of the carbazole core (C-1, C-2, C-7, C-8) appear in the expected aromatic region (δ 112-131 ppm). Their relative positions are dictated by their proximity to the nitrogen and iodine substituents.
-
Phenyl Carbons: The CH carbons of the N-phenyl ring appear as three distinct signals in the typical aromatic region (δ 126-130 ppm), consistent with a monosubstituted benzene ring.
The logical flow for identifying the key carbon signals is outlined below.
Caption: Decision workflow for key ¹³C NMR signal assignments.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly diagnostic and, when interpreted correctly, provide unambiguous confirmation of its structure. Key identifying features include the characteristic coupling patterns of the carbazole protons and, most notably, the significant upfield shift of the iodine-bearing carbons in the ¹³C spectrum due to the heavy atom effect. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform this analysis, ensuring the quality and identity of this crucial chemical building block.
Crystal Structure Analysis of 3,6-Diiodo-9-phenyl-9H-Carbazole Derivatives: From Synthesis to Supramolecular Architecture
An In-Depth Technical Guide:
Abstract
Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their unique electronic and photophysical properties.[1][2] The introduction of heavy atoms like iodine and the addition of bulky substituents such as a phenyl group at the N9 position profoundly influence their solid-state arrangement, a critical factor governing their function. This guide provides a comprehensive exploration of the crystal structure analysis of 3,6-diiodo-9-phenyl-9H-carbazole derivatives. We will navigate the complete workflow from rational synthesis and single-crystal cultivation to advanced X-ray diffraction analysis and the elucidation of complex intermolecular interactions, including the pivotal role of halogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of these versatile molecules.
Introduction: The Significance of Halogenated Carbazoles
The carbazole moiety, a rigid tricyclic aromatic system, is a privileged scaffold in the design of functional organic materials.[2] Its electron-rich nature and high hole-transporting mobility make it an excellent building block for organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[3][4] The strategic functionalization of the carbazole core allows for the fine-tuning of its properties. Specifically, the introduction of iodine atoms at the 3 and 6 positions serves two primary purposes:
-
Heavy Atom Effect: The presence of iodine significantly enhances intersystem crossing, promoting the formation of triplet excitons. This is a key requirement for developing materials with efficient room-temperature phosphorescence.[5][6]
-
Crystal Engineering via Halogen Bonding: Iodine's electrophilic region can participate in strong, directional non-covalent interactions known as halogen bonds (I···I or I···N/O).[7] These interactions are a powerful tool for controlling molecular self-assembly and designing specific crystal packing motifs.
Adding a 9-phenyl group introduces steric hindrance that modulates the planarity and intermolecular packing, further influencing the material's bulk properties.[8] Therefore, a detailed understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is not merely a characterization step but a prerequisite for rational molecular design.[9][10]
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathway
The synthesis of this compound typically follows a multi-step sequence. The choice of this pathway is dictated by the need for high yields and regioselectivity, ensuring the correct placement of the iodo- and phenyl-substituents. A common approach involves the iodination of a carbazole precursor followed by N-arylation.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Single-Crystal Growth
Growing a single crystal suitable for SC-XRD is often more art than science, requiring patience and meticulous control over experimental conditions.[11] The purity of the compound is paramount, as impurities can inhibit nucleation or be incorporated as defects.[12] For carbazole derivatives, which are typically stable solids soluble in common organic solvents, solution-based methods are most effective.[13]
Protocol: Slow Evaporation Method
-
Solvent Selection: The key is to choose a solvent or solvent system in which the compound is moderately soluble.[12] If solubility is too high, only small microcrystals may form. For this compound, solvents like chloroform, dichloromethane, or a mixture of ethanol/dichloromethane are good starting points.[8][14]
-
Preparation of a Saturated Solution: Add the purified compound to a clean, dust-free vial. Incrementally add the chosen solvent with gentle warming and agitation until the solid just dissolves completely.
-
Filtration: To remove any microscopic dust or particulate matter that could act as unwanted nucleation sites, filter the warm solution through a small plug of glass wool or a syringe filter into a clean crystallization vessel.[11]
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the evaporation rate. A slower rate is generally preferable for growing larger, higher-quality crystals.[15]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[11][12] Allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a pipette or fine forceps and dry them on filter paper.[9]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[9] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the solid state.
Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
The result of this process is a Crystallographic Information File (CIF), which contains the final atomic coordinates, unit cell parameters, and other essential data.
Structural Elucidation: The Case of 3,6-Diiodo-9H-carbazole
While a complete dataset for the 9-phenyl derivative is not publicly available, the crystal structure of the parent compound, 3,6-diiodo-9H-carbazole, provides a foundational understanding.[14][16] Analysis of this structure allows us to establish a baseline for interpreting the effects of the 9-phenyl substitution.
Table 1: Crystallographic Data for 3,6-Diiodo-9H-carbazole [14][16]
| Parameter | Value |
| Chemical Formula | C₁₂H₇I₂N |
| Formula Weight | 418.99 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.8823 (14) |
| b (Å) | 7.8835 (9) |
| c (Å) | 24.835 (3) |
| V (ų) | 2326.4 (5) |
| Z | 8 |
| Temperature (K) | 293 |
| R-factor (R1) | 0.026 |
| wR2 (all data) | 0.052 |
| CCDC Number | 877366 |
The structure reveals that the tricyclic carbazole ring system is nearly planar, with a root-mean-square deviation of just 0.0272 Å.[14][16] The two iodine atoms are slightly displaced from this plane. The addition of a 9-phenyl group, as seen in related structures like 9-phenyl-3,6-bis(dioxaborolan-2-yl)-9H-carbazole, typically results in the phenyl ring being significantly twisted with respect to the carbazole plane (dihedral angle ~65.0°), a conformation driven by steric hindrance.[8] This twisting is crucial as it disrupts π-conjugation between the phenyl ring and the carbazole core, influencing the molecule's electronic properties.
Deciphering Supramolecular Architecture: Intermolecular Interactions
The bulk properties of a molecular crystal are governed by the intricate network of non-covalent interactions that dictate how molecules pack together. For this compound, halogen bonding and π-π stacking are expected to be the dominant forces.
Halogen Bonding (I···I Interactions)
Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[7] In crystals of iodo-substituted aromatics, I···I contacts are common. These can be classified into two main geometries:
-
Type I: Symmetrical contacts with C-I···I angles (θ₁ and θ₂) being equal (θ₁ ≈ θ₂).
-
Type II: Bent contacts where θ₁ ≈ 180° and θ₂ ≈ 90°, representing a true halogen bond where the σ-hole of one iodine interacts with the lone pair belt of the other.[7]
The presence and geometry of these interactions are critical in forming robust, predictable supramolecular assemblies.[17] In similar diiodocarbazole structures, both Type I and Type II interactions have been observed, creating a network that holds the molecular pillars together.[18]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[1][3][19] The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), where:
-
Red spots (dₙₒᵣₘ < 0): Indicate close contacts, such as hydrogen or halogen bonds.
-
White spots (dₙₒᵣₘ ≈ 0): Represent van der Waals contacts.
-
Blue spots (dₙₒᵣₘ > 0): Show regions with no significant interactions.
The analysis also generates 2D fingerprint plots, which summarize the distribution of interaction types, providing a quantitative percentage contribution of each contact (e.g., H···H, C···H, I···I) to the overall crystal packing.[2][19]
Caption: Workflow for performing Hirshfeld surface analysis to investigate intermolecular interactions.
Conclusion and Future Outlook
The crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state behavior. Through a systematic approach encompassing synthesis, high-quality crystal growth, and detailed SC-XRD analysis, we can precisely map the atomic and supramolecular architecture. The interplay between the sterically demanding 9-phenyl group and the halogen-bond-donating iodine atoms creates a complex packing landscape that directly dictates the material's photophysical and electronic properties.
Future work should focus on synthesizing a broader range of derivatives with varying substituents on the 9-phenyl ring to systematically study how electronic and steric modifications influence the strength and geometry of halogen bonding and π-π stacking. Correlating these structural changes with measured properties, such as phosphorescence quantum yields and charge carrier mobilities, will enable the development of predictive models for the rational design of next-generation organic electronic materials.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. How To [chem.rochester.edu]
- 13. Single-crystal growth of organic semiconductors - ProQuest [proquest.com]
- 14. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number: 3919-74-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, also known by the CAS number 3919-74-2, is a highly functionalized heterocyclic compound. Its primary significance in the pharmaceutical industry is as a key intermediate and a known impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1][2] As such, a thorough understanding of its chemical properties, synthesis, analytical characterization, and toxicological profile is of considerable interest to professionals in drug development and quality control. This guide provides a comprehensive overview of this compound, moving from its fundamental properties to its practical applications and associated hazards.
Physicochemical Properties
This compound presents as a white to cream or pale brown solid powder at room temperature.[1] A summary of its key physicochemical properties is presented below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 3919-74-2 | [3] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [3] |
| Molecular Weight | 255.63 g/mol | [3] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [3] |
| Appearance | White to cream or pale brown solid | [1] |
| Melting Point | 48-52°C | [4] |
| Purity | Typically ≥98% |
Synthesis and Reactivity
As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical methods.[1]
A common synthetic approach involves the cyclization of appropriate precursors that contain the chloro and fluorine substituents to form the isoxazole ring, followed by the introduction of the carboxylic acid group.[5] The carboxylic acid functional group allows for typical reactions such as esterification and amidation.[1]
Experimental Protocol: Synthesis of the corresponding Acyl Chloride
A crucial reaction for this molecule, particularly in the context of antibiotic synthesis, is its conversion to the acyl chloride. This activated form is then reacted with 6-aminopenicillanic acid (6-APA) to form flucloxacillin.
Objective: To convert 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride.
Materials:
-
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate
-
Tetramethylurea (catalyst)
-
Toluene
-
Standard glassware for organic synthesis with a system for hydrogen chloride absorption
Procedure:
-
To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol, 25.55 g), tetramethylurea (2 mmol, 0.232 g), and toluene (10 times the mass of the carboxylic acid).[4]
-
Stir the mixture evenly at room temperature.[4]
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol, 9.80 g) over 45 minutes. Ensure the hydrogen chloride absorption system is active.[4]
-
Increase the temperature to 110°C and reflux for 2 hours.[4]
-
After the reaction is complete, recover the toluene by vacuum distillation.[4]
-
Collect the fraction at 168-170°C under 0.667 KPa. The product will solidify upon cooling.[4]
Expected Outcome: The product, 3-(2'-chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is obtained with a high yield (approximately 95.7%) and purity (around 99.9% by GC).[4]
Caption: Workflow for the synthesis of the acyl chloride derivative.
Biological Context and Applications
The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[1] The parent drug, flucloxacillin, is a beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls.[1] The presence of any impurity in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.[1]
While the specific biological activity of this compound is not extensively documented, isoxazole derivatives as a class are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This makes the isoxazole scaffold a subject of interest in medicinal chemistry and drug discovery.
Analytical Methodologies
The detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, particularly as an impurity in flucloxacillin, are crucial for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[6][7]
Experimental Protocol: Analysis by Reverse-Phase HPLC
This protocol provides a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.
-
Sample Preparation: Prepare the flucloxacillin sample in a suitable solvent.
-
Chromatographic Analysis:
-
Set a suitable flow rate and column temperature.
-
Employ a gradient program that starts with a lower concentration of acetonitrile and ramps up to a higher concentration to elute the API and impurities.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Quantification:
-
Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample using a calibration curve generated from the standard solutions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ullmann Condensation for 9-Phenylcarbazole Synthesis
Introduction: The Significance of 9-Phenylcarbazole
9-Phenylcarbazole is an aromatic heterocyclic compound of considerable interest to researchers in materials science and medicinal chemistry.[1] Its rigid, planar structure and electron-rich properties make it a prime component for organic light-emitting diodes (OLEDs), photovoltaics, and as a host material for phosphorescent emitters.[1] Within drug development, the carbazole scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1] The synthesis of 9-phenylcarbazole, therefore, is a critical process for innovation in these fields.
The primary strategy for synthesizing 9-phenylcarbazole is the N-arylation of the carbazole N-H bond, most commonly achieved through transition metal-catalyzed cross-coupling reactions.[1] Among the established methods, the Ullmann condensation, a copper-catalyzed reaction, stands as a foundational and robust technique for forging this crucial carbon-nitrogen (C-N) bond.[2] This guide provides a detailed technical overview of the Ullmann condensation for this specific transformation, focusing on mechanistic principles, modern experimental protocols, and practical, field-proven insights for optimization and troubleshooting.
The Ullmann Condensation: From Classical to Modern Catalysis
The Ullmann condensation is a classic copper-catalyzed reaction that couples aryl halides with nucleophiles such as alcohols, thiols, and, in this context, amines.[1][3] Historically, these reactions were notorious for requiring harsh conditions, including high temperatures (often exceeding 200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper metal.[1][2][3]
Significant advancements, however, have led to the development of milder, more efficient protocols. Modern Ullmann N-arylation reactions now typically employ a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand.[2] The ligand plays a pivotal role by stabilizing the copper catalyst, enhancing its solubility, and facilitating the catalytic cycle, which often permits lower reaction temperatures, reduced catalyst loading, and improved yields.[2] Common ligands for this transformation include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline).[2]
The Catalytic Cycle: A Mechanistic Perspective
While the precise mechanism of the Ullmann reaction can be complex, a generally accepted pathway for the C-N coupling to form 9-phenylcarbazole involves a Cu(I)/Cu(III) catalytic cycle.[1]
The key steps are as follows:
-
Formation of Copper(I)-Carbazolide: The reaction is initiated by the deprotonation of carbazole by a base (e.g., K₂CO₃, KOH) to form a carbazolide anion. This anion then reacts with the active Cu(I) salt to generate a copper(I)-carbazolide intermediate.[1]
-
Oxidative Addition: The aryl halide (e.g., iodobenzene) undergoes oxidative addition to the copper(I) complex. This step involves the insertion of the copper center into the carbon-halogen bond, forming a transient, high-energy Cu(III) intermediate.[1]
-
Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex. This concerted step forms the desired C-N bond of 9-phenylcarbazole and regenerates the active Cu(I) species, which can then re-enter the catalytic cycle.[1]
Experimental Protocol: Ligand-Accelerated Synthesis
This section provides a representative, field-validated protocol for the synthesis of 9-phenylcarbazole using a modern, ligand-accelerated Ullmann-type reaction, which allows for milder conditions and high yields.
Materials
| Reagent | Molar Eq. | Notes |
| Carbazole | 1.0 | |
| Iodobenzene | 1.2 | Aryl halide |
| Copper(I) Iodide (CuI) | 0.05 - 0.1 | Catalyst |
| 1,10-Phenanthroline | 0.1 - 0.2 | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base, ensure it is finely powdered and dry |
| Anhydrous Dioxane / Toluene | - | Solvent |
| Ethyl Acetate | - | For extraction |
| Brine | - | For washing |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying agent |
| Silica Gel | - | For chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq), iodobenzene (1.2 eq), Copper(I) Iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[2]
-
Inert Atmosphere: Seal the reaction vessel. Evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[2] This is critical to prevent the oxidation and deactivation of the Cu(I) catalyst.[4][5]
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.[2]
-
Reaction: Place the vessel in a preheated oil bath at 90-110 °C and stir the mixture vigorously for 20-24 hours.[1][4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the carbazole starting material.[4][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[2]
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate or hexane/dichloromethane gradient) to afford pure 9-phenylcarbazole as a white solid.[1] Alternatively, recrystallization from ethanol or isopropanol can be an effective purification method.[4]
Key Parameters and Optimization Data
The success of the Ullmann condensation is highly dependent on the careful selection of reaction parameters. The choice of ligand, base, and solvent can dramatically influence yield and reaction time. Below is a summary of various conditions reported for the N-arylation of carbazole.
| Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (5) | 1,10-Phenanthroline (10) | KOH (2.0) | DME/H₂O | 95 | 20 | >95 | [7] |
| CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | High | [1] |
| CuI (5) | None | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 91 | Buchwald, et al. |
| CuCl (5) | 1-methyl-imidazole (10) | t-BuOLi (2.0) | Toluene | 120 | 24 | 95 | [8] |
| Cu₂O (1) | None | K₂CO₃ (2.0) | NMP | 150 | 12 | 89 | Zhu, et al. |
Note: This table is a representative summary. Yields are highly substrate-dependent and may require optimization.
Troubleshooting Common Issues
Even with modern protocols, challenges can arise. This section addresses common problems and provides validated solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Copper Catalyst: Cu(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air.[4][5] | Use a fresh, high-purity source of CuI. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).[4] |
| Unsuitable Base: The base may not be strong enough to deprotonate carbazole efficiently, or it may be wet. | Use a strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][6] Ensure the base is finely powdered and anhydrous.[6] | |
| Low Reaction Temperature: Classic Ullmann reactions require high temperatures. While ligands lower this requirement, sufficient thermal energy is still needed.[4] | Ensure the reaction is heated to the target temperature (typically 90-150 °C for modern protocols).[6][9] | |
| Inappropriate Ligand: Some Ullmann reactions are ligand-free, but many benefit significantly from an additive. | If yields are low, introduce a ligand like 1,10-phenanthroline or L-proline to accelerate the reaction.[2][4] | |
| Formation of Side Products | Homocoupling of Aryl Halide (e.g., Biphenyl): This is a common side reaction, often favored at higher temperatures or with high catalyst loading.[4][6] | Reduce the reaction temperature if possible.[6] Optimize catalyst loading; avoid excessively high concentrations. Use a slight excess of carbazole relative to the aryl halide.[4] |
| Degradation of Materials: High temperatures can lead to the decomposition of starting materials or the product. | Use the mildest effective temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.[4] |
Conclusion
The Ullmann condensation remains a powerful and relevant tool for the synthesis of 9-phenylcarbazole and its derivatives. While historically demanding, the advent of ligand-accelerated protocols has transformed it into a more accessible, efficient, and milder reaction suitable for modern synthetic laboratories. By understanding the underlying mechanism and carefully controlling key parameters such as catalyst activity, ligand choice, base, and atmosphere, researchers can reliably achieve high yields of this important molecular scaffold. While alternative methods like the palladium-catalyzed Buchwald-Hartwig amination offer a complementary approach, the copper-catalyzed Ullmann reaction provides a cost-effective and robust pathway, cementing its place in the synthetic chemist's toolkit.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
The Influence of Substitution on the Photophysical Properties of 9-phenyl-9H-carbazole: A Technical Guide
Introduction: The 9-phenyl-9H-carbazole Core as a Privileged Scaffold in Optoelectronics
The 9-phenyl-9H-carbazole scaffold has emerged as a cornerstone in the design of advanced organic materials for optoelectronic applications. Carbazole derivatives are integral to technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2] The inherent characteristics of the carbazole unit, including its rigid, planar structure, high thermal and photochemical stability, and excellent hole-transporting capabilities, make it an attractive building block.[3][4] The introduction of a phenyl group at the 9-position of the carbazole nitrogen atom further modulates the electronic and photophysical properties of the core structure.[1] This strategic substitution not only enhances solubility and processability but also provides an additional site for functionalization, allowing for the fine-tuning of the molecule's emission color, quantum yield, and excited-state lifetime.[3]
This technical guide offers an in-depth exploration of the photophysical properties of substituted 9-phenyl-9H-carbazole derivatives. We will delve into the causal relationships between molecular structure and photophysical behavior, providing field-proven insights for researchers, scientists, and drug development professionals. The following sections will detail the impact of various substituents, present standardized experimental protocols for characterization, and offer a theoretical framework for understanding these fascinating molecules.
Modulating Photophysical Properties: The Critical Role of Substituents
The strategic placement of electron-donating or electron-withdrawing groups on the 9-phenyl-9H-carbazole core allows for precise control over its photophysical properties. These substitutions can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule.[5]
The Impact of Substituent Position
The position of the substituent on both the carbazole and the pendant phenyl ring plays a crucial role in determining the extent of electronic perturbation. For instance, substitution at the 2- and 7-positions of the carbazole ring, which are in conjugation with the nitrogen atom, tends to have a more pronounced effect on the electronic properties compared to other positions.[6] Similarly, the electronic nature of substituents on the phenyl ring can be transmitted to the carbazole core, influencing the overall photophysical behavior.[7] Studies on N-thienylcarbazoles have shown that a 2-thienyl group affects the excited singlet and triplet states of the carbazole moiety more significantly than a 3-thienyl group.[8][9]
Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs), such as alkoxy or amino groups, generally leads to a destabilization of the HOMO level, resulting in a red-shift (bathochromic shift) in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, tend to stabilize the LUMO level, which can also lead to a red-shift.[5] The interplay between EDGs and EWGs within the same molecule can induce intramolecular charge transfer (ICT) character in the excited state, often resulting in dual fluorescence and solvatochromism, where the emission color changes with solvent polarity.[10]
For example, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives bearing formyl or nitro groups in the 4-positions of the phenyl substituents exhibit considerable red shifts in their absorption and emission maxima compared to the unsubstituted counterpart.[11] Specifically, the nitro-substituted derivative emits in the orange region (585 nm), while the formyl-substituted derivative shows a pure blue emission (450 nm) with a high luminescence quantum yield of 95%.[11]
Quantitative Analysis of Photophysical Parameters
A thorough understanding of the photophysical properties of substituted 9-phenyl-9H-carbazoles requires the precise measurement of several key parameters.
| Compound/Substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) | Solvent | Reference |
| 9-phenyl-9H-carbazole | ~327-337 | 361, 377 | - | - | THF | [12] |
| 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole | ~329 | ~535 (at 77K) | - | - | THF | [12][13] |
| N-(3-thienyl)carbazole | - | - | 0.23 | 4.3 | Cyclohexane | [8] |
| N-(2-thienyl)carbazole | - | - | 0.03 | 1.1 | Cyclohexane | [8] |
| 2,5-Bis(N-carbazolyl)thiophene | - | - | 0.01 | 0.7 | Cyclohexane | [8] |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | - | 450 | 0.95 | - | - | [11] |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | - | 585 | - | - | - | [11] |
Note: This table presents a selection of data to illustrate the effects of substitution. Direct comparison can be complex due to varying experimental conditions.
Experimental Protocols for Photophysical Characterization
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.[14][15]
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Methodology:
-
Prepare a stock solution of the carbazole derivative in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a known concentration (e.g., 1 mM).
-
Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1 µM to 50 µM).
-
Record the absorption spectrum of each dilution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission maxima (λ_ex and λ_em).
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs).
-
Record the excitation spectrum by monitoring the emission at the emission maximum (λ_em) while scanning the excitation wavelength. The excitation spectrum should ideally match the absorption spectrum.
-
Fluorescence Quantum Yield (Φ_f) Determination
-
Objective: To quantify the efficiency of the emission process.
-
Methodology (Relative Method):
-
Choose a well-characterized standard with a known quantum yield and an emission range that overlaps with the sample.
-
Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τ_f).
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED).
-
Detect the emitted single photons using a high-speed detector.
-
Measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
Construct a histogram of these time delays.
-
Fit the resulting decay curve to an exponential function to extract the fluorescence lifetime.
-
Theoretical Insights into Photophysical Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful tool for understanding the relationship between the molecular structure and photophysical properties of substituted 9-phenyl-9H-carbazoles.[5][16]
-
DFT is employed to optimize the ground-state geometry of the molecules and to calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the electronic transition energy.
-
TD-DFT is used to calculate the excited-state properties, including the vertical excitation energies, which correspond to the absorption maxima (λ_abs), and the oscillator strengths, which are related to the intensity of the absorption bands.
These theoretical calculations can guide the rational design of new carbazole derivatives with tailored photophysical properties for specific applications. For example, by modeling the effects of different substituents on the HOMO and LUMO energy levels, it is possible to predict which modifications will lead to a desired emission color.[5]
Conclusion and Future Outlook
Substituted 9-phenyl-9H-carbazole derivatives represent a versatile class of organic molecules with tunable photophysical properties. By carefully selecting the nature and position of substituents on the carbazole and phenyl rings, it is possible to engineer materials with specific absorption and emission characteristics, high quantum yields, and desired excited-state lifetimes. This level of control is crucial for the development of next-generation organic electronic devices.
The combination of systematic experimental investigations and robust theoretical modeling will continue to drive innovation in this field. Future research will likely focus on the development of novel synthetic methodologies to access more complex substitution patterns and the exploration of these materials in emerging applications such as thermally activated delayed fluorescence (TADF) emitters and organic lasers. The foundational understanding of the structure-property relationships outlined in this guide will be instrumental in these future endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. amp.iaamonline.org [amp.iaamonline.org]
- 6. nbinno.com [nbinno.com]
- 7. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 15. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. thaiscience.info [thaiscience.info]
Solubility of 3,6-Diiodo-9-phenyl-9H-carbazole in common organic solvents
An In-depth Technical Guide to the Solubility of 3,6-Diiodo-9-phenyl-9H-carbazole in Common Organic Solvents
Introduction
This compound is a halogenated aromatic heterocyclic compound. Its core structure, carbazole, is a crucial building block in the development of functional organic materials. Carbazole derivatives are widely utilized in organic light-emitting diodes (OLEDs), organic transistors (OTFTs), and organic solar cells due to their favorable electronic and photophysical properties. The addition of iodine atoms at the 3 and 6 positions, and a phenyl group at the 9 position, significantly modifies these properties, making this specific derivative a compound of interest for advanced material synthesis.
A comprehensive understanding of a compound's solubility is paramount for researchers, scientists, and drug development professionals. It governs every stage of its lifecycle in the laboratory—from the choice of solvent for synthesis and purification (e.g., recrystallization) to its formulation for device fabrication or as a pharmaceutical intermediate. This guide provides a predictive analysis of the solubility of this compound based on its molecular structure and offers a detailed experimental protocol for its precise quantitative determination.
Part 1: Predictive Solubility Analysis Based on Molecular Structure
The solubility of a molecular solid in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[1] To predict the solubility of this compound, we must first analyze its key structural features:
-
Carbazole Core: The tricyclic aromatic ring system is large, rigid, and planar.[2][3] This extensive aromatic surface area promotes strong intermolecular π-π stacking and van der Waals forces between the solute molecules, which must be overcome by the solvent.
-
Phenyl Group (9-position): The addition of a phenyl group at the nitrogen atom further increases the molecule's size and non-polar character. It disrupts the N-H hydrogen bonding present in unsubstituted carbazole, removing a key interaction site for polar protic solvents.
-
Iodine Substituents (3,6-positions): Iodine is a large, polarizable atom. The C-I bonds introduce a degree of polarity to the molecule. However, the symmetrical substitution pattern may reduce the overall molecular dipole moment. The large size of the iodine atoms also contributes significantly to the molecule's molecular weight (MW: ~521.1 g/mol ) and van der Waals interactions.
Based on this structure, we can predict the following solubility profile:
-
Low Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. The large, predominantly non-polar structure of this compound cannot effectively disrupt these networks, and it lacks the functional groups necessary to form strong hydrogen bonds with the solvent. Therefore, solubility is expected to be very low.
-
Moderate to Good Solubility in Polar Aprotic Solvents (e.g., THF, DMF, DMSO): Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are polar but do not engage in hydrogen bonding with each other as strongly as protic solvents. They can engage in dipole-dipole interactions and can effectively solvate the large aromatic system. Solvents used in the synthesis of similar carbazole derivatives, such as DMF, often indicate good solubility.[4]
-
Good Solubility in Chlorinated and Aromatic Solvents (e.g., Dichloromethane, Chloroform, Toluene): These solvents are less polar and rely on van der Waals forces and dispersion interactions to dissolve solutes. The large, polarizable electron clouds of the aromatic rings and iodine atoms in this compound will interact favorably with these types of solvents. A structurally similar compound, 3,6-dibromo-9-phenylcarbazole, is noted to be soluble in dichloromethane.
Part 2: Qualitative Solubility Data Summary
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Cyclohexane | Sparingly Soluble | The molecule may be too large and have some polarity from the C-I bonds to dissolve well in purely aliphatic solvents. |
| Toluene, Xylene | Soluble | Favorable π-π interactions between the aromatic solvent and the carbazole core. | |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Very Soluble | Strong van der Waals and dipole-dipole interactions. Supported by data on analogous dibromo compounds. |
| Tetrahydrofuran (THF) | Soluble | Good balance of polarity and ability to solvate large organic molecules. | |
| Acetone | Sparingly Soluble | Moderate polarity may not be sufficient to overcome the strong solute-solute interactions. | |
| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for carbazole chemistry, indicating good solubility.[4] | |
| Dimethyl sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol, Ethanol | Insoluble to Sparingly Soluble | The molecule cannot effectively participate in the solvent's hydrogen-bonding network. |
| Water | Insoluble | Highly polar nature of water and strong hydrogen bonding is incompatible with the large, non-polar solute. |
Part 3: Experimental Protocol for Quantitative Solubility Determination
To obtain accurate solubility data, a systematic experimental approach is required. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique.[5] It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solid.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound solid into several sealable glass vials. The excess is crucial to ensure a saturated solution is achieved.
-
Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal environment, such as a temperature-controlled shaker or a stirring plate within a water bath, set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the same isothermal environment for at least 2-4 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals, which would lead to erroneously high solubility values.
-
-
Quantification:
-
Gravimetric Method: The most direct method. The solvent in the volumetric flask is completely evaporated under reduced pressure or a gentle stream of inert gas. The flask is then re-weighed. The mass of the dissolved solid can be calculated, and thus the solubility can be expressed in g/L or mol/L.
-
Spectroscopic Method (UV-Vis): If the compound has a distinct chromophore, a calibration curve can be prepared by measuring the absorbance of several solutions of known concentration. The filtered supernatant sample is diluted appropriately, and its absorbance is measured. The concentration is then determined from the calibration curve. This method is highly sensitive and requires less material.
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal saturation solubility determination method.
Conclusion
This compound is a molecule of significant interest in materials science. Based on a structural analysis, it is predicted to be readily soluble in chlorinated and aromatic solvents like dichloromethane and toluene, and polar aprotic solvents such as THF and DMF, while exhibiting poor solubility in polar protic solvents like water and ethanol. This predictive framework provides a crucial starting point for its practical application. For quantitative and reliable data, researchers and drug development professionals must undertake empirical measurements. The detailed isothermal saturation protocol provided in this guide offers a robust, self-validating system to accurately determine the solubility of this compound, facilitating its efficient use in synthesis, purification, and formulation processes.
References
Methodological & Application
Application Notes and Protocols for 3,6-Diiodo-9-phenyl-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of 3,6-Diiodo-9-phenyl-9H-carbazole as a Core Building Block
In the landscape of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have established themselves as indispensable components.[1] Their inherent properties, including high thermal stability, excellent hole-transporting capabilities, and wide energy gaps, make them ideal candidates for various roles within an OLED device stack, including as host materials in phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, as well as hole-transporting layers (HTLs).[1][2][3]
Within this esteemed class of materials, This compound stands out not as a direct functional material in its own right, but as a pivotal precursor and versatile building block for the synthesis of advanced, tailor-made OLED materials.[3] The strategic placement of iodine atoms at the 3 and 6 positions of the carbazole core renders the molecule highly reactive towards a suite of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] This reactivity allows for the facile introduction of a wide array of functional groups, enabling precise tuning of the final molecule's electronic and photophysical properties.
The 9-phenyl substituent provides steric hindrance that can disrupt intermolecular packing, promoting the formation of stable amorphous films—a critical requirement for vapor-deposited OLEDs.[3] Furthermore, the carbazole core itself imparts a high triplet state energy (T₁), a crucial prerequisite for host materials in blue PhOLEDs and TADF devices, as it ensures efficient energy transfer to the guest emitter without quenching.[5] This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of this compound, its subsequent functionalization into a high-performance host material, and the fabrication and characterization of an OLED device.
PART 1: Synthesis Protocols
The synthesis pathway involves a two-step process: the N-arylation of carbazole to form 9-phenyl-9H-carbazole, followed by a regioselective iodination at the 3 and 6 positions.
Protocol 1.1: Synthesis of 9-phenyl-9H-carbazole
This procedure details the copper-catalyzed N-arylation of carbazole with iodobenzene.
Rationale: The Ullmann condensation is a classic and reliable method for forming C-N bonds between aryl halides and amines or related compounds. The use of a copper catalyst, a base like potassium carbonate, and a high-boiling point solvent facilitates the reaction. 18-Crown-6 is employed as a phase-transfer catalyst to improve the solubility and reactivity of the potassium carbonate.
Materials:
-
9H-Carbazole
-
Iodobenzene
-
Copper powder
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
1,2-Dichlorobenzene (ODCB)
-
Toluene
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 9H-carbazole (10.0 g, 59.8 mmol), iodobenzene (24.4 g, 119.6 mmol), copper powder (1.5 g, 23.6 mmol), and potassium carbonate (16.5 g, 119.4 mmol).
-
Add 18-Crown-6 (0.8 g, 3.0 mmol) to the flask.
-
Add 100 mL of 1,2-dichlorobenzene as the solvent.
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Heat the reaction mixture to reflux (approx. 180 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove copper and inorganic salts. Wash the filter cake with toluene.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the resulting solid from ethanol to yield pure 9-phenyl-9H-carbazole as a white solid.
Protocol 1.2: Synthesis of this compound
This protocol describes the direct iodination of 9-phenyl-9H-carbazole using periodic acid and iodine.
Rationale: The Tucker iodination reaction is a highly effective method for the direct iodination of electron-rich aromatic compounds like carbazole.[3] Periodic acid (H₅IO₆) acts as the oxidizing agent, converting molecular iodine (I₂) into a more electrophilic iodine species, which then attacks the electron-rich 3 and 6 positions of the carbazole core.
Materials:
-
9-phenyl-9H-carbazole
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a 500 mL round-bottom flask, suspend 9-phenyl-9H-carbazole (5.0 g, 20.5 mmol) in 200 mL of glacial acetic acid.
-
Add water (20 mL) and concentrated sulfuric acid (2 mL) to the suspension.
-
Add iodine (5.7 g, 22.5 mmol) and periodic acid (2.1 g, 9.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours. The mixture will become a thick slurry.
-
Cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
Add a saturated aqueous solution of sodium sulfite to quench the excess iodine until the dark color disappears.
-
Filter the resulting precipitate and wash thoroughly with water, then with a small amount of cold methanol.
-
Dry the crude product under vacuum.
-
The product can be further purified by recrystallization from a toluene/ethanol mixture to yield this compound as a white or off-white solid.
Workflow for Synthesis of the Core Intermediate
Caption: Synthesis pathway for this compound.
PART 2: Application in OLED Material Synthesis
The true utility of this compound is realized when it is used as a scaffold to build more complex, functional molecules. The following protocol details the synthesis of a bipolar host material, 3,6-di(pyridin-3-yl)-9-phenyl-9H-carbazole , via a Suzuki coupling reaction.
Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide (the diiodo-carbazole) and an organoboron compound (pyridine-3-boronic acid). This reaction is chosen for its high tolerance of functional groups, mild reaction conditions, and generally high yields. The resulting molecule combines the hole-transporting nature of the carbazole core with the electron-transporting character of the pyridine units, creating a bipolar host material. Bipolar hosts are highly desirable as they can facilitate balanced charge injection and transport within the emissive layer, leading to a wider recombination zone and higher device efficiencies.
Protocol 2.1: Synthesis of 3,6-di(pyridin-3-yl)-9-phenyl-9H-carbazole
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Tetrahydrofuran (THF)
Procedure:
-
In a 250 mL Schlenk flask, combine this compound (2.0 g, 4.04 mmol), pyridine-3-boronic acid (1.24 g, 10.1 mmol, 2.5 equivalents), and potassium carbonate (2.23 g, 16.16 mmol, 4.0 equivalents).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol, 5 mol%).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add a degassed solvent mixture of Toluene (60 mL), Ethanol (15 mL), and Water (15 mL).
-
Heat the mixture to reflux (approx. 90 °C) and stir under a nitrogen atmosphere for 48 hours.
-
After cooling to room temperature, add 100 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/ethyl acetate gradient.
-
The final product can be further purified by temperature-gradient sublimation to achieve the high purity (>99.5%) required for OLED fabrication.
PART 3: OLED Device Fabrication and Characterization
This section outlines a standard protocol for fabricating a phosphorescent OLED (PhOLED) using the synthesized 3,6-di(pyridin-3-yl)-9-phenyl-9H-carbazole as a host material doped with a green phosphorescent emitter.
Rationale for Device Architecture: The multilayer device structure is designed to optimize charge injection, transport, and recombination, thereby maximizing efficiency and stability.
-
ITO: A transparent anode for hole injection.
-
HAT-CN: A hole-injection layer (HIL) that lowers the energy barrier for holes moving from ITO to the HTL.
-
TAPC: A hole-transporting layer (HTL) with high hole mobility to efficiently transport holes to the emissive layer.
-
Host:Emitter (EML): The emissive layer where electrons and holes recombine to form excitons on the emitter molecules. The host material facilitates charge transport and confines the excitons on the guest phosphorescent emitter (e.g., Ir(ppy)₃). A high triplet energy of the host is critical to prevent back-energy transfer from the emitter.
-
TPBi: An electron-transporting layer (ETL) and hole-blocking layer (HBL). It efficiently transports electrons from the cathode and blocks holes from leaking past the EML.
-
LiF/Al: A bilayer cathode. Lithium fluoride (LiF) is an electron-injection layer (EIL) that enhances electron injection from the aluminum (Al) cathode.
Protocol 3.1: Vacuum Thermal Evaporation of a Green PhOLED
Device Structure: ITO / HAT-CN (10 nm) / TAPC (40 nm) / 3,6-di(pyridin-3-yl)-9-phenyl-9H-carbazole : Ir(ppy)₃ (10 wt%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Procedure:
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq). Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 120 °C for 30 minutes.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 10 minutes to increase its work function and remove organic residues.
-
Vacuum Deposition: Transfer the substrates to a high-vacuum thermal evaporation system with a base pressure below 5 x 10⁻⁶ Torr.
-
Deposit the organic and metal layers sequentially without breaking the vacuum.
-
Deposit the HIL: HAT-CN at a rate of 0.1 Å/s to a thickness of 10 nm.
-
Deposit the HTL: TAPC at a rate of 0.2 Å/s to a thickness of 40 nm.
-
Co-deposit the EML: 3,6-di(pyridin-3-yl)-9-phenyl-9H-carbazole (host) and Ir(ppy)₃ (guest emitter). The deposition rate of the host should be ~0.2 Å/s, while the rate of the guest is adjusted to achieve a 10% doping concentration by weight. The total thickness should be 30 nm.
-
Deposit the ETL: TPBi at a rate of 0.2 Å/s to a thickness of 40 nm.
-
Deposit the EIL: LiF at a rate of 0.05 Å/s to a thickness of 1 nm.
-
Deposit the Cathode: Aluminum (Al) at a rate of 1-2 Å/s to a thickness of 100 nm.
-
-
Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the device from oxygen and moisture.
OLED Fabrication and Energy Level Diagram
Caption: Typical PhOLED architecture and corresponding energy level diagram.
PART 4: Data and Expected Performance
The utility of this compound lies in the high performance of the materials derived from it. The properties of the intermediate itself are primarily of interest to the synthetic chemist, while the properties of the final, functionalized molecule dictate device performance.
Table 1: Key Physicochemical Properties of Carbazole Derivatives
| Compound | Role | HOMO (eV) | LUMO (eV) | Triplet Energy (T₁) (eV) | Ref. |
| 9-phenyl-9H-carbazole | Precursor | -5.9 | -2.4 | ~3.0 | [3] |
| 3,6-dibromo-9-phenyl-9H-carbazole | Intermediate | N/A | N/A | ~3.02 | [1] |
| 3,6-di(pyridin-3-yl)-9-phenyl-9H-carbazole | Bipolar Host | ~ -5.8 | ~ -2.5 | ~2.9 | Estimated |
| TAPC | HTL | -5.5 | -2.4 | 2.87 | [3] |
| TPBi | ETL | -6.2 | -2.7 | 2.74 | [3] |
| Ir(ppy)₃ | Green Emitter | -5.4 | -3.0 | 2.4 | [3] |
Note: HOMO/LUMO and Triplet Energy for the synthesized host are estimated based on values for similar carbazole-pyridine structures. Exact values should be determined experimentally via cyclic voltammetry and low-temperature phosphorescence spectroscopy.
Table 2: Expected Performance of a Green PhOLED Device
The performance of an OLED using a host derived from this compound is expected to be competitive. The table below summarizes typical performance metrics for a well-optimized green PhOLED with a bipolar carbazole-based host.
| Parameter | Expected Value |
| Turn-on Voltage (at 1 cd/m²) | < 3.5 V |
| Maximum Current Efficiency | > 50 cd/A |
| Maximum Power Efficiency | > 45 lm/W |
| Maximum External Quantum Efficiency (EQE) | > 18% |
| Color Coordinates (CIE 1931) | (0.32, 0.61) |
| Emitter | Ir(ppy)₃ |
These values represent a target performance for a non-optimized device fabricated under standard laboratory conditions. Further optimization of layer thicknesses, doping concentration, and charge-transporting materials can lead to significantly higher efficiencies.[3]
Conclusion
This compound is a strategically vital molecule in the field of OLEDs, serving as a highly adaptable platform for the synthesis of advanced functional materials. Its value is not in its direct application, but in the potential it unlocks through facile C-C and C-N bond-forming reactions at its reactive 3 and 6 positions. The protocols outlined in this guide provide a clear and reproducible pathway from this core intermediate to a fully functional, high-performance OLED device. By understanding the causality behind the synthetic choices and device architecture, researchers can leverage this compound to develop novel host materials, emitters, and charge-transporting molecules, thereby contributing to the next generation of organic electronic displays and lighting.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3,6-Diiodo-9-phenyl-9H-carbazole
Introduction: Unlocking the Potential of the Carbazole Core
The 9-phenyl-9H-carbazole scaffold is a cornerstone in the development of advanced organic materials and pharmaceutical agents. Its rigid, electron-rich structure provides excellent thermal stability and charge-transporting properties. Strategic functionalization at the 3 and 6 positions is critical for tuning its optoelectronic and biological characteristics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[1]
This guide focuses on the use of 3,6-Diiodo-9-phenyl-9H-carbazole as a key building block. The carbon-iodine (C-I) bond's inherent reactivity offers distinct advantages over its bromo- and chloro- counterparts. The weaker C-I bond facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2] This heightened reactivity makes this compound a preferred substrate for synthesizing complex 3,6-diaryl-9-phenyl-9H-carbazole derivatives. These products are extensively utilized as hole-transporting materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs), and as key intermediates in drug discovery.[3][4][5][6]
The Catalytic Heart: The Suzuki-Miyaura Reaction Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like an arylboronic acid) with an organic halide.[7] The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step, and the weaker C-I bond accelerates this process compared to C-Br or C-Cl bonds.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide and forming a diarylpalladium(II) complex. The base is crucial for activating the boronic acid to facilitate this exchange.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: Synthesis of 3,6-Diaryl-9-phenyl-9H-carbazoles
This protocol provides a general and robust method for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. Given the higher reactivity of the C-I bond, conditions may often be milder than those required for analogous dibromo-carbazoles.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand like SPhos.
-
Base: e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 4.0 equiv)
-
Solvent System: A degassed mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 v/v/v) or Dioxane/Water (e.g., 4:1 v/v).
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
-
Silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,6-diaryl-9-phenyl-9H-carbazole.
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are adapted from established protocols for dihalocarbazoles, taking into account the higher reactivity of the diiodo- substrate.[1] Yields are for isolated products after purification.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (4.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~92 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (4.0) | DME/H₂O (4:1) | 90 | 10 | ~90 |
| 3 | 4-tert-Butylphenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 88-95 |
| 4 | 4-Fluorophenylboronic Acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (3.0) | Toluene | 100 | 10 | ~94 |
| 5 | Naphthalen-2-ylboronic Acid | Pd(PPh₃)₄ (4) | K₂CO₃ (4.0) | Toluene/Ethanol/H₂O (4:1:1) | 85 | 14 | ~89 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of 3,6-diaryl-9-phenyl-9H-carbazoles via the Suzuki-Miyaura coupling reaction.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be meticulously tracked using standard analytical techniques like TLC and LC-MS.
-
TLC Analysis: A successful reaction will show the consumption of the starting material (this compound) and the appearance of a new, typically more nonpolar, product spot.
-
LC-MS Analysis: This provides definitive confirmation of product formation by showing a peak with the expected mass-to-charge ratio for the desired 3,6-diaryl-9-phenyl-9H-carbazole.
-
NMR Spectroscopy: Final confirmation of the product's structure and purity is achieved through ¹H and ¹³C NMR spectroscopy, which should show the characteristic signals for the newly introduced aryl groups and the symmetrical carbazole core.
Conclusion and Field-Proven Insights
The Suzuki-Miyaura cross-coupling of this compound is a highly efficient and versatile method for synthesizing a diverse library of 3,6-disubstituted carbazole derivatives. The enhanced reactivity of the iodide leaving group is a significant advantage, often leading to excellent yields under relatively mild conditions. This makes the protocol highly adaptable for the creation of novel materials for organic electronics and for the generation of complex molecular scaffolds in pharmaceutical research. Careful selection of the catalyst, base, and solvent system is key to optimizing the reaction for specific arylboronic acids and achieving high purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Introduction: The Role of Carbazole Derivatives in Advanced Optoelectronics
An Application Note and Protocol Guide to Utilizing 3,6-Diiodo-9-phenyl-9H-carbazole as a Hole-Transporting Material
In the realm of organic electronics, particularly in the development of highly efficient Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole-transporting material (HTM) plays a pivotal role.[1][2] An ideal HTM should possess high hole mobility, appropriate energy levels for efficient charge injection and extraction, and excellent thermal and morphological stability. Carbazole-based compounds have emerged as a prominent class of HTMs due to their inherent electron-rich nature, good charge-transporting capabilities, and the versatility of their chemical structure which allows for fine-tuning of their optoelectronic properties.[3][4][5]
This guide focuses on a specific, promising carbazole derivative: This compound . The introduction of iodine atoms at the 3 and 6 positions of the carbazole core and a phenyl group at the 9-position are strategic modifications. The bulky iodine atoms can influence the molecular packing and electronic properties, while the 9-phenyl group can enhance the material's solubility and thermal stability. This document serves as a comprehensive technical guide for researchers and scientists on the synthesis, purification, characterization, and application of this compound as an effective HTM in optoelectronic devices.
Molecular Structure and Key Properties
The chemical structure of this compound is presented below. The tricyclic aromatic carbazole core is essentially planar, which facilitates intermolecular π-π stacking and efficient charge transport.[6][7][8]
Caption: Molecular structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound can be achieved through a multi-step process, typically involving the iodination of carbazole followed by N-arylation. The following protocol is a representative example.
Part 1: Synthesis of 3,6-Diiodo-9H-carbazole
Rationale: This step introduces the iodine atoms onto the carbazole core. N-Iodosuccinimide (NIS) is a common and effective iodinating agent for electron-rich aromatic compounds like carbazole.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 9H-carbazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Iodination: Cool the solution in an ice bath and slowly add N-Iodosuccinimide (2.2 equivalents) portion-wise while stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water and then with a small amount of cold ethanol. The crude 3,6-diiodo-9H-carbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain a pure product.[7][8]
Part 2: Synthesis of this compound
Rationale: This step introduces the phenyl group at the nitrogen position. The Ullmann condensation or the Buchwald-Hartwig amination are common methods for N-arylation of carbazoles.[9] The Ullmann reaction is a classic method that uses a copper catalyst.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,6-diiodo-9H-carbazole, iodobenzene, potassium carbonate (as a base), and a catalytic amount of copper(I) iodide in a high-boiling point solvent like 1,2-dichlorobenzene or DMF.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 140-180 °C) and stir for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[10]
Physicochemical Properties and Characterization
A thorough characterization of this compound is crucial to ensure its suitability as an HTM. The table below summarizes key properties that should be evaluated.
| Property | Typical Value Range (for carbazole derivatives) | Significance |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -6.0 eV | Determines the efficiency of hole injection from the anode and hole extraction from the perovskite layer.[11][12] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.9 to -2.8 eV | Influences the electron-blocking properties of the HTM.[11][13] |
| Energy Gap (HOMO-LUMO) | 2.8 to 3.5 eV | Affects the optical transparency of the HTM layer. A wider gap is desirable to avoid parasitic absorption of light intended for the active layer.[14][15] |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²/V·s | A higher hole mobility leads to more efficient charge transport and can improve the fill factor of solar cells.[2] |
| Glass Transition Temperature (Tg) | > 100 °C | A high Tg indicates good morphological stability of the thin film at elevated operating temperatures, preventing crystallization and device degradation.[16] |
| Decomposition Temperature (Td) | > 350 °C | High thermal stability is essential for fabrication processes that involve heating and for long-term device stability.[4][16] |
Application in Perovskite Solar Cells: Fabrication Protocol
The following is a generalized protocol for fabricating a standard n-i-p perovskite solar cell using this compound as the HTM.
Caption: Workflow for Perovskite Solar Cell Fabrication.
Step-by-Step Device Fabrication Protocol:
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of an ETL material (e.g., TiO₂ or SnO₂) onto the conductive side of the substrate, followed by a mesoporous layer if required. Sinter the ETL at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of CH₃NH₃I and PbI₂ in DMF/DMSO) onto the ETL-coated substrate via spin-coating. An anti-solvent dripping step (e.g., with chlorobenzene) during spinning is often employed to induce rapid crystallization and form a uniform film. Anneal the film at a moderate temperature (e.g., 100 °C).[1]
-
Hole Transport Layer (HTL) Solution Preparation: Prepare a solution of this compound in a suitable solvent such as chlorobenzene or toluene. To enhance conductivity and improve device performance, p-type dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) are typically added to the HTM solution.
-
HTL Deposition: Spin-coat the HTM solution onto the perovskite layer. The spinning speed and time should be optimized to achieve a uniform film of the desired thickness (typically 30-50 nm).
-
Metal Electrode Deposition: Finally, deposit a top metal contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the device.[1]
Performance Benchmarking and Data Analysis
The performance of perovskite solar cells fabricated with this compound should be compared against a standard HTM like spiro-OMeTAD. The key photovoltaic parameters to be measured under simulated AM 1.5G solar illumination are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| spiro-OMeTAD (Reference) | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ |
| This compound | Expected to be competitive | Expected to be competitive | Expected to be competitive | Expected to be competitive |
Note: The expected performance of this compound is based on the general performance of high-efficiency carbazole derivatives.[1][17] Actual values need to be determined experimentally.
Energy Level Alignment
Proper energy level alignment between the different layers of a perovskite solar cell is crucial for efficient charge separation and transport. The HOMO level of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite to ensure efficient hole extraction, while its LUMO level should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electrons.
Caption: Energy Level Diagram of a Perovskite Solar Cell.
Conclusion and Outlook
This compound represents a promising candidate for a high-performance hole-transporting material in next-generation optoelectronic devices. Its synthesis is achievable through established organic chemistry methodologies, and its properties can be systematically characterized. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this material. Further optimization of the synthesis, purification, and device fabrication processes is expected to lead to even higher device efficiencies and stability, contributing to the advancement of OLED and perovskite solar cell technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Diiodo-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 15. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Donor-Acceptor Molecules from 3,6-Diiodo-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel donor-acceptor (D-A) molecules utilizing 3,6-Diiodo-9-phenyl-9H-carbazole as a versatile starting material. Carbazole derivatives are a cornerstone in the development of organic electronics and pharmaceuticals due to their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1][2] This document outlines palladium-catalyzed cross-coupling methodologies, including Suzuki, Buchwald-Hartwig, and Sonogashira reactions, to functionalize the 3- and 6-positions of the carbazole core with various acceptor moieties. Detailed experimental procedures, mechanistic insights, characterization techniques, and a summary of potential applications are presented to enable researchers to design and synthesize a diverse library of D-A molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and medicinal chemistry.[3][4]
Introduction: The Significance of Carbazole-Based Donor-Acceptor Architectures
Donor-acceptor (D-A) molecules are a critical class of organic compounds characterized by an electron-donating moiety covalently linked to an electron-accepting moiety, often through a π-conjugated spacer. This molecular architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to unique photophysical properties. Carbazole and its derivatives are widely employed as the donor component due to their electron-rich nature, rigid planar structure, and facile functionalization at various positions.[5][6]
The 9-phenyl-9H-carbazole scaffold offers several advantages:
-
Enhanced Solubility: The phenyl group at the 9-position improves solubility in common organic solvents, facilitating reaction setup and purification.
-
Tunable Electronic Properties: The 3- and 6-positions are electronically coupled, allowing for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through the introduction of different acceptor groups.[7]
-
High Triplet Energy: Carbazole-based hosts are known for their high triplet energies, which is crucial for efficient phosphorescent OLEDs.[8]
This compound serves as an ideal precursor for synthesizing a wide array of D-A molecules. The iodo groups are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of acceptor units.
Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9][10]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4][11] This reaction is particularly useful for introducing aryl or heteroaryl acceptor groups at the 3- and 6-positions of the carbazole core.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ with a phosphine ligand, are commonly used. The choice of ligand (e.g., SPhos, P(t-Bu)₃) is critical for stabilizing the active catalyst and promoting reductive elimination.[3]
-
Base: A base, typically K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[3][11]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[3]
Detailed Experimental Protocol: Synthesis of 3,6-Di(pyridin-2-yl)-9-phenyl-9H-carbazole
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)pyridine (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by 2-(tributylstannyl)pyridine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous KF solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Table 1: Representative Conditions for Suzuki Coupling with 3,6-Dihalocarbazoles
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~90 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | ~88 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 |
Data adapted from representative procedures for similar substrates.[3]
Diagram 1: General Workflow for Suzuki Coupling
Caption: General workflow for the synthesis of donor-acceptor molecules via Suzuki coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][12] This method is ideal for introducing nitrogen-containing heterocyclic acceptors or aryl amine moieties.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, t-BuXPhos) is crucial for an efficient catalytic cycle.[10][12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[12][13]
-
Solvent: Anhydrous, aprotic solvents such as toluene or xylene are typically used.[12]
Detailed Experimental Protocol: Synthesis of 3,6-Bis(diphenylamino)-9-phenyl-9H-carbazole
Materials:
-
This compound (1.0 equiv)
-
Diphenylamine (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, NaOt-Bu, this compound, and diphenylamine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture in an oil bath at 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography (e.g., hexane/dichloromethane gradient) to obtain the desired product.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[14][15] This reaction is excellent for introducing acetylenic π-spacers, which can extend the conjugation length of the D-A molecule.
Causality Behind Experimental Choices:
-
Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) initiates the catalytic cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates transmetalation.[14][16]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, which also serves as the solvent in many cases.[15]
-
Copper-Free Variants: To avoid the homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have been developed.[14]
Detailed Experimental Protocol: Synthesis of 3,6-Bis((4-ethynylphenyl)ethynyl)-9-phenyl-9H-carbazole
Materials:
-
This compound (1.0 equiv)
-
1-Ethynyl-4-((trimethylsilyl)ethynyl)benzene (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1M in THF)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound, 1-ethynyl-4-((trimethylsilyl)ethynyl)benzene, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and TEA.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, add TBAF solution to deprotect the silyl group and stir for an additional 1-2 hours at room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the final di-alkyne product.
Purification and Characterization
The purity and structural integrity of the synthesized donor-acceptor molecules are paramount for their application. A combination of chromatographic and spectroscopic techniques is essential for their characterization.[17][18]
Table 2: Common Characterization Techniques
| Technique | Purpose | Sample Preparation | Key Information Obtained |
| Column Chromatography | Purification of the crude product. | Dissolve crude product in a minimal amount of solvent. | Isolation of the pure compound. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment.[19] | Dissolve 5-20 mg in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18] | Confirmation of molecular structure, chemical shifts, and coupling constants. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular weight and elemental composition.[18] | Prepare a dilute solution in a suitable solvent (e.g., methanol, acetonitrile).[18] | Exact mass of the molecular ion [M+H]⁺. |
| FT-IR Spectroscopy | Identification of functional groups.[17] | Prepare a KBr pellet or cast a thin film.[18] | Vibrational frequencies of characteristic bonds (e.g., C≡C, C=O, N-H). |
| UV-Vis Spectroscopy | Investigation of electronic absorption properties. | Prepare a dilute solution in a spectroscopic grade solvent (e.g., CH₂Cl₂, THF). | Absorption maxima (λₘₐₓ) and molar absorptivity (ε). |
| Photoluminescence Spectroscopy | Study of emission properties. | Prepare a dilute solution in a spectroscopic grade solvent. | Emission maxima (λₑₘ), quantum yield (Φ), and Stokes shift. |
| Cyclic Voltammetry (CV) | Determination of electrochemical properties. | Dissolve the compound in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in CH₂Cl₂). | HOMO and LUMO energy levels, redox potentials. |
| Differential Scanning Calorimetry (DSC) | Analysis of thermal stability.[20] | Place a small amount of the solid sample in an aluminum pan. | Glass transition temperature (T₉) and melting point (Tₘ). |
Applications in Organic Electronics and Beyond
The synthesized carbazole-based donor-acceptor molecules are promising candidates for a variety of applications due to their tunable optoelectronic properties.
-
Organic Light-Emitting Diodes (OLEDs): These molecules can function as emitters, hosts, or hole-transporting materials in OLED devices.[1][8] By carefully selecting the acceptor unit, the emission color can be tuned across the visible spectrum. Donor-acceptor structures are particularly important for developing thermally activated delayed fluorescence (TADF) emitters, which can achieve nearly 100% internal quantum efficiency.[8][21]
-
Organic Photovoltaics (OPVs): The broad absorption spectra and suitable energy levels of these D-A molecules make them attractive as donor materials in bulk heterojunction solar cells.[2]
-
Sensors: The sensitivity of the ICT band to the local environment can be exploited for the development of chemical and biological sensors.
-
Medicinal Chemistry: The carbazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[3][22]
Diagram 3: Structure of a Representative Donor-Acceptor Molecule
References
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine‐Cored Donor–Acceptor–Donor Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig_reaction [chemeurope.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,6-Diiodo-9-phenyl-9H-carbazole as a Strategic Building Block in Perovskite Solar Cell Hole-Transporting Materials
Introduction: The Pivotal Role of Carbazole-Based Hole-Transporting Materials
The unprecedented rise in power conversion efficiencies of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies.[1] A critical component governing the efficiency and stability of these devices is the hole-transporting layer (HTL), which is responsible for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode.[2] Among the various classes of organic molecules developed for this purpose, carbazole-based derivatives have emerged as exceptionally promising candidates due to their inherent advantages, including excellent thermal stability, high hole mobility, and facile synthetic modification.[3][4]
The 3,6-disubstituted carbazole scaffold, in particular, offers a versatile platform for molecular engineering, allowing for the fine-tuning of electronic and physical properties.[3] In this context, 3,6-diiodo-9-phenyl-9H-carbazole serves as a key strategic building block. The iodine substituents at the 3 and 6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] This reactivity allows for the straightforward introduction of a wide range of functional groups, enabling the synthesis of complex, high-performance hole-transporting materials (HTMs) with tailored properties for optimal device performance. The phenyl group at the 9-position enhances the material's solubility and morphological stability, which are crucial for forming high-quality thin films in the solar cell device.
This guide provides a comprehensive overview of the application of this compound as a precursor for advanced HTMs and details the protocols for their synthesis and integration into high-performance perovskite solar cells.
Physicochemical Properties of 3,6-Diiodo-9H-carbazole
While specific experimental data for this compound is not extensively published, its fundamental properties can be inferred from its structure and related carbazole derivatives.
| Property | Description | Significance in HTM Synthesis |
| Molecular Formula | C₁₈H₁₁I₂N | Provides the foundational carbazole core with reactive iodine sites. |
| Molecular Weight | 495.09 g/mol | Important for stoichiometric calculations in synthesis. |
| Appearance | Expected to be a crystalline solid | Solid-state nature facilitates handling and purification. |
| Reactivity | The C-I bonds are highly susceptible to oxidative addition in Pd-catalyzed cross-coupling reactions.[5] | Enables versatile functionalization at the 3 and 6 positions. |
Synthesis of Advanced Hole-Transporting Materials
The true value of this compound lies in its utility as a scaffold for creating more complex and efficient HTMs. The following protocols describe generalized procedures for synthesizing advanced HTMs using Suzuki and Buchwald-Hartwig coupling reactions.
Protocol 1: Synthesis of a 3,6-Diaryl-9-phenyl-9H-carbazole via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a 3,6-diaryl substituted carbazole, a common motif in high-performance HTMs.
Reaction Scheme:
General workflow for Suzuki coupling of 3,6-diiodocarbazole.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk flask and inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Synthesis of a 3,6-Diamino-9-phenyl-9H-carbazole via Buchwald-Hartwig Amination
This protocol describes the synthesis of a 3,6-diamino substituted carbazole, another important class of HTMs.
Reaction Scheme:
General workflow for Buchwald-Hartwig amination of 3,6-diiodocarbazole.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (2.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)[7]
-
Base (e.g., NaOtBu, KOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask and inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.[7]
-
Reagent Addition: Add the base to the flask.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Fabrication of Perovskite Solar Cells
The following protocol details the fabrication of a standard n-i-p architecture perovskite solar cell using a synthesized carbazole-based HTM.
Workflow for Perovskite Solar Cell Fabrication.
Materials:
-
Patterned FTO-coated glass substrates
-
Electron Transport Layer (ETL) precursors (e.g., TiO₂ or SnO₂)
-
Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂ in DMF/DMSO)[3]
-
Synthesized carbazole-based HTM
-
HTM solvent (e.g., chlorobenzene)
-
Additives (optional, e.g., Li-TFSI, t-BP)
-
Antisolvent (e.g., chlorobenzene)
-
Metal for top contact (e.g., Gold or Silver)
Protocol:
-
Substrate Preparation:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit an electron transport layer (e.g., a compact TiO₂ layer followed by a mesoporous TiO₂ layer) via spray pyrolysis or spin-coating, followed by sintering at high temperature.[3]
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL-coated substrate.
-
During spinning, drip an antisolvent onto the substrate to induce uniform crystallization.
-
Anneal the film on a hotplate to form the final perovskite crystal structure.[3]
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the synthesized carbazole-based HTM in a suitable solvent like chlorobenzene. Dopants such as Li-TFSI and t-BP can be added to enhance conductivity.
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Metal Contact Deposition:
-
Deposit the top metal contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.[3]
-
Characterization and Performance Evaluation
The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).
Key Performance Parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage available from a solar cell at zero current.
-
Short-Circuit Current Density (Jsc): The current density through the solar cell when the voltage across it is zero.
-
Fill Factor (FF): The ratio of the maximum power from the solar cell to the product of Voc and Jsc.
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy to electrical energy.
Characterization Techniques:
-
Current-Voltage (J-V) Measurement: Performed using a solar simulator to determine the key performance parameters.
-
External Quantum Efficiency (EQE): Measures the ratio of charge carriers collected by the solar cell to the number of incident photons of a given energy.
-
Electrochemical Impedance Spectroscopy (EIS): Used to study charge transport and recombination processes within the device.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To investigate charge carrier dynamics and recombination at the perovskite/HTL interface.
Performance of Carbazole-Based HTMs
The following table summarizes the performance of perovskite solar cells employing various 3,6-disubstituted carbazole-based HTMs, demonstrating their potential to achieve high efficiencies.
| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Spiro-OMeTAD (Benchmark) | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [3] |
| V1207 | 1.05 | 22.99 | 68.1 | 16.44 | [8] |
| V1209 | 1.05 | 23.01 | 73.8 | 17.82 | [8] |
| SGT-405 | - | - | - | 14.79 | [9] |
| M138 | - | - | - | 21.37 | [10] |
Note: The performance of HTMs can vary significantly depending on the specific perovskite composition, device architecture, and fabrication conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced hole-transporting materials for perovskite solar cells. Its di-iodo functionality allows for straightforward derivatization at the 3 and 6 positions via robust palladium-catalyzed cross-coupling reactions, enabling the creation of HTMs with tailored electronic and physical properties. The protocols outlined in this guide provide a framework for the synthesis of these materials and their integration into high-performance perovskite solar cells. The continued exploration of novel carbazole derivatives, facilitated by precursors like this compound, is a promising avenue for the future development of stable and highly efficient perovskite-based photovoltaic technologies.
References
- 1. High Performance Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The triple π-bridge strategy for tailoring indeno[2,1-b]carbazole-based HTMs enables perovskite solar cells with efficiency exceeding 21% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3,6-Diiodo-9-phenyl-9H-carbazole
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of the Buchwald-Hartwig amination for the synthesis of 3,6-diamino-9-phenyl-9H-carbazole derivatives. Carbazole-based compounds are pivotal in the advancement of organic electronics, including organic light-emitting diodes (OLEDs), and as key scaffolds in medicinal chemistry due to their unique photophysical, electronic, and biological properties.[1][2][3][4] This guide moves beyond a simple recitation of steps to offer an in-depth analysis of the reaction mechanism, critical parameter selection, a detailed experimental protocol for both mono- and di-amination, and robust troubleshooting advice. Our objective is to empower researchers to rationally design and execute this powerful C-N cross-coupling reaction with high efficiency and reproducibility.
Introduction: The Strategic Importance of Diaminocarbazoles
The carbazole nucleus is an electron-rich heterocyclic system that serves as a fundamental building block in materials science and pharmacology.[3][5] Specifically, the introduction of amino functionalities at the 3 and 6 positions of the 9-phenyl-9H-carbazole core dramatically influences the molecule's electronic properties, enhancing its utility as a hole-transporting material and a fluorescent emitter in OLEDs.[1][5] In drug discovery, these derivatives are explored for their potential as anti-tumor and anti-inflammatory agents.[6]
The Buchwald-Hartwig amination stands as a premier method for the construction of aryl C-N bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[7][8] This palladium-catalyzed cross-coupling reaction provides a versatile and mild pathway to synthesize a vast array of arylamines.[7][9] The subject of this note, 3,6-Diiodo-9-phenyl-9H-carbazole, is an ideal substrate for sequential or double amination, allowing for the controlled synthesis of both symmetric and asymmetric di-substituted products. However, the presence of two reactive sites (C-I bonds) necessitates a carefully optimized protocol to control selectivity and maximize yield.
Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, generally accepted to involve three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[7][10][11][12]
-
Activation & Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species, often generated in situ from a Pd(II) precatalyst.[10][11] This Pd(0) complex undergoes oxidative addition into the aryl-iodide bond of the carbazole substrate, forming a Pd(II) intermediate.[12][13][14] The reactivity order for aryl halides in this step is typically I > Br > Cl.[10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base, such as sodium tert-butoxide (NaOtBu), is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[12][15]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11][12][13]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Design & Protocol
Successful amination of this compound hinges on the judicious selection of catalyst, ligand, base, and solvent. Aryl iodides can be challenging substrates due to potential iodide inhibition of the catalyst, but this can often be overcome with appropriate ligand choice.[10][11]
Key Parameter Selection (The "Why")
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[10] Pre-formed catalyst complexes, known as precatalysts, can also offer enhanced stability and reactivity.[16]
-
Ligand: This is arguably the most critical component. For aryl iodides and electron-rich systems like carbazoles, bulky, electron-rich biaryl monophosphine ligands are superior. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice, as its steric bulk promotes the reductive elimination step and prevents catalyst dimerization, leading to high activity.[17][18]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine. Sodium tert-butoxide (NaOtBu) is the most commonly employed and effective base for this transformation.[10][19] Weaker bases like carbonates (e.g., Cs₂CO₃) can be used for substrates with base-sensitive functional groups, but often require higher temperatures and longer reaction times.[10]
-
Solvent: Anhydrous, aprotic solvents are required. Toluene and dioxane are standard choices due to their ability to dissolve the reactants and their suitable boiling points for the typical reaction temperatures (80-110 °C).[10][19] Toluene is often favored for aryl iodide couplings.[11]
Detailed Protocol: Double Amination with Morpholine
This protocol details the synthesis of 3,6-dimorpholino-9-phenyl-9H-carbazole. The procedure must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 132833-63-7 | 495.11 | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.66 | 0.04 | 0.04 |
| Sodium tert-Butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.8 | 2.8 |
| Morpholine | 110-91-8 | 87.12 | 2.5 | 2.5 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (269 mg, 2.8 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (495 mg, 1.0 mmol) followed by anhydrous toluene (10 mL).
-
Amine Addition: Add morpholine (218 µL, 2.5 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding 15 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,6-dimorpholino-9-phenyl-9H-carbazole.
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Protocol for Mono-amination
To achieve selective mono-amination, the stoichiometry of the amine is the primary control element.
-
Modification: Reduce the amount of amine (e.g., morpholine) to 1.0-1.2 equivalents.
-
Rationale: By making the amine the limiting reagent, the reaction is statistically more likely to stop after the first C-N coupling. This will result in a mixture of di-substituted, mono-substituted, and unreacted starting material.
-
Purification: Careful column chromatography will be required to separate the desired mono-aminated product from the other components. The polarity difference between the di-iodo, mono-amino-mono-iodo, and di-amino products is typically sufficient for effective separation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently anhydrous conditions.3. Base is of poor quality or has degraded.4. Insufficient reaction temperature or time. | 1. Use a precatalyst or ensure precatalyst components are fresh. Ensure the ligand is not oxidized.2. Use freshly distilled/dried solvents. Dry reagents thoroughly.3. Use a fresh bottle of NaOtBu, handled in a glovebox if possible.4. Increase temperature to 110 °C (reflux in toluene) and/or extend reaction time to 36-48 hours. |
| Incomplete Conversion | 1. Catalyst deactivation during the reaction.2. Steric hindrance from a bulky amine. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 3-5 mol%).2. Switch to a different ligand system known for coupling hindered substrates, such as RuPhos or BrettPhos.[20] |
| Side Product Formation | 1. Hydrodehalogenation: Replacement of iodine with hydrogen.2. Homocoupling of the amine. | 1. This can occur if moisture is present or with certain bases. Ensure rigorously anhydrous conditions.[7] 2. This is less common but can be minimized by ensuring efficient stirring and avoiding localized high concentrations of reagents. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 3,6-diamino-9-phenyl-9H-carbazole derivatives. Success is predicated on the careful control of reaction parameters, particularly the choice of a bulky monophosphine ligand like XPhos and a strong base such as NaOtBu, all under strictly inert and anhydrous conditions. By understanding the mechanistic principles and following the detailed protocols and troubleshooting advice provided herein, researchers can confidently apply this transformative reaction to accelerate their work in materials science and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. name-reaction.com [name-reaction.com]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. XPhos - Wikipedia [en.wikipedia.org]
- 19. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 20. reddit.com [reddit.com]
Sonogashira coupling protocol for 3,6-Diiodo-9-phenyl-9H-carbazole
Application Note & Protocol
Topic: Sonogashira Coupling Protocol for the Synthesis of 3,6-Dialkynyl-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Conjugated Carbazole Architectures
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[1][3]
This application note provides a detailed protocol for the double Sonogashira coupling of 3,6-diiodo-9-phenyl-9H-carbazole. This substrate is a key building block for creating highly conjugated, carbazole-based materials. The resulting 3,6-dialkynyl-9-phenyl-9H-carbazole derivatives are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes, owing to their unique photophysical properties.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step experimental procedure, and provide expert insights into optimization and troubleshooting.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle (The Cross-Coupling Engine): The primary C-C bond formation occurs here.
-
Catalyst Activation: The reaction is initiated by the in-situ reduction of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to the active 14-electron Pd(0) species, often facilitated by an amine or phosphine ligand.[1][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the this compound, forming a square planar Pd(II) intermediate. This is typically the rate-determining step for less reactive halides, but is facile for aryl iodides.[1][8]
-
Transmetalation: The key step where the two coupling partners meet. The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing a halide.[1][8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
-
-
The Copper Cycle (The Alkyne Activator): This cycle prepares the alkyne for coupling.
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne. This coordination increases the acidity of the terminal alkyne proton.[7][9]
-
Deprotonation: The amine base (e.g., triethylamine) deprotonates the activated alkyne, forming a copper(I) acetylide species. This is the active nucleophile that participates in the transmetalation step of the palladium cycle.[8][9]
-
The copper co-catalyst significantly accelerates the reaction rate.[1] However, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[10][11] Therefore, maintaining anaerobic conditions is paramount.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application of 3,6-Diiodo-9-phenyl-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters: A Technical Guide
Introduction: The Strategic Advantage of 3,6-Diiodo-9-phenyl-9H-carbazole in Next-Generation OLEDs
The field of Organic Light-Emitting Diodes (OLEDs) is relentlessly driven by the pursuit of higher efficiency and longer operational lifetimes. A pivotal breakthrough in this quest has been the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[1] These materials, typically comprising electron-donating and electron-accepting moieties, are engineered to have a minimal energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] This small energy gap allows for the efficient harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (rISC), enabling internal quantum efficiencies approaching 100%.[1][3]
The carbazole scaffold has emerged as a cornerstone in the design of high-performance TADF materials, valued for its robust thermal stability, excellent hole-transporting characteristics, and versatile functionalization.[4][5] This guide focuses on a particularly strategic building block: This compound . The introduction of iodine atoms at the 3 and 6 positions is a deliberate design choice leveraging the "heavy-atom effect."[6] The high atomic number of iodine enhances spin-orbit coupling (SOC), which is crucial for accelerating the rates of both intersystem crossing (ISC, S₁ → T₁) and, more importantly, the desired reverse intersystem crossing (rISC, T₁ → S₁).[6][7] An increased rISC rate (krISC) can lead to a shorter delayed fluorescence lifetime, which is critical for mitigating efficiency roll-off at high brightness in OLED devices.[3][8]
This technical document provides a comprehensive overview and detailed protocols for researchers, materials scientists, and drug development professionals on the application of this compound as a versatile precursor for advanced TADF emitters. We will cover its synthesis, its use in the construction of donor-acceptor-donor (D-A-D) type TADF molecules, and the subsequent characterization and device fabrication workflows.
PART 1: Synthesis of the Core Building Block: this compound
The synthesis of the title compound is a multi-step process that begins with commercially available 9H-carbazole. The protocol involves an iodination step followed by an N-arylation reaction.
Protocol 1.1: Synthesis of 3,6-Diiodo-9H-carbazole
This procedure follows a classic electrophilic aromatic substitution pathway.
Materials:
-
9H-Carbazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Methanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 9H-Carbazole (1.0 eq.) in dioxane.
-
Prepare an aqueous solution of iodine (2.2 eq.) and potassium iodide (4.4 eq.).
-
Slowly add the iodine solution to the carbazole solution with vigorous stirring at room temperature.
-
Prepare a separate aqueous solution of sodium hydroxide.
-
Add the NaOH solution dropwise to the reaction mixture until a persistent yellow precipitate forms.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of deionized water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with deionized water, and then with cold methanol to remove unreacted iodine.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene to yield 3,6-Diiodo-9H-carbazole as a white to off-white solid.
Protocol 1.2: N-Arylation to Yield this compound
The attachment of the phenyl group at the 9-position enhances solubility and thermal stability. This is typically achieved via a copper- or palladium-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination.
Materials:
-
3,6-Diiodo-9H-carbazole (from Protocol 1.1)
-
Iodobenzene
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
1,10-Phenanthroline
-
Toluene or DMF (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3,6-Diiodo-9H-carbazole (1.0 eq.), CuI (0.2 eq.), and K₂CO₃ (2.5 eq.).
-
Add 1,10-Phenanthroline (0.4 eq.) as a ligand.
-
Add anhydrous toluene or DMF as the solvent, followed by iodobenzene (1.5 eq.).
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with dichloromethane or ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
PART 2: Application in TADF Emitter Synthesis
The this compound is an ideal D (donor) precursor for building D-A-D type TADF emitters. The iodine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of electron-accepting (A) moieties. The weaker C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions and higher reactivity in reactions like the Suzuki-Miyaura coupling.
Workflow for TADF Emitter Development
Protocol 2.1: Synthesis of a D-A-D TADF Emitter via Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an electron-accepting unit (as a boronic acid or ester) to the 3,6-positions of the carbazole donor core.
Materials:
-
This compound (1.0 eq.)
-
Acceptor-diboronic acid pinacol ester (e.g., a derivative of triazine, pyrimidine, or benzonitrile) (1.1 eq. for disubstitution)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Toluene/Ethanol/Water or Dioxane/Water solvent mixture
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the desired acceptor-diboronic acid pinacol ester (1.1 eq.), and the palladium catalyst (5 mol%).
-
Add the base (e.g., a 2M aqueous solution of K₂CO₃, 4.0 eq.).
-
Add the solvent system (e.g., a 3:1 mixture of Toluene and Ethanol).
-
Degas the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor reaction progress by TLC.
-
After cooling, perform an aqueous work-up. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the crude product by flash column chromatography on silica gel.
-
For OLED-grade purity, the final compound should be purified by temperature-gradient sublimation.
PART 3: Characterization and Device Fabrication
Photophysical and Electrochemical Characterization
A comprehensive analysis is required to validate the TADF properties of the newly synthesized emitter.
Key Parameters to Measure:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission maxima.
-
Photoluminescence Quantum Yield (PLQY): To quantify the emission efficiency.
-
Transient PL Decay: To measure the prompt and delayed fluorescence lifetimes. The presence of a long-lived delayed component is a hallmark of TADF.
-
Temperature-Dependent Emission: To confirm the thermal activation of the delayed fluorescence. The intensity of the delayed component should increase with temperature.
-
Low-Temperature Phosphorescence: To determine the energy of the T₁ state and calculate the ΔEST (ΔEST = ES1 - ET1).
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for designing the OLED device architecture.
Table 1: Expected Photophysical Properties of a 3,6-disubstituted-9-phenylcarbazole TADF Emitter
| Parameter | Typical Value Range | Significance |
| Emission Max (λem) | 450 - 550 nm | Determines the color of the emitted light (Blue to Green) |
| ΔEST | < 0.2 eV | Small gap is essential for efficient rISC |
| PLQY (in host) | > 80% | High efficiency of light emission |
| Prompt Lifetime (τp) | 1 - 20 ns | Characteristic of singlet state decay |
| Delayed Lifetime (τd) | 1 - 20 µs | Indicates triplet harvesting via TADF |
| krISC | > 10⁵ s⁻¹ | Fast rISC rate reduces efficiency roll-off[9][10] |
| HOMO Level | -5.4 to -5.8 eV | Influences hole injection from the transport layer |
| LUMO Level | -2.5 to -3.0 eV | Influences electron injection from the transport layer |
Protocol 3.1: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a simple OLED device by vacuum thermal evaporation to test the performance of the synthesized TADF emitter.
Device Architecture: ITO / HTL / EML / HBL / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., TAPC, 40 nm)
-
EML: Emissive Layer (e.g., mCP host doped with 6-12 wt% of the TADF emitter, 20 nm)
-
HBL: Hole Blocking Layer (e.g., TPBi, 10 nm)
-
ETL: Electron Transport Layer (e.g., TPBi, 40 nm)
-
EIL: Electron Injection Layer (e.g., LiF, 1 nm)
-
Al: Aluminum (Cathode, 100 nm)
Procedure:
-
Substrate Preparation: Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. Finally, they are treated with UV-ozone or oxygen plasma to improve the work function and remove organic residues.
-
Organic Layer Deposition: The organic layers (HTL, EML, HBL, ETL) are deposited sequentially onto the ITO substrate in a high-vacuum chamber (< 10⁻⁶ Torr). The host and TADF emitter for the EML are co-evaporated from separate sources, with their deposition rates controlled to achieve the desired doping concentration.
-
Cathode Deposition: The EIL (LiF) and the metal cathode (Al) are deposited in sequence without breaking the vacuum.
-
Encapsulation: The completed device is encapsulated under an inert atmosphere (e.g., in a glovebox) using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
Performance Characterization: The fabricated OLEDs are then tested for their electroluminescence (EL) properties, including:
-
Current density-voltage-luminance (J-V-L) characteristics.
-
External Quantum Efficiency (EQE).
-
Power efficiency and Luminous efficacy.
-
EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates.
-
Operational lifetime (e.g., LT₅₀, time to 50% of initial luminance).
Conclusion and Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of advanced TADF emitters. Its di-iodo functionality provides reactive sites for efficient cross-coupling reactions, enabling the construction of a wide array of D-A-D type molecular architectures. The intrinsic heavy-atom effect of iodine is a key strategic element, promoting the rapid rISC rates necessary for developing highly efficient OLEDs with reduced efficiency roll-off. The protocols and guidelines presented herein offer a robust framework for researchers to harness the potential of this precursor in creating next-generation materials for lighting and display applications.
References
- 1. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. “Rate-limited effect” of reverse intersystem crossing process: the key for tuning thermally activated delayed fluorescence lifetime and efficiency roll-off of organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoting Reverse Intersystem Crossing in Thermally Activated Delayed Fluorescence via the Heavy-Atom Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogen-induced internal heavy-atom effect shortening the emissive lifetime and improving the fluorescence efficiency of thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. “Rate-limited effect” of reverse intersystem crossing process: the key for tuning thermally activated delayed fluorescence lifetime and efficiency roll-off of organic light emitting diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Enhancing the reverse intersystem crossing (RISC) rates and efficiencies of MR-TADF emitters with a U-shaped molecular structure for solution-processed OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Diiodo-9-phenyl-9H-carbazole
Welcome to the technical support resource for the synthesis of 3,6-Diiodo-9-phenyl-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. The synthesis is typically approached as a two-step process: first, the N-arylation of carbazole to form the 9-phenyl-9H-carbazole precursor, followed by the regioselective di-iodination at the 3 and 6 positions. This guide is structured to address challenges in both stages of this synthetic sequence.
Overall Synthetic Workflow
The logical flow of the synthesis is critical to achieving a high yield of the final product. The following diagram outlines the two primary stages.
Caption: General two-stage workflow for synthesizing this compound.
Part 1: Synthesis of 9-Phenyl-9H-carbazole (Precursor)
The crucial first step is the efficient synthesis of the 9-phenyl-9H-carbazole intermediate. The two most prevalent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3]
Frequently Asked Questions (FAQs) - Precursor Synthesis
Q1: Which method is better for synthesizing 9-phenyl-9H-carbazole: Ullmann or Buchwald-Hartwig?
A1: The choice depends on available resources, scale, and substrate tolerance. The Buchwald-Hartwig amination is often preferred for its milder reaction conditions, higher yields, and broader functional group tolerance.[3] However, modern advancements in Ullmann-type reactions have made them more competitive.[2]
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) or Copper(I) salts (e.g., CuI)[2][4] | Palladium (Pd) complexes (e.g., Pd₂(dba)₃)[5] |
| Ligand | Often optional, but ligands like 1,10-phenanthroline can help[3] | Essential; bulky, electron-rich phosphines (e.g., XPhos, tBuXPhos)[1] |
| Temperature | Typically high (150-210 °C)[3][4] | Milder (80-110 °C)[3] |
| Base | K₂CO₃, Cs₂CO₃[1] | Stronger, non-nucleophilic bases like NaOtBu or LHMDS[1] |
| Advantages | Lower catalyst cost. | Higher yields, milder conditions, greater functional group tolerance.[3] |
| Disadvantages | Harsh conditions, potential for side reactions.[2] | Higher catalyst/ligand cost, sensitivity to air.[5] |
Q2: What are the main byproducts I should expect?
A2: The primary byproducts result from homocoupling reactions. These include biphenyl (from the coupling of two phenyl halide molecules) and bicarbazole dimers.[1] Unreacted starting materials will also be present if the reaction does not go to completion.
Q3: How can I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the quickest method to monitor the consumption of starting materials. For more quantitative analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[1]
Troubleshooting Guide - Precursor Synthesis
Issue: Low or No Yield of 9-Phenyl-9H-carbazole
This is the most common issue, often stemming from catalyst deactivation, suboptimal conditions, or impure reagents.
Caption: Troubleshooting flowchart for low yield in precursor synthesis.
Experimental Protocol: Buchwald-Hartwig Synthesis of 9-Phenyl-9H-carbazole
This protocol is adapted from established methodologies for palladium-catalyzed N-arylation.[3][5]
-
Catalyst Preparation: In a dry, inert-atmosphere glovebox or Schlenk line, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Tri-tert-butylphosphine, 4-8 mol%) to a reaction flask containing a stir bar.
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide, NaOtBu, ~1.4 equivalents), 9H-carbazole (1.0 equivalent), and the aryl halide (e.g., bromobenzene, ~1.2-1.5 equivalents).
-
Solvent: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol or isopropanol.[6]
Part 2: Iodination of 9-Phenyl-9H-carbazole
Once pure 9-phenyl-9H-carbazole is obtained, the next step is a regioselective electrophilic aromatic substitution to install iodine atoms at the C3 and C6 positions. The N-phenyl group is an activating group that directs substitution to these positions.
Frequently Asked Questions (FAQs) - Iodination
Q1: What are the best reagents for the di-iodination of 9-phenyl-9H-carbazole?
A1: Several iodinating systems can be used. The choice depends on reactivity, cost, and ease of handling. A mixture of KIO₃/KI in acetic acid has been traditionally used.[7] N-Iodosuccinimide (NIS) is a very common and effective reagent.[8] More modern reagents like Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) can also provide excellent yields, sometimes with copper catalysis.[8][9]
| Reagent System | Typical Solvent | Conditions | Notes |
| N-Iodosuccinimide (NIS) | THF, CH₂Cl₂, Chloroform | Room temp to reflux; often with catalytic acid (H₂SO₄)[8] | Mild, reliable, and commercially available. Stoichiometry is key. |
| Iodine (I₂) / Oxidant | Acetic Acid, Ethanol | Reflux; Oxidant can be NaIO₄, KIO₃[8] | Classical method. Generates electrophilic iodine in situ. |
| IPy₂BF₄ | CH₂Cl₂ | Mild conditions; often requires a strong acid or Cu(II) catalyst[9] | Highly reactive "I+" source. Copper catalysis can avoid strong acids.[9] |
Q2: My reaction is producing a mixture of mono- and di-iodinated products. How can I improve selectivity for the 3,6-diiodo product?
A2: This is a common issue related to stoichiometry and reaction time.
-
Stoichiometry: Ensure you are using at least 2.0 equivalents of the iodinating reagent. A slight excess (e.g., 2.1-2.2 equivalents) is often used to drive the reaction to completion.
-
Reaction Time & Temperature: Increase the reaction time or temperature. Monitor by TLC to track the disappearance of the mono-iodinated intermediate, which will appear as a spot between the starting material and the final di-iodinated product.
Q3: How do I purify the final this compound?
A3: The primary impurity is often the 3-iodo-9-phenyl-9H-carbazole. Due to their similar polarities, separation can be challenging.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method. A non-polar eluent system, such as a gradient of hexane and dichloromethane or hexane and ethyl acetate, is typically used.[10][11]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a solvent system like chloroform can yield colorless crystals.[12]
Troubleshooting Guide - Iodination
Issue: Low Yield of this compound
| Potential Cause | Suggested Solution & Explanation |
| Incomplete Reaction | Check TLC: If the spot for the mono-iodo intermediate is still present, increase reaction time or temperature. Verify Reagent Stoichiometry: Ensure at least 2.1 equivalents of the iodinating agent were used. |
| Degradation of Reagent | Use Fresh Reagents: Iodinating reagents like NIS can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or purify the reagent if necessary. |
| Formation of Byproducts | Control Temperature: Overly harsh conditions can lead to the formation of poly-iodinated or oxidized byproducts.[9] Stick to the recommended temperature for your chosen reagent. |
| Poor Solvent Choice | Ensure Solubility: The starting material and intermediates must be soluble in the reaction solvent. For NIS, solvents like THF or chlorinated solvents are effective.[8] |
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general procedure based on common literature methods for the iodination of N-substituted carbazoles.[8]
-
Setup: To a round-bottom flask, add 9-phenyl-9H-carbazole (1.0 equivalent) and dissolve it in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (2.1-2.2 equivalents) to the solution in portions.
-
Catalyst (Optional but Recommended): Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). This generates a more potent electrophilic iodine species.
-
Reaction: Stir the mixture at room temperature or gentle reflux. Monitor the reaction by TLC until the starting material and mono-iodinated intermediate are consumed.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.
-
Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/dichloromethane gradient) to isolate the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Diiodocarbazoles
Welcome to the technical support center for optimizing Suzuki coupling reactions involving diiodocarbazole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and achieve optimal results in the synthesis of carbazole-based materials and pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling a preferred method for functionalizing diiodocarbazoles?
A1: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. For diiodocarbazoles, it is particularly advantageous due to the high reactivity of the carbon-iodine (C-I) bond, which allows for milder reaction conditions compared to bromo or chloro analogs.[1] This method exhibits excellent functional group tolerance and utilizes organoboron reagents that are generally stable and have low toxicity, making it a cornerstone in the synthesis of conjugated polymers and complex molecules for drug discovery.[2][3]
Q2: What is the fundamental mechanism of the Suzuki-Miyaura coupling?
A2: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the diiodocarbazole to form a palladium(II) intermediate.[4][5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation by a base.[4][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[4][5][7]
Q3: How does the reactivity of diiodocarbazoles compare to dibromo- or dichlorocarbazoles in Suzuki coupling?
A3: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl.[1][8] The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium catalyst.[1] This often translates to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions (e.g., lower temperatures, weaker bases) for diiodocarbazoles.[1]
Q4: What are the most common side reactions to be aware of when working with diiodocarbazoles?
A4: The most prevalent side reactions include:
-
Homocoupling: The coupling of two organoboron reagents, often exacerbated by the presence of oxygen.[5]
-
Dehalogenation: The replacement of an iodine atom with a hydrogen atom, leading to a hydrodehalogenated byproduct.[5][8] This can be promoted by certain bases and solvents.[8]
-
Protodeboronation: The cleavage of the C-B bond of the organoboron reagent by a proton source, which deactivates the coupling partner.
Proper degassing of the reaction mixture and careful selection of reaction conditions can minimize these side reactions.[5][9]
Troubleshooting Guide
Issue 1: Low to No Product Formation
Q: I am not observing any formation of my desired coupled product. What are the likely causes and how can I fix this?
A: A lack of product formation can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium(0) active species may not be forming or could be deactivated.
-
Solution: Ensure your palladium source is of good quality. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). The color of the reaction mixture turning black can indicate the formation of palladium black, a less active form of the catalyst. Consider using a more active precatalyst or a ligand that protects the palladium center.
-
-
Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[2][6]
-
Solution: The choice of base is critical. Stronger bases can accelerate the reaction, but may also promote side reactions.[10] For diiodocarbazoles, a range of bases can be effective. If a weak base like Na₂CO₃ is not working, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; ensure it is appropriate for your chosen solvent system.[11]
-
-
Poor Reagent Quality: The diiodocarbazole or boronic acid may be impure or degraded.
-
Solution: Verify the purity of your starting materials. Boronic acids can undergo dehydration to form boroxines or degradation upon prolonged storage. Using freshly prepared or purified boronic acid is recommended.
-
-
Suboptimal Solvent: The solvent plays a key role in solubilizing the reactants and influencing the reaction rate.
Issue 2: Incomplete Conversion or Sluggish Reaction
Q: My reaction is very slow and stalls before all the starting material is consumed. How can I drive it to completion?
A: Sluggish reactions are often a result of suboptimal reaction parameters that can be adjusted.
-
Insufficient Temperature: The reaction may lack the necessary activation energy.
-
Solution: Gradually increase the reaction temperature. Suzuki couplings with diiodocarbazoles can often be run at moderate temperatures (e.g., 80-100 °C), but some systems may require higher temperatures to achieve a reasonable rate.[3]
-
-
Catalyst/Ligand Mismatch: The chosen catalyst system may not be optimal for your specific substrates.
-
Solution: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[4] For diiodocarbazoles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the reaction, especially for sterically hindered substrates.[14][15]
-
-
Halide Inhibition: The iodide byproduct generated during the reaction can sometimes inhibit the catalyst, slowing down the reaction.[1][16]
-
Solution: This effect can be solvent-dependent. Changing the organic solvent from THF to toluene has been shown to minimize halide inhibition in some cases.[16]
-
Issue 3: Formation of Dehalogenated Byproduct
Q: I am observing a significant amount of mono-iodocarbazole in my reaction mixture. What is causing this dehalogenation and how can I prevent it?
A: Dehalogenation is a common side reaction where the C-I bond is cleaved and replaced by a C-H bond.[8]
-
Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[5][8]
-
Solution 1 - Base Selection: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[8]
-
Solution 2 - Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol co-solvent is necessary, consider minimizing its concentration.[8]
-
Solution 3 - Water Content: While aqueous bases are common, excessive water can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried.[8]
-
Issue 4: Controlling Selectivity (Mono- vs. Di-substitution)
Q: I am trying to achieve selective mono-arylation of my diiodocarbazole, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A: Achieving selective mono-substitution on a dihaloarene can be challenging due to the high reactivity of the mono-substituted product.
-
Stoichiometry: The most straightforward approach is to use a stoichiometric amount (or a slight deficit) of the boronic acid.
-
Solution: Carefully control the stoichiometry of your reagents. Use 1.0 equivalent or slightly less of the boronic acid relative to the diiodocarbazole.
-
-
Ligand Effects: Bulky ligands can sometimes promote over-functionalization (di-substitution).[17][18]
-
Solution: The selectivity for mono- versus di-functionalization can be influenced by the rate of the second oxidative addition versus the decomplexation of the palladium catalyst from the mono-substituted product.[17] While bulky ligands are often used to increase reactivity, in some cases, a less bulky ligand might favor mono-substitution. Screening different ligands is recommended.
-
-
Reaction Time and Temperature:
-
Solution: Monitor the reaction closely over time. Shorter reaction times and lower temperatures will generally favor the mono-substituted product. Stop the reaction once the desired level of conversion to the mono-product is achieved.
-
Visualizations and Protocols
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
Caption: General workflow for Suzuki coupling of diiodocarbazoles.
Standard Protocol for Di-substitution of Diiodocarbazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
N-Alkyl-diiodocarbazole (1.0 equiv.)
-
Arylboronic acid (2.2-2.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0-4.0 equiv.)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)[3]
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the N-alkyl-diiodocarbazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent system.
-
Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation.[3][8]
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure di-substituted carbazole.[3]
Parameter Comparison for Optimization
| Parameter | Condition A (Milder) | Condition B (More Forcing) | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos/XPhos | Buchwald-type ligands (SPhos, XPhos) are often more active for challenging substrates.[14][19] |
| Base | K₂CO₃ / Na₂CO₃ | K₃PO₄ / Cs₂CO₃ | Stronger bases can accelerate transmetalation but may increase side reactions like dehalogenation.[10][11] |
| Solvent | Toluene / H₂O | Dioxane / H₂O | Solvent choice affects solubility and can influence catalyst stability and side reactions.[8] |
| Temperature | 80 °C | 100-110 °C | Higher temperatures increase reaction rates but can also promote decomposition and side reactions.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Thermal Stability of 9-Phenylcarbazole-Based Materials
Introduction
9-Phenylcarbazole (PCz) and its derivatives are cornerstone materials in organic electronics, prized for their exceptional hole-transporting properties, high triplet energy, and wide energy gaps.[1][2] These characteristics make them indispensable as hosts in phosphorescent organic light-emitting diodes (OLEDs) and as components in thermally activated delayed fluorescence (TADF) systems.[1][2] However, the operational longevity and performance of devices incorporating these materials are intrinsically linked to their thermal stability.[3][4] This guide provides researchers, scientists, and drug development professionals with a practical, in-depth resource for troubleshooting common issues and implementing strategies to enhance the thermal robustness of 9-phenylcarbazole-based materials.
Frequently Asked Questions (FAQs)
Q1: Why is thermal stability a critical parameter for 9-phenylcarbazole materials in OLEDs?
A1: Thermal stability is paramount for several reasons. During device operation, Joule heating can raise the internal temperature, leading to thermal degradation of the organic layers.[5] Materials with poor thermal stability can decompose, leading to the formation of non-emissive degradation products and free radicals that quench luminescence.[5][6] Furthermore, morphological stability is crucial. Amorphous films, which are desirable for uniform device performance, can crystallize if the operating temperature exceeds the material's glass transition temperature (Tg), causing device failure.[5][7] Therefore, high thermal stability is directly correlated with longer device lifetimes, consistent performance, and reliability.[3]
Q2: What are the key metrics for evaluating the thermal stability of these materials?
A2: The two primary metrics are the Decomposition Temperature (Td) and the Glass Transition Temperature (Tg) .[3]
-
Td is typically measured using Thermogravimetric Analysis (TGA) and is often defined as the temperature at which the material loses 5% of its initial mass. It indicates the material's resistance to chemical decomposition at high temperatures.[3]
-
Tg is measured using Differential Scanning Calorimetry (DSC) and represents the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is essential for maintaining the morphological stability of thin films and preventing crystallization.[3][7]
Q3: What is the primary chemical degradation pathway for 9-phenylcarbazole under thermal or electrical stress?
A3: The most common degradation pathway involves the cleavage of the C-N bond connecting the phenyl group to the carbazole nitrogen.[5][6] This bond is often the weakest link in the molecule. The energy from excitons or heat can initiate this cleavage, forming reactive free radicals of carbazole and biphenyl.[6] These radicals can then trigger further detrimental reactions within the device layers, compromising device integrity and performance.[6]
Q4: What are the main strategies for synthesizing more thermally stable 9-phenylcarbazole derivatives?
A4: Enhancing thermal stability is primarily achieved through strategic molecular design. Key strategies include:
-
Introducing Bulky Substituents: Adding bulky groups, such as tert-butyls, to the carbazole core can increase steric hindrance, which restricts molecular motion and raises the glass transition temperature (Tg).[8]
-
Creating Rigid, Planar Structures: Incorporating the carbazole moiety into larger, more rigid molecular architectures, like phenanthroimidazole or triazatruxene hybrids, can significantly increase both Td and Tg.[9][10]
-
Increasing Molecular Weight and Complexity: Building starburst or dendritic molecules with multiple carbazole units, such as TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine), leads to higher Tg values due to increased intermolecular entanglement.[11]
-
Crosslinking: Synthesizing derivatives with reactive groups (e.g., vinyl or oxetane) allows for thermal or UV-induced polymerization after film deposition.[12][13] This creates a robust, crosslinked network that is highly resistant to morphological changes even at elevated temperatures.[12][14]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your research, providing the causal science and actionable solutions.
Issue 1: My newly synthesized 9-phenylcarbazole derivative exhibits a low decomposition temperature (Td) during TGA.
-
Potential Cause: The low Td may be due to the presence of residual solvents, unreacted starting materials, or catalytic impurities from the synthesis.[8] Alternatively, the intrinsic bond dissociation energies of the molecule may be low.
-
Troubleshooting & Causality:
-
Verify Purity: Impurities can catalyze degradation at lower temperatures. It is crucial to purify your material rigorously.
-
Enhance Molecular Stability: If the pure material is inherently unstable, molecular modification is necessary.
-
Issue 2: The amorphous thin film of my material crystallizes or shows morphological defects after thermal annealing.
-
Potential Cause: This is a classic sign of a low glass transition temperature (Tg). When the annealing temperature exceeds the Tg, the molecules gain enough mobility to rearrange into a more thermodynamically stable crystalline state.[7]
-
Troubleshooting & Causality:
-
Optimize Annealing Protocol: Excessive temperature or duration can induce phase changes.
-
Redesign for Higher Tg: The most robust solution is to increase the material's intrinsic Tg.
-
Issue 3: My OLED device shows good initial performance, but the efficiency and brightness rapidly decline during operation.
-
Potential Cause: This rapid degradation often points to thermal instability within the device, caused by Joule heating.[5] This heat can accelerate chemical decomposition (C-N bond cleavage) and cause diffusion of materials between layers, disrupting the charge balance and recombination zone.[5][6]
-
Troubleshooting & Causality:
-
Improve Thermal Management: If heat cannot dissipate effectively, it will accelerate degradation.
-
Solution: Optimize the device structure and operating voltage to minimize heat generation.[5] Ensure good heat sinking for your test devices.
-
-
Implement a Crosslinking Strategy: To prevent morphological changes and material diffusion, you can "lock" the film structure in place.
-
Solution: Synthesize a 9-phenylcarbazole derivative containing cross-linkable groups like vinyl or oxetane.[12][13] After depositing the hole-transport layer, a thermal annealing step can initiate polymerization, creating a solvent-resistant and thermally stable network.[12] This approach is highly effective for creating robust multilayer devices.
-
-
Data Presentation: Thermal Properties of 9-Phenylcarbazole Derivatives
The choice of substituents has a profound impact on the thermal properties of the 9-phenylcarbazole core. The table below summarizes Td and Tg values for several derivatives, illustrating these structure-property relationships.[3]
| Compound Name | Derivative Type | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| 9-Phenylcarbazole | Unsubstituted Core | ~350 | 63 | [7] |
| 3,3-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized | > 360 | 142 | [3][13] |
| 3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized | > 360 | 162 | [3][13] |
| 3,3-Di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized | > 360 | 145 | [3][13] |
| Various Carbazole Derivatives | Pyridinyl-substituted | 371-387 | 89-97 | [16] |
| Various Carbazole Derivatives | Wittig-Horner Synthesized | 456-491 | 172-232 | [15] |
Visualizations: Workflows and Logic Diagrams
To better illustrate the decision-making and experimental processes, the following diagrams are provided.
Caption: Troubleshooting workflow for low thermal stability issues.
Caption: Experimental workflow for thermal analysis of PCz derivatives.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of a 9-phenylcarbazole derivative.[3]
-
Methodology:
-
Sample Preparation: Place 5-10 mg of the purified, dry sample into a clean alumina or platinum TGA pan.
-
Instrument Setup: Place the pan in the thermogravimetric analyzer.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min.
-
Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the Td as the temperature at which 5% weight loss occurs.[3]
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition (Tg) and melting (Tm) temperatures.[3]
-
Methodology:
-
Sample Preparation: Hermetically seal 3-5 mg of the purified, dry sample in an aluminum DSC pan. Use an empty, sealed pan as a reference.
-
Atmosphere: Maintain a continuous flow of inert gas (e.g., nitrogen) at 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min. This step removes the sample's prior thermal history.[3]
-
Cooling Scan: Cool the sample back down to 25 °C at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again at 10 °C/min to a final temperature.
-
-
Data Analysis: The Tg is identified as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[3] The Tm is the peak temperature of the endothermic event in the first heating scan.
-
Protocol 3: Purification by Temperature-Gradient Sublimation
-
Objective: To achieve high purity (>99.5%) of 9-phenylcarbazole materials required for electronic devices.[1]
-
Methodology:
-
Setup: Place the crude material in a sublimation tube within a tube furnace that allows for a temperature gradient.
-
Vacuum: Evacuate the system to a high vacuum (e.g., < 10⁻⁵ Torr).
-
Heating: Slowly heat the source zone of the furnace to a temperature just below the material's melting point. The material will sublime and travel along the temperature gradient.
-
Collection: Impurities with different volatilities will condense in different temperature zones along the tube. The purified material will deposit as a crystalline solid in a specific zone.
-
Isolation: After cooling the system to room temperature, carefully scrape and collect the purified crystals from the desired zone within an inert atmosphere (e.g., a glovebox).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of starburst 9-phenylcarbazole/triazatruxene hybrids - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 11. benchchem.com [benchchem.com]
- 12. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. openreadings.eu [openreadings.eu]
Technical Support Center: Purification of 3,6-Diiodo-9-phenyl-9H-carbazole
This technical guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of 3,6-Diiodo-9-phenyl-9H-carbazole. Designed for researchers and drug development professionals, this document synthesizes established methodologies with field-proven insights to address common challenges encountered during the isolation and purification of this key synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is highly dependent on the synthetic route, but typically includes:
-
Regioisomers: The direct iodination of 9-phenylcarbazole can sometimes yield other di-iodinated isomers, although the 3,6-disubstituted product is generally favored. The separation of these isomers is often challenging due to their very similar physical properties.[1]
-
Incomplete Iodination Products: Mono-iodinated species, such as 3-iodo-9-phenyl-9H-carbazole, are common impurities if the reaction does not go to completion.[2]
-
Starting Materials: Unreacted 9-phenylcarbazole can remain in the crude product.
-
Reaction Byproducts: Depending on the iodinating agent used (e.g., N-Iodosuccinimide, Iodine monochloride), byproducts from side reactions may be present.[2][3]
Q2: Why is achieving high purity (>99.5%) for this compound often difficult?
A2: The primary challenge lies in the separation of structurally similar impurities, particularly regioisomers. These molecules often have nearly identical polarities and solubility profiles, making conventional purification techniques like standard column chromatography or single-solvent recrystallization ineffective.[1] Trace isomeric impurities can significantly impact the material's performance in downstream applications, such as in organic light-emitting diodes (OLEDs), where purity is paramount.[4]
Q3: Which purification method—column chromatography or recrystallization—should I attempt first?
A3: The best initial approach depends on the state of your crude product.
-
For grossly impure material (e.g., dark color, multiple spots on a Thin Layer Chromatography (TLC) plate), column chromatography is the preferred first step to remove baseline impurities and compounds with significantly different polarities.
-
For material that is already relatively pure but contains close-running isomers or needs final polishing, recrystallization is often the most effective method.[5] It leverages subtle differences in crystal lattice packing and solubility to achieve high purity.
Q4: What analytical techniques are essential for confirming the purity and identity of the final product?
A4: A combination of techniques is required for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and ensuring the absence of isomeric or proton-containing impurities.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1 (Column Chromatography): My product is streaking on the TLC plate and co-elutes with an impurity during column chromatography.
-
Causality: Streaking and poor separation are often linked. Streaking on an analytical TLC plate suggests strong interaction with the stationary phase (silica gel) or solubility issues.[6] Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system to resolve. For carbazole derivatives, this is frequently an isomeric impurity.[1][5]
-
Solutions:
-
Optimize the Eluent System: Avoid highly polar single solvents. Use a binary system, typically a non-polar solvent like hexanes or cyclohexane with a slightly more polar solvent like dichloromethane or ethyl acetate. Run a gradient elution, starting with a very low concentration of the polar component and increasing it very slowly. This exaggerates small differences in polarity, improving separation.
-
Change the Stationary Phase: Some carbazole derivatives can be sensitive to the acidic nature of standard silica gel, which can cause decomposition or strong adsorption.[5] Consider using neutral alumina as an alternative stationary phase.
-
Employ Dry Loading: Instead of dissolving the crude product in a solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder and add this to the top of your packed column. This results in a much sharper starting band and significantly improves resolution.[1]
-
Problem 2 (Recrystallization): I am unable to find a suitable solvent for recrystallization, or my recovery is extremely low.
-
Causality: The ideal recrystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[5] If solubility is too high at all temperatures, no crystals will form upon cooling. If it's too low even when hot, you will either fail to dissolve the compound or require a massive volume of solvent, leading to poor recovery.
-
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. Common choices for N-aryl carbazoles include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic solvents (toluene).[8]
-
Use a Binary Solvent System: This is often the key to success. Dissolve your compound in a minimum amount of a "good" solvent (one it's highly soluble in, e.g., dichloromethane or THF) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in, e.g., hexanes or methanol) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Control the Cooling Rate: Do not rush the crystallization process by placing the hot flask directly into an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals, as it gives the correct molecules time to selectively incorporate into the growing crystal lattice, excluding impurities.
-
Problem 3 (General): My final product has a persistent yellow or brownish tint.
-
Causality: A darker-than-expected color often indicates the presence of highly conjugated, colored impurities or oxidation products.[5] These can sometimes persist even after chromatography and recrystallization.
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the purified product in a suitable hot solvent and add a very small amount (typically 1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of Celite® to remove the charcoal, and then proceed with crystallization as usual.[5]
-
Chemical Reduction: If the color is due to oxidation, a gentle chemical treatment might be necessary, though this is a more advanced technique that risks altering the product. This should be considered only after other methods fail.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the initial purification of crude this compound to remove major impurities.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of the crude material in dichloromethane.
-
Spot on a silica gel TLC plate and develop using various ratios of Hexanes:Dichloromethane (e.g., 9:1, 4:1, 1:1).
-
The ideal eluent system should give your desired product an Rf value of approximately 0.2-0.3 and show clear separation from major impurities.[1]
-
-
Column Packing:
-
Select a column with appropriate dimensions for your sample size (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:DCM).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.[1]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the entire crude product in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system identified in step 1.
-
Collect fractions and monitor them continuously by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and more polar impurities. A very shallow gradient is recommended to resolve close-running spots.
-
-
Isolation:
-
Combine all fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for the final "polishing" of the product to achieve high analytical purity.
-
Solvent Selection:
-
Place a small amount of the compound (20-30 mg) into several test tubes.
-
Add 0.5 mL of a different test solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone/water mixture).
-
Observe solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heat the tubes that showed poor solubility. The ideal solvent will fully dissolve the compound upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
-
-
Dissolution:
-
Place the bulk of the material to be purified in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the absolute minimum volume to ensure maximum recovery.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present or if you performed a charcoal treatment, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Section 4: Data & Visualization
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor Separation in Column | - Eluent polarity is too high or too low. - Impurities are structurally very similar (isomers). - Improper column packing or sample loading. | - Optimize eluent with a shallow gradient. - Use a longer column for better resolution. - Employ the dry loading technique. |
| Low Recrystallization Yield | - Too much solvent used for dissolution. - Compound is too soluble in the chosen solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent. - Use a binary solvent system. - Pre-heat all glassware for hot filtration. |
| Product Oiling Out | - Solution is supersaturated. - Melting point of the solid is lower than the boiling point of the solvent. - Presence of impurities depressing the melting point. | - Re-heat to dissolve the oil, add slightly more solvent, and cool slower. - Scratch the inside of the flask to induce nucleation. |
| Persistent Color | - Presence of highly conjugated or oxidized impurities. | - Perform an activated charcoal treatment followed by hot filtration through Celite®. |
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Optimized Column Chromatography Workflow
Caption: Workflow for optimized column chromatography.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Purification of 2,6-Dimethyl-9H-carbazole. Retrieved from BenchChem Technical Support.
-
Jie, C., et al. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. --INVALID-LINK--
-
Zhang, L., et al. (2014). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. --INVALID-LINK--
-
Papadopoulos, A., et al. (2002). Synthesis and Isolation of Iodocarbazoles. Direct Iodination of Carbazoles by N-Iodosuccinimide and N-Iodosuccinimide-silica Gel. ElectronicsAndBooks.
-
Wozniak, K., et al. (2018). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. ResearchGate. --INVALID-LINK--
-
Xie, Y-Z., et al. (2012). 3,6-Diiodo-9H-carbazole. ResearchGate. --INVALID-LINK--
-
Xie, Y-Z., et al. (2012). 3,6-Diiodo-9H-carbazole. National Institutes of Health. --INVALID-LINK--
-
PubChem. (n.d.). 3,6-diiodo-9H-carbazole. National Institutes of Health. --INVALID-LINK--
-
BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 9-Phenylcarbazole in Common Organic Solvents. Retrieved from BenchChem Technical Support.
-
Papadopoulos, A., et al. (2002). Synthesis and isolation of iodocarbazoles. Direct iodination of carbazoles by N‐iodosuccinimide and N‐iodosuccinimide‐silica gel system. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). 3-Iodo-9H-carbazole (CAS 16807-13-9). Retrieved from BenchChem.
-
BenchChem. (2025). Technical Support Center: Recrystallization of N-Aryl Carbazoles. Retrieved from BenchChem Technical Support.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 3-Iodo-9H-carbazole (CAS 16807-13-9) - Supplier for Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Film Morphology of Carbazole Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for carbazole derivative film deposition. As researchers and professionals in materials science and drug development, you understand that the morphology of your thin films is paramount to device performance and experimental outcomes. Carbazole derivatives, prized for their electronic and photophysical properties, can be notoriously sensitive to processing conditions.[1][2] Achieving a uniform, well-ordered, and defect-free film is often a significant experimental hurdle.
This guide is structured to address the specific, practical challenges you encounter in the lab. We will move beyond simple procedural lists to explore the underlying scientific principles—the why behind the how. Our goal is to empower you with the knowledge to not only solve common problems but also to intelligently design and optimize your deposition processes from the ground up.
Troubleshooting Guide: Common Film Morphology Issues
This section addresses the most frequent problems encountered during the fabrication of carbazole derivative thin films. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Q1: My spin-coated film looks hazy and has visible aggregates. What's going wrong?
A: Hazy films with aggregates almost always point to a solubility or solution-state issue. The carbazole molecules are likely crashing out of solution prematurely or failing to form a uniform layer during the rapid drying process of spin coating.
-
Probable Cause 1: Poor Solvent Choice. Carbazole's aromatic, largely non-polar structure dictates its solubility.[3] Using a solvent with mismatched polarity, like ethanol, will result in poor solubility.
-
Probable Cause 2: Solution is Too Concentrated or Has Aged. At high concentrations, molecules have a greater tendency to aggregate in the solution before casting. Over time, even stable solutions can form aggregates.
-
Solution: Prepare fresh solutions before use. If you suspect concentration is the issue, perform a concentration-dependent study to find the optimal balance between film thickness and solution stability. Always filter your solution through a 0.2 µm PTFE syringe filter immediately before deposition to remove any pre-formed aggregates.
-
-
Probable Cause 3: Inadequate Dissolution. Some high molecular weight carbazole derivatives require more energy to dissolve fully.
-
Solution: Gently warm the solution (e.g., to 40-60 °C) and use a sonicator or vortex mixer to ensure complete dissolution. Allow the solution to return to room temperature before spin coating to ensure consistent viscosity.
-
Q2: My film has pinholes and cracks. How can I create a continuous film?
A: Pinholes and cracks are typically signs of high internal stress within the film or poor wetting of the substrate.[4][5] This can happen when the solvent evaporates too quickly, not giving the molecules enough time to arrange and settle into a stable, uniform layer.
-
Probable Cause 1: Rapid Solvent Evaporation. Low-boiling-point solvents (e.g., DCM, acetone) evaporate extremely fast during spin coating, which can "lock in" stress and prevent uniform coverage.[6]
-
Solution: Use a solvent with a higher boiling point, such as chlorobenzene or dichlorobenzene. This slows the drying process, allowing more time for molecular self-assembly.[7] Alternatively, using a solvent blend—a mixture of a low- and high-boiling-point solvent—can be a powerful way to tune the evaporation rate.
-
-
Probable Cause 2: Poor Substrate Wettability. If the surface energy of your substrate is not compatible with the solvent, the solution will bead up rather than spreading evenly, leading to dewetting and pinholes.[8]
-
Solution: Pre-treat your substrate to modify its surface energy. Common methods include UV-Ozone treatment or oxygen plasma cleaning for glass or ITO substrates to make them more hydrophilic. For specific applications, using a self-assembled monolayer (SAM) can create an ideal interface for the carbazole layer to grow on, improving adhesion and film quality.[9][10]
-
-
Probable Cause 3: Environmental Contaminants. Dust particles or other airborne contaminants can act as nucleation sites for defects.[4]
-
Solution: Work in a clean environment, such as a laminar flow hood or glovebox. Ensure your substrates are scrupulously clean before use.
-
Q3: The surface of my film is very rough and uneven, resembling an "orange peel" texture. What causes this?
A: This "orange peel" effect is often caused by process parameters that disrupt the smooth flow and leveling of the liquid film during spin coating.[11]
-
Probable Cause 1: Incorrect Spin Coating Parameters. A spin speed that is too high or an acceleration ramp that is too aggressive can introduce turbulence and prevent the film from leveling out before it dries.
-
Probable Cause 2: High Solution Viscosity. A very viscous solution may not have enough time to flow and form a flat surface before the solvent evaporates.
-
Solution: Reduce the solution concentration. If a certain concentration is required, consider using a solvent that gives a lower viscosity or gently warming the substrate during coating (if your material is thermally stable) to reduce viscosity transiently.
-
-
Probable Cause 3: Spray Drying Effect. If the atomizing air pressure is too high in a spray coating setup, or if the distance to the substrate is too large, droplets can dry before they hit the surface, leading to a rough texture.[11]
-
Solution (for spray coating): Reduce the atomizing pressure and/or decrease the nozzle-to-substrate distance.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader strategic questions about optimizing the film morphology of carbazole derivatives.
Q4: How do I strategically select a solvent for my specific carbazole derivative?
A: Solvent selection is arguably the most critical parameter. The ideal solvent not only fully dissolves the material but also dictates the self-assembly and final morphology.[1][14] The key is to balance solubility, boiling point, and interaction with the molecule.
-
Start with Solubility: Like dissolves like. Carbazole is primarily non-polar, so start with solvents like chloroform, toluene, and chlorobenzene.[3] Check the literature for your specific derivative or closely related structures.
-
Consider the Boiling Point: The boiling point controls the evaporation rate.
-
Low Boiling Point (<100°C): Leads to rapid drying. This can be good for "freezing" a specific morphology but often results in amorphous, disordered films.
-
High Boiling Point (>140°C): Allows for a longer drying time, giving molecules the opportunity to self-organize and form more crystalline domains. This is often desirable for electronic applications.
-
-
Think About Molecular Interactions: The interaction between the solvent and the carbazole molecule influences aggregation. A "good" solvent will keep the molecules well-solvated, while a "poorer" solvent might encourage the π-π stacking that is crucial for charge transport, even before the film is fully dry.[8]
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Typical Use Case & Rationale |
| Dichloromethane (DCM) | 40 | 47 | Rapidly produces amorphous films; useful for initial screening. |
| Chloroform | 61 | 21 | A very common, good solvent for many carbazole derivatives. |
| Toluene | 111 | 2.9 | Slower evaporation than chloroform, can promote some ordering. |
| Chlorobenzene (CB) | 132 | 1.2 | Excellent high-boiling-point solvent for promoting crystalline domains. |
| 1,2-Dichlorobenzene (DCB) | 180 | 0.1 | Very slow evaporation; used for achieving high crystallinity. |
| Tetrahydrofuran (THF) | 66 | 19 | A more polar option, its vapor is often used in solvent annealing.[14][15] |
Q5: What is the difference between Thermal Annealing and Solvent Vapor Annealing (SVA), and when should I use each?
A: Both are post-deposition treatments designed to provide the molecules in the film with the mobility needed to rearrange into a more thermodynamically favorable, ordered state.[5][16] The choice depends on the thermal stability of your material and the desired final morphology.
-
Thermal Annealing: Involves heating the film above its glass transition temperature (Tg). The added thermal energy allows molecules to diffuse and reorganize into crystalline domains.[16][17]
-
When to use: For thermally stable materials where you want to promote long-range crystalline order.
-
Causality: The process provides kinetic energy (kT) to overcome energy barriers for molecular rearrangement, leading to a more ordered state which is often crucial for charge transport.[16]
-
-
Solvent Vapor Annealing (SVA): Involves placing the film in a chamber saturated with the vapor of a specific solvent. The solvent molecules permeate the film, plasticizing it and increasing polymer chain mobility without high temperatures.[18][19]
-
When to use: For thermally sensitive materials or when you need finer control over the morphology. SVA can create different structures (e.g., fibers vs. spherulites) from the same material by changing the solvent vapor or its pressure.[8][14]
-
Causality: The solvent vapor swells the film, effectively lowering its Tg and allowing for molecular rearrangement at room temperature. The choice of solvent is critical; a solvent that is a good solvent for one block of a copolymer but poor for another can drive specific microphase separation.[18]
-
Q6: I've heard about using additives. How do they work and how much should I use?
A: Solvent additives are high-boiling-point liquids added in small volumes (typically 1-5% v/v) to the main solvent. They are a powerful tool for fine-tuning film morphology, especially in bulk heterojunction (BHJ) systems.[20]
-
Mechanism of Action: Because the additive has a much higher boiling point than the main solvent, it remains in the film after the bulk solvent has evaporated. This creates a temporary, solvent-rich environment that keeps the molecules mobile for a longer period, akin to a mini-annealing step.[21] This can promote better phase separation and enhance the crystallinity of the domains. Common additives include 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), and octanedithiol (ODT).[21]
-
How to Use: The optimal concentration is highly system-dependent and must be determined empirically. Start with a low concentration (e.g., 0.5% v/v) and systematically increase it, characterizing the film morphology (e.g., with Atomic Force Microscopy, AFM) and device performance at each step. Be aware that too much additive can lead to phase separation on a scale that is too large, or it may remain in the film as a contaminant, hindering performance.
Experimental Protocols
Protocol 1: Optimized Spin Coating of Carbazole Derivatives
This protocol provides a robust starting point for achieving uniform thin films.
-
Preparation:
-
Prepare a solution of your carbazole derivative in a suitable filtered solvent (e.g., chlorobenzene) at the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer or gentle heating.
-
Filter the solution using a 0.2 µm PTFE syringe filter directly into a clean vial.
-
Prepare your substrate (e.g., glass, ITO, silicon) using a standard cleaning procedure (e.g., sequential sonication in detergent, DI water, acetone, isopropanol) and dry thoroughly with nitrogen gas.
-
Perform a surface treatment (e.g., 10 minutes of UV-Ozone) immediately before coating.
-
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a controlled volume of the filtered solution onto the center of the substrate (e.g., 40 µL for a 1.5x1.5 cm substrate). The goal is to cover ~75% of the substrate surface.
-
Immediately start the spin program.
-
-
Spin Program (Two-Step Example):
-
Step 1: 500 rpm for 10 seconds (Ramp: 500 rpm/s). This step allows the fluid to spread evenly across the substrate.
-
Step 2: 3000 rpm for 45 seconds (Ramp: 2000 rpm/s). This step thins the film to its final thickness and evaporates the bulk solvent.
-
-
Post-Coating:
-
Carefully remove the substrate and proceed to any post-deposition treatment (e.g., annealing) as required.
-
Protocol 2: Post-Deposition Thermal Annealing
-
Preparation:
-
Ensure your spin-coated film is free of visible defects.
-
Pre-heat a laboratory hotplate to the desired annealing temperature (this should be determined experimentally, but a common starting point is 100-150 °C). Ensure the hotplate surface is clean.
-
-
Annealing:
-
Gently place the substrate with the film onto the pre-heated hotplate.
-
Anneal for the desired duration (e.g., 10 minutes). Time is a critical parameter and should be optimized.
-
-
Cooling:
-
Remove the substrate from the hotplate and place it on a cool, clean surface (e.g., a metal block) for rapid, uniform cooling. Alternatively, allow it to cool slowly to room temperature on the benchtop to minimize stress. The cooling rate can also affect the final morphology.
-
Protocol 3: Solvent Vapor Annealing (SVA)
-
Preparation:
-
Place your substrate with the as-cast film inside a small, sealable chamber (e.g., a crystallization dish with a lid or a petri dish).
-
Create a solvent reservoir by placing a small vial or beaker containing the annealing solvent (e.g., THF, hexane) inside the chamber, next to your sample. Do not let the liquid solvent touch the sample.[14][15]
-
-
Annealing:
-
Seal the chamber. The solvent will begin to evaporate, creating a saturated vapor environment.
-
Leave the sample in the chamber for a predetermined amount of time (this can range from minutes to hours and must be optimized).[22] The film will become "swollen" as it absorbs the solvent vapor.
-
-
Drying:
-
Quickly remove the lid of the chamber to allow the solvent to rapidly evaporate from the film. This rapid quenching "locks in" the morphology that was formed in the swollen state.
-
Alternatively, for slower drying, slightly open the chamber lid. The rate of solvent removal is a key parameter influencing the final structure.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. msesupplies.com [msesupplies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Top 10 Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
- 14. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Evolving Morphology and Excited State Dynamics During Deposition and Thermal Annealing of Organic Thin Films [scholarsbank.uoregon.edu]
- 17. researchgate.net [researchgate.net]
- 18. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of solvent additives on morphology and excited-state dynamics in PCPDTBT:PCBM photovoltaic blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3,6-Diiodo-9-phenyl-9H-carbazole Synthesis
Welcome to the technical support guide for the synthesis of 3,6-diiodo-9-phenyl-9H-carbazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on achieving high purity by minimizing side products. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can troubleshoot and optimize your experimental outcomes effectively.
Overview of the Core Synthesis Pathway
The most prevalent and reliable method for synthesizing this compound involves the direct electrophilic iodination of 9-phenyl-9H-carbazole. The carbazole ring is electron-rich, making it susceptible to electrophilic substitution. The positions C-3 and C-6 are electronically activated and sterically accessible, rendering them the primary sites for iodination.
The reaction typically employs an iodinating agent such as N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with a suitable oxidizing agent like periodic acid (H₅IO₆) or bis(trifluoroacetoxy)iodobenzene (PIFA). The choice of solvent is critical, with dichloromethane (DCM), chloroform, or dimethylformamide (DMF) being common options.
Below is a diagram illustrating the primary reaction and the formation of key impurities.
Technical Support Center: Enhancing OLED Efficiency with 9-Phenylcarbazole Hosts
This technical support center provides troubleshooting guidance for researchers and scientists working with 9-phenylcarbazole and its derivatives as host materials in Organic Light-Emitting Diodes (OLEDs). The information is structured in a question-and-answer format to directly address common issues encountered during experimental work, blending foundational principles with practical, field-proven solutions.
Introduction: The Role of 9-Phenylcarbazole in Modern OLEDs
9-Phenylcarbazole (PCz) and its derivatives are cornerstone materials in the emissive layers of modern OLEDs, particularly for phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices.[1][2] Their widespread adoption is due to a combination of excellent hole-transporting properties, high thermal stability, and critically, a wide energy gap and high triplet energy.[1][3] In a typical host-guest system, the host material facilitates charge transport and ensures that excitons are efficiently transferred to the guest emitter, minimizing efficiency loss from quenching processes.[1][4] This guide addresses the common challenges in harnessing the full potential of these versatile molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section tackles the most pressing experimental issues, from performance shortfalls to device instability.
Issue 1: Low External Quantum Efficiency (EQE)
Question: My 9-phenylcarbazole based OLED shows significantly lower External Quantum Efficiency (EQE) than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low EQE is a multifaceted problem that can originate from material impurities, suboptimal device architecture, or inefficient photophysical processes. A systematic approach is required to isolate and resolve the bottleneck.[5]
Potential Causes and Troubleshooting Steps:
-
Material Purity: Impurities in the 9-phenylcarbazole source material can act as charge traps or non-radiative recombination centers, severely quenching luminescence.[6]
-
Troubleshooting:
-
Purification: Purify the 9-phenylcarbazole using temperature-gradient sublimation or recrystallization.[5] Sublimation is generally preferred for achieving the high purity required for OLED fabrication.
-
Analysis: Characterize the purity of your materials using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]
-
-
-
Inefficient Charge Balance: An imbalance between the number of holes and electrons reaching the emissive layer (EML) leads to charge carrier leakage past the recombination zone, reducing efficiency.[5]
-
Troubleshooting:
-
Adjust Layer Thickness: Systematically modify the thickness of the charge transport layers (Hole Transport Layer - HTL, Electron Transport Layer - ETL) to balance charge carrier mobility.[5]
-
Introduce Blocking Layers: Insert an electron-blocking layer (EBL) or a hole-blocking layer (HBL) at the EML interfaces to confine charge carriers within the emissive layer, thereby promoting recombination.[5]
-
Optimize HTL/ETL Materials: Ensure proper energy level alignment between the 9-phenylcarbazole host and the adjacent transport layers to facilitate efficient charge injection.[5]
-
-
-
Triplet Quenching (in PhOLEDs): In phosphorescent devices, the quenching of triplet excitons is a major efficiency loss pathway.
-
Troubleshooting:
-
Verify Triplet Energy: The triplet energy (ET) of the 9-phenylcarbazole host must be higher than that of the phosphorescent dopant to prevent energy back-transfer.[5][7] This can be measured using low-temperature phosphorescence spectroscopy. The triplet energy of 9-phenylcarbazole is approximately 2.76 eV, making it suitable for many green and red emitters.[7]
-
Optimize Guest Concentration: Vary the doping concentration of the phosphorescent emitter. High concentrations can lead to triplet-triplet annihilation (TTA), while low concentrations may result in incomplete energy transfer from the host.[1][5]
-
-
-
Suboptimal EML Morphology: Poor film morphology can create pathways for non-radiative decay.
-
Troubleshooting:
-
Co-Host Systems: Employing a co-host system, such as an exciplex-forming co-host, can improve charge balance and film morphology, leading to significantly enhanced EQE.[8][9]
-
Thermal Annealing: Post-fabrication thermal annealing can sometimes improve morphology, but the temperature and duration must be carefully optimized to avoid thermal degradation.[5]
-
-
Diagram: Troubleshooting Workflow for Low EQE
Caption: A systematic workflow for diagnosing and resolving low EQE in 9-phenylcarbazole based OLEDs.[5]
Issue 2: Poor Device Stability and Short Lifetime
Question: My 9-phenylcarbazole based OLED degrades rapidly during operation. What are the common degradation mechanisms and how can I improve the device lifetime?
Answer: Poor operational stability is a critical challenge. For devices using 9-phenylcarbazole, degradation stems from both intrinsic material instability and extrinsic environmental factors.[5][6]
Potential Causes and Troubleshooting Steps:
-
Chemical Degradation of 9-Phenylcarbazole: The primary intrinsic degradation pathway involves the cleavage of the C-N bond connecting the phenyl and carbazole units.[6][10] This process can be initiated by high-energy excitons (especially from blue emission) and leads to the formation of reactive free radicals that act as luminescence quenchers.[6][11]
-
Troubleshooting:
-
Molecular Design: If synthesizing derivatives, consider modifications that enhance bond stability. For example, strategic placement of bulky groups can increase rigidity and bond dissociation energy.[5][12]
-
Efficient Host-Guest System: In PhOLEDs, ensure rapid and efficient energy transfer from the host to the guest. This minimizes the time the host spends in an excited state, reducing the probability of bond cleavage.[5]
-
-
-
Environmental Factors: Exposure to atmospheric moisture and oxygen during fabrication or operation is a major cause of extrinsic degradation. These contaminants can lead to the oxidation of organic materials and the cathode, forming non-emissive "dark spots".[5][6]
-
Troubleshooting:
-
Inert Environment: Fabricate and encapsulate devices in a high-purity inert glovebox environment (O₂ and H₂O levels < 1 ppm).[5]
-
High-Quality Encapsulation: Use robust encapsulation techniques, such as glass lids with desiccant or thin-film encapsulation, to create a hermetic seal against the ambient atmosphere.[5]
-
-
-
Thermal Effects & Morphological Instability: Joule heating during device operation can raise the internal temperature, accelerating chemical degradation and causing morphological changes in the thin films, such as crystallization or aggregation.[5][6]
-
Troubleshooting:
-
Thermal Management: Optimize the device structure and operating voltage to minimize heat generation. Consider using substrates with high thermal conductivity.[5][6]
-
Use Thermally Stable Materials: Select 9-phenylcarbazole derivatives with high glass transition temperatures (Tg) to ensure morphological stability of the amorphous films during operation.[3]
-
-
Diagram: Intrinsic Degradation Pathway of 9-Phenylcarbazole
Caption: Proposed free-radical degradation pathway of 9-phenylcarbazole in OLEDs.[6][11]
Issue 3: Color Instability and Spectral Changes
Question: The emission color of my OLED changes with operating voltage, or the spectrum shows parasitic peaks. What is the cause and how can I achieve pure emission?
Answer: Color instability indicates that light is being emitted from multiple species or that the recombination zone is shifting within the device as the driving voltage changes.[5]
Potential Causes and Troubleshooting Steps:
-
Parasitic Emission from Host/Interfaces: If energy transfer from the 9-phenylcarbazole host to the guest is incomplete, you will observe emission from the host, resulting in a mixed-color output (e.g., blueish-green instead of pure green).[5] Recombination at the interface between the EML and a transport layer can also cause unwanted emission.
-
Troubleshooting:
-
Optimize Doping Concentration: Fine-tune the guest emitter concentration to ensure complete energy transfer from the host.[5]
-
Improve Energy Level Alignment: Select HTL, ETL, and blocking layer materials with appropriate energy levels to ensure recombination is confined to the guest molecules within the EML.[5]
-
-
-
Exciplex Formation: Emission from an exciplex (an excited-state complex between donor and acceptor molecules) at an interface can lead to a broad, red-shifted, and inefficient emission.[5]
-
Troubleshooting:
-
Introduce an Interlayer: A thin interlayer (a few nanometers) can be inserted between the two layers forming the exciplex to physically separate them and prevent its formation.[5]
-
Material Selection: Choose adjacent layer materials with a large energy gap at the interface to suppress exciplex formation.[5]
-
-
-
Degradation-Induced Spectral Shifts: As the device operates, degradation products may form that are emissive at different wavelengths, causing the overall EL spectrum to change over time.[6] Molecular aggregation can also lead to the appearance of long-wavelength emission bands.[6][13]
-
Troubleshooting:
-
Analyze Degraded Device: Use techniques like Atomic Force Microscopy (AFM) to check for morphological changes and HPLC-MS to identify chemical degradation products in the aged device.[6]
-
Address Root Cause of Degradation: Implement the strategies outlined in Issue 2 to improve the intrinsic and extrinsic stability of the device.
-
-
Data & Performance Metrics
Quantitative data is essential for evaluating material and device performance. The following tables provide a comparative overview of key metrics for 9-phenylcarbazole based systems.
Table 1: Comparative Thermal Properties of Carbazole Derivatives [3]
| Compound Name | Derivative Type | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|
| 3,3-Di[3-(1-naphthyl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized Carbazole | > 360 | 142 |
| 3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized Carbazole | > 360 | 162 |
| 3,3-Di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane | Oxetane-functionalized Carbazole | > 360 | 145 |
| 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one | Carbazole-Quinazolinone | > 360 | - |
Note: High Td and Tg values are indicative of good thermal and morphological stability, respectively.
Table 2: Example Electroluminescent Performance of PhOLEDs with PCz-based Hosts [1][5][9]
| Host System | Emitter (Color) | Max. EQE (%) | Turn-on Voltage (V) | Reference |
|---|---|---|---|---|
| Standard 9-Phenylcarbazole | Ir(ppy)3 (Green) | ~15-20% | ~3.5-4.5 | General Literature[1][5] |
| Exciplex-forming Co-host with PCz derivative | Ir(ppy)2(acac) (Green) | 31.5% | - | C. Lee, et al. (2021)[9] |
| DBTS-CzP / CN-T2T Co-host | Ir(piq)2acac (Red) | 21.7% | 2.2 V | S. Shan, et al. (2022)[8] |
Note: Performance metrics are highly dependent on the specific device architecture and fabrication conditions.
Experimental Protocols
Protocol 1: Purification of 9-Phenylcarbazole via Temperature-Gradient Sublimation
Objective: To achieve the high material purity (>99.9%) required for OLED device fabrication.
Methodology:
-
Preparation: Place the crude 9-phenylcarbazole powder into a sublimation tube.
-
Vacuum: Connect the tube to a high-vacuum pump and evacuate to a pressure below 10-5 Torr.
-
Heating: Place the sublimation tube into a multi-zone tube furnace. Slowly heat the source zone containing the material to its sublimation temperature (typically 150-250°C, depending on the specific derivative and vacuum level).
-
Gradient: Maintain a temperature gradient along the tube, with the collection zone being cooler than the source zone. The purified material will sublime and then desublimate (recrystallize) onto the cooler walls of the tube, leaving non-volatile impurities behind in the source zone.
-
Collection: After the sublimation is complete (typically several hours), cool the apparatus to room temperature before breaking the vacuum. Carefully scrape the purified crystalline solid from the walls of the collection zone in an inert atmosphere (glovebox).
-
Verification: Verify the purity of the sublimed material using HPLC, NMR, and melting point determination.
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation[1]
Objective: To construct a standard multilayer OLED device for performance testing.
Diagram: Typical PhOLED Device Architecture
Caption: Layered structure of a typical phosphorescent OLED fabricated by thermal evaporation.[1]
Methodology:
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before loading into the deposition chamber.
-
Vacuum Chamber: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).[1]
-
Layer Deposition: Deposit the organic and metallic layers sequentially without breaking the vacuum.
-
Deposit the Hole Injection Layer (HIL).
-
Deposit the Hole Transport Layer (HTL).
-
Co-evaporate the Emissive Layer (EML) from two separate sources containing the 9-phenylcarbazole host and the phosphorescent guest material. The deposition rates must be precisely controlled to achieve the desired doping concentration.[1]
-
Deposit the Electron Transport Layer (ETL).
-
Deposit a thin Electron Injection Layer (EIL), such as lithium fluoride (LiF).
-
Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the pixels.
-
-
Encapsulation: Transfer the completed devices directly to an inert atmosphere glovebox for encapsulation to protect them from atmospheric moisture and oxygen.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Perceiving the influence of phenyl-carbazole isomers on sulfone/thioxanthone-based D–A–D hosts: realizing efficient red-phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Carbazole Functionalization
Executive Summary
For researchers engaged in the synthesis of functionalized carbazoles—a privileged scaffold in materials science and medicinal chemistry—the choice of cross-coupling methodology is a critical decision point that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth, head-to-head comparison of the two most formidable palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Stille coupling. While the Suzuki reaction is often the default choice due to the low toxicity and ease of removal of its boron-based reagents, the Stille reaction frequently emerges as the superior option for complex, sterically hindered, or functionally sensitive carbazole substrates. This document will dissect the mechanistic nuances, practical advantages, and inherent limitations of each method, supported by experimental data and detailed protocols, to empower chemists to make the most informed decision for their specific synthetic challenge.
Introduction: The Significance of Carbazole Functionalization
Carbazole and its derivatives are a cornerstone of modern chemistry.[1] Their unique electronic properties, rigid planar structure, and electron-rich nature make them indispensable building blocks for organic light-emitting diodes (OLEDs), photovoltaics, and as key pharmacophores in drug development.[2] Achieving precise functionalization at various positions on the carbazole core is paramount for tuning these properties. Palladium-catalyzed cross-coupling reactions stand as the most powerful tools for forging the requisite carbon-carbon bonds, with the Suzuki and Stille reactions being the leading contenders.[3][4]
Mechanistic Deep Dive: A Tale of Two Transmetalations
At their core, both the Suzuki and Stille couplings follow a similar catalytic pathway involving a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6] The critical distinction lies in the transmetalation step, dictated by the nature of the organometallic reagent.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate.[7][8] A key feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling Catalytic Cycle
The Stille reaction utilizes a hypervalent organotin (stannane) reagent.[5][10] Crucially, this reaction does not typically require a base for activation. The transmetalation proceeds directly between the organostannane and the Pd(II) complex, making it highly compatible with base-sensitive functional groups.[11]
Caption: The catalytic cycle of the Stille coupling reaction.
Head-to-Head Comparison: A Practitioner's Perspective
The choice between Suzuki and Stille coupling hinges on a pragmatic evaluation of several key factors.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | The Scientist's Takeaway |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters). | Organostannanes (e.g., R-SnBu₃). | Boronic acids are generally less toxic and their byproducts are easier to remove.[3][12] Organostannanes are highly toxic.[5][10] |
| Toxicity & Byproducts | Low toxicity. Boron byproducts are typically water-soluble and easily removed by aqueous workup or chromatography.[3] | High toxicity (neurotoxic). Tin byproducts are often difficult to separate from the product due to their lipophilicity.[12][13] | Advantage: Suzuki. Green chemistry principles strongly favor the Suzuki coupling. Stille requires stringent handling protocols and challenging purification. |
| Functional Group Tolerance | Good, but the required base can be incompatible with sensitive groups like esters, ketones, or aldehydes.[12][14] | Excellent. The reaction is typically run under neutral conditions, tolerating a wide variety of functional groups.[11][13] | Advantage: Stille. For carbazoles bearing base-labile functionalities, Stille is often the more robust and reliable choice. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Often requires aqueous/organic solvent mixtures.[7] | Generally neutral conditions. Often compatible with a wider range of anhydrous organic solvents.[13] | Advantage: Stille. The absence of a strong base simplifies reaction setup and expands substrate scope. |
| Steric Hindrance | Can be sensitive to sterically demanding coupling partners, sometimes leading to lower yields.[15] | Often performs better with sterically hindered substrates where Suzuki coupling may fail or give low yields.[15] | Advantage: Stille. For constructing highly substituted or sterically congested biaryl carbazoles, Stille coupling is frequently more effective. |
| Heterocycle Performance | Can be challenging with certain N-heterocycles that coordinate to the palladium catalyst. | Often gives superior yields for electron-rich heterocycles or those containing coordinating atoms (e.g., pyridine, furan, thiophene).[3][16][17] | Advantage: Stille. In many cases involving complex heterocyclic partners for carbazole functionalization, Stille provides higher and more consistent yields. |
Quantitative Data from Heterocycle Coupling Studies
While data on direct carbazole comparisons is sparse across a wide range of substrates, studies on other heterocyclic bromides provide a clear and relevant trend.
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
| 2-Bromofuran | 51 | 85 |
| 4-Bromopyridine | 0 | 47 |
Data sourced from comparative studies illustrates a clear trend where Stille coupling often provides superior yields for various heterocyclic systems.[3][16]
Field-Proven Experimental Protocols
The following protocols are representative examples for the functionalization of a carbazole core. The causality behind each step is explained to provide a deeper understanding.
Protocol 1: Suzuki Coupling of 3-Bromo-9-ethyl-9H-carbazole
This protocol details the coupling of a brominated carbazole with an arylboronic acid.
Caption: General workflow for a Suzuki coupling of a carbazole derivative.
Step-by-Step Methodology & Rationale:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromo-9-ethyl-9H-carbazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[3]
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[12] The excess boronic acid drives the reaction to completion. Potassium carbonate acts as the necessary base to form the boronate "ate" complex, enhancing its nucleophilicity for the transmetalation step.[9]
-
-
Solvent and Catalyst Addition: Add a solvent mixture such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio) followed by the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Causality: The solvent system is chosen to dissolve both the organic substrates and the inorganic base. Water is often essential for the base to function effectively and to facilitate the formation of the active boronate species.[7] Pd(PPh₃)₄ is a common, reliable air-stable Pd(0) precatalyst.
-
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Causality: This step removes dissolved oxygen, which can oxidatively degrade the phosphine ligands and the palladium catalyst, leading to lower yields.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and boron byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[18]
Protocol 2: Stille Coupling of 3-Bromo-9-ethyl-9H-carbazole
This protocol outlines the coupling using a toxic but often more effective organostannane reagent.
Caption: General workflow for a Stille coupling of a carbazole derivative.
Step-by-Step Methodology & Rationale:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-9-ethyl-9H-carbazole (1.0 equiv) and the organostannane reagent (e.g., aryl-tributylstannane, 1.1 equiv).
-
Causality: Organostannanes are often sensitive to acid but are generally stable to air and moisture, though an inert atmosphere is still best practice to protect the catalyst.[5] A slight excess of the stannane is used.
-
-
Solvent and Catalyst Addition: Add an anhydrous solvent such as Toluene or DMF, followed by the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Causality: Anhydrous conditions are typical as no base activation is required. The choice of solvent depends on the required reaction temperature.
-
-
Degassing: Seal the flask and degas the mixture by sparging with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-120 °C) and monitor by TLC or LC-MS. Stille reactions can sometimes be slower than Suzuki couplings.
-
Work-up and Purification: After completion, cool the reaction. Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF).[3][13]
-
Causality: This is the most critical step in a Stille workup. The fluoride ions react with the tributyltin halide byproduct (Bu₃SnX) to form insoluble, polymeric (Bu₃SnF)₂, which precipitates out of the organic solution and can be removed by filtration through Celite.[3] This is essential for removing the highly toxic tin waste. The filtrate is then washed, dried, and concentrated, followed by purification via column chromatography.
-
Decision-Making Workflow for Carbazole Functionalization
To select the optimal method, consider the following workflow:
-
Assess the Substrate's Functional Groups:
-
Evaluate Steric Hindrance:
-
Are you coupling sterically demanding partners (e.g., ortho-substituted aryl groups)?
-
Yes: Stille coupling often shows higher efficiency and should be considered first.[15]
-
No: Suzuki coupling is likely to be effective.
-
-
-
Consider Toxicity and Purification:
-
Are you working in a facility equipped for handling highly toxic reagents and do you have robust methods for removing lipophilic byproducts?
-
-
Initial Screening and Optimization:
-
If Suzuki is chosen and yields are low: Before switching to Stille, consider optimizing the Suzuki conditions. Screen different bases (e.g., K₃PO₄, Cs₂CO₃), ligands (e.g., SPhos, XPhos), and solvent systems.[18]
-
If Stille is chosen: While generally robust, low yields can sometimes be improved by the addition of a copper(I) co-catalyst or by changing ligands.[11]
-
Conclusion
Both the Suzuki-Miyaura and Stille couplings are indispensable transformations for the functionalization of carbazoles. The Suzuki coupling rightfully stands as the workhorse reaction in many laboratories due to its operational simplicity and favorable toxicological profile.[3] However, a senior scientist recognizes that the "best" method is always context-dependent. The Stille coupling, despite its significant toxicity concerns, offers a broader functional group tolerance and often delivers superior performance for challenging substrates where the Suzuki reaction falters.[16][17] By understanding the fundamental mechanistic differences and practical considerations outlined in this guide, researchers can strategically select and execute the most effective coupling reaction, accelerating the discovery and development of novel carbazole-based materials and therapeutics.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. differencebetween.com [differencebetween.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. quora.com [quora.com]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to 9-Phenylcarbazole Hosts in Red vs. Blue Phosphorescent OLEDs
In the pursuit of highly efficient and stable Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the judicious selection of host materials is paramount. Among the plethora of options, 9-phenylcarbazole and its derivatives have emerged as a prominent class of materials, lauded for their robust thermal stability and advantageous electronic properties. This guide provides an in-depth technical comparison of the performance of 9-phenylcarbazole-based hosts in red and blue PhOLEDs, offering field-proven insights and supporting experimental data for researchers, scientists, and professionals in drug development and materials science.
The Critical Role of the Host Material in PhOLEDs
At the heart of a PhOLED's emissive layer lies a host-guest system. The host material constitutes the matrix in which a phosphorescent emitter (guest) is dispersed. The host's primary roles are to facilitate the transport of charge carriers (holes and electrons), enable their recombination to form excitons, and efficiently transfer the energy of these excitons to the guest molecules. For optimal performance, a host material should possess several key characteristics:
-
High Triplet Energy (ET): The triplet energy of the host must be significantly higher than that of the phosphorescent dopant to ensure efficient and unidirectional energy transfer, preventing back-energy transfer that quenches luminescence.
-
Balanced Charge Transport: Ambipolar charge transport characteristics, i.e., comparable hole and electron mobilities, are crucial for confining the charge recombination zone within the emissive layer, leading to higher recombination efficiency.
-
Good Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are essential for device longevity and to prevent morphological changes during operation that can lead to device failure.
-
Appropriate HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should align well with those of the adjacent charge transport layers to ensure efficient charge injection with minimal barriers.
9-Phenylcarbazole, with its high triplet energy of approximately 2.76 eV, excellent hole-transporting properties, and good thermal stability, serves as a foundational building block for a wide array of host materials tailored for PhOLED applications.
Performance of 9-Phenylcarbazole Hosts in Red PhOLEDs
Red phosphorescent emitters generally have lower triplet energies compared to their blue and green counterparts. This makes the requirement for the host's triplet energy less stringent, allowing for a wider range of molecular designs. 9-Phenylcarbazole and its derivatives are well-suited for hosting red phosphors.
The carbazole moiety in 9-phenylcarbazole is inherently a good hole transporter. To achieve the requisite balanced charge transport for high efficiency, 9-phenylcarbazole-based hosts for red PhOLEDs are often engineered in one of two ways:
-
Bipolar Host Design: Electron-withdrawing units are incorporated into the 9-phenylcarbazole scaffold to enhance electron transport, creating a single-component bipolar host.
-
Co-Host Systems: 9-Phenylcarbazole or a derivative is used as the hole-transporting host, blended with an electron-transporting material. This co-host architecture allows for fine-tuning of the charge balance within the emissive layer.
Recent studies have demonstrated the efficacy of these approaches. For instance, donor-acceptor-donor (D-A-D) structured hosts incorporating 9-phenylcarbazole donor units have achieved impressive performance in red PhOLEDs. In a co-host system with an electron-transporting material, a device utilizing a DBTS-CzP host (a 9-phenylcarbazole derivative) exhibited a peak external quantum efficiency (EQE) of 21.7% with a low turn-on voltage of 2.2 V[1].
Comparison with Alternative Red PhOLED Hosts
To contextualize the performance of 9-phenylcarbazole hosts, a comparison with other commonly used host materials for red PhOLEDs is presented in the table below.
| Host Material | Dopant | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | Reference |
| DBTS-CzP (9-Phenylcarbazole derivative) / CN-T2T | Ir(piq)2(acac) | 21.7 | 13.4 | - | 2.2 | [1] |
| im-OCzP (9-Phenylcarbazole derivative) / B3PyMPM | Red Emitter | 14.1 | 9.0 | 10.1 | - | [2] |
| CBP-CN (CBP derivative) | Red Emitter | 15.5 | 10.7 | - | - | [3] |
| CBP | Ir(piq)3 | ~14.8 | - | - | - | [4] |
| TCTA | Red Emitter | ~20.1 | 30.2 | 30.9 | - | [5] |
Note: Performance metrics can be influenced by device architecture and fabrication conditions.
Performance of 9-Phenylcarbazole Hosts in Blue PhOLEDs
The development of efficient and stable blue PhOLEDs presents a greater challenge due to the high triplet energy of blue emitters (typically > 2.6 eV). This necessitates host materials with even higher triplet energies to ensure effective exciton confinement. Furthermore, the high energy of blue emission can accelerate the degradation of organic materials, making host stability a critical concern[6].
While the triplet energy of the parent 9-phenylcarbcarbazole (~2.76 eV) is sufficient for some blue emitters, achieving high performance and stability often requires molecular modifications to further increase the ET. This is typically achieved by introducing bulky substituents or creating highly twisted molecular geometries that disrupt π-conjugation, thereby raising the triplet energy level.
For example, CBP, a widely used host for green and red PhOLEDs, has a triplet energy of about 2.56 eV, making it unsuitable for most blue phosphors like FIrpic (ET ≈ 2.65 eV)[7]. However, derivatives of CBP with modified structures to increase the triplet energy have been successfully employed in blue PhOLEDs, achieving EQEs of up to 14.4%[7]. Similarly, derivatives of 9-phenylcarbazole have been designed to exhibit triplet energies in the range of 2.90–3.02 eV, enabling their use in solution-processed blue PhOLEDs with good performance.
The inherent instability of materials under high-energy blue emission is a significant hurdle. Degradation can occur through pathways like triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA), which are more pronounced in blue PhOLEDs. Additionally, the C-N bond in the carbazole moiety can be susceptible to cleavage under high-energy excitation, leading to the formation of non-emissive degradation products[6]. Therefore, the molecular design of 9-phenylcarbazole hosts for blue PhOLEDs must also prioritize chemical stability.
Comparison with Alternative Blue PhOLED Hosts
The performance of 9-phenylcarbazole-based hosts in blue PhOLEDs is compared with other state-of-the-art host materials in the following table.
| Host Material | Dopant | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | Reference |
| Pyridinyl-Carbazole Derivative | FIrpic | 10.3 | 23.9 | 24.9 | ~3.0 | [8] |
| CBPPO (CBP derivative) | FIrpic | 14.4 | 28.0 | 25.8 | 2.9 | [7] |
| mCP / B3PYMPM (Exciplex) | FIrpic | 29.5 | 62.2 | - | 3.0 | [9] |
| Deuterated Exciplex Host | PtON-TBBI | 27.4 | - | 41.2 | - | [10] |
| Twisted Biphenyl-Carbazole | Ir(dbfmi) | 8.7 | - | 10.2 | - | [11] |
Note: Performance metrics can be influenced by device architecture and fabrication conditions.
Experimental Methodologies
Synthesis of 9-Phenylcarbazole Derivatives
The synthesis of 9-phenylcarbazole and its derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, as well as the copper-catalyzed Ullmann condensation[12].
Representative Suzuki Coupling Protocol for 9-Phenylcarbazole Synthesis:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with carbazole, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added to the flask.
-
Reaction: The mixture is degassed and then heated to reflux for a specified period (typically several hours), with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO4).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 9-phenylcarbazole derivative.
Diagram of Suzuki Coupling for 9-Phenylcarbazole Synthesis:
Caption: Suzuki coupling for 9-phenylcarbazole synthesis.
PhOLED Fabrication and Characterization
Standard Fabrication Protocol via Vacuum Thermal Evaporation:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying and UV-ozone treatment.
-
Layer Deposition: The device layers are deposited in a high-vacuum chamber (< 10-6 Torr).
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): The 9-phenylcarbazole-based host and the phosphorescent dopant are co-evaporated from separate sources at a controlled doping concentration.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode: A metal cathode (e.g., aluminum) is deposited.
-
-
Encapsulation: The completed device is encapsulated to protect it from atmospheric moisture and oxygen.
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Device Lifetime: Assessed by monitoring the luminance decay over time at a constant current density.
Diagram of a Typical PhOLED Device Architecture:
Caption: A typical multilayer PhOLED device structure.
Mechanistic Insights: Host-Dopant Energy Transfer and Degradation Pathways
The efficiency of a PhOLED is intrinsically linked to the energy transfer processes within the emissive layer. In a host-guest system, two primary energy transfer mechanisms are at play:
-
Förster Resonance Energy Transfer (FRET): A non-radiative, long-range dipole-dipole coupling mechanism that is primarily responsible for the transfer of singlet exciton energy from the host to the guest.
-
Dexter Energy Transfer: A short-range electron exchange mechanism that facilitates the transfer of triplet excitons from the host to the guest. For efficient Dexter transfer, the host and guest molecules need to be in close proximity.
The high triplet energy of 9-phenylcarbazole hosts ensures that the Dexter energy transfer to the phosphorescent dopant is energetically favorable and efficient.
Diagram of Host-to-Guest Energy Transfer in a PhOLED:
Caption: Energy transfer pathways in a PhOLED.
Device degradation, particularly in blue PhOLEDs, is a critical challenge. The higher energy of blue photons can induce chemical bond dissociation in the organic materials. For 9-phenylcarbazole-based hosts, potential degradation mechanisms include:
-
Cleavage of the C-N bond: This can lead to the formation of non-emissive species and charge traps, reducing device efficiency and lifetime[6].
-
Triplet-Triplet Annihilation (TTA): The interaction of two triplet excitons can result in a higher-energy excited state that can cause molecular degradation.
-
Triplet-Polaron Annihilation (TPA): The interaction of a triplet exciton with a charge carrier (polaron) can also lead to energy release that damages the organic molecules.
The design of robust 9-phenylcarbazole hosts for blue PhOLEDs, therefore, requires a focus on enhancing the intrinsic stability of the molecule and minimizing the density of high-energy triplet excitons in the emissive layer.
Conclusion
9-phenylcarbazole and its derivatives represent a versatile and high-performing class of host materials for PhOLEDs. Their high triplet energy, good hole transport properties, and thermal stability make them particularly well-suited for red PhOLEDs, where they have enabled devices with high external quantum efficiencies.
For blue PhOLEDs, the challenges are more substantial due to the need for even higher triplet energies and greater material stability. However, through strategic molecular design, derivatives of 9-phenylcarbazole have been developed that meet these demanding requirements, leading to significant progress in the efficiency and longevity of blue phosphorescent devices.
As research continues, the development of novel 9-phenylcarbazole-based hosts with improved bipolar charge transport and enhanced intrinsic stability will be crucial for pushing the performance boundaries of both red and, especially, blue PhOLEDs, paving the way for their broader application in next-generation displays and solid-state lighting.
References
- 1. Perceiving the influence of phenyl-carbazole isomers on sulfone/thioxanthone-based D–A–D hosts: realizing efficient red-phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Red Organic Light‐Emitting Diode with External Quantum Efficiency beyond 20% Based on a Novel Thermally Activated Delayed Fluorescence Emitter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. ep2-bayreuth.de [ep2-bayreuth.de]
- 12. benchchem.com [benchchem.com]
An Application Scientist's Guide to the Electrochemical Landscape of N-Substituted Carbazole Derivatives
Abstract: This guide provides a comprehensive electrochemical comparison of N-substituted carbazole derivatives, a class of molecules critical to advancements in organic electronics, photovoltaics, and pharmaceuticals. By modulating the substituent at the nitrogen (N-9) position, researchers can precisely tune the electronic properties of the carbazole core. This document synthesizes experimental data to elucidate structure-property relationships, offering field-proven insights into how N-alkylation versus N-arylation, and the introduction of electron-donating or -withdrawing groups, impact key electrochemical parameters such as oxidation potential and HOMO/LUMO energy levels. Detailed experimental protocols are provided to ensure methodological consistency and data reliability for professionals in materials science and drug development.
Introduction: The Strategic Importance of the N-Substituent
Carbazole and its derivatives have long been recognized as robust building blocks in materials science due to their excellent charge transport properties, thermal stability, and rich photophysical behavior.[1][2] The π-conjugated system and the electron-rich nitrogen atom are central to these characteristics.[1][2] The strategic point of chemical modification is often the nitrogen atom (N-9 position), as substituents here can profoundly alter the molecule's electronic and physical properties without disrupting the core carbazole aromaticity.
The choice of an N-substituent—ranging from simple alkyl chains to complex aryl systems—directly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These frontier orbitals govern a molecule's ability to donate or accept electrons, making their precise control essential for designing efficient organic light-emitting diodes (OLEDs), solar cells, and electroactive pharmaceuticals.[3][4] This guide explains the causality behind these changes and provides the experimental framework to characterize them.
Comparative Electrochemical Analysis
The primary technique for evaluating the electronic properties of these derivatives is cyclic voltammetry (CV). From the CV data, we can determine the onset oxidation potential (E_onset_ox), which is directly correlated to the HOMO energy level. A lower oxidation potential indicates that the molecule is more easily oxidized, corresponding to a higher (less negative) HOMO energy.
The following table summarizes experimental data for representative N-substituted carbazole derivatives, showcasing the clear impact of the substituent on their electrochemical behavior.
| Compound | N-Substituent | Onset Oxidation Potential (E_onset_ox) vs. Fc/Fc⁺ (V) | Estimated HOMO Energy (eV) | Key Structural Feature & Impact |
| 9-Hexylcarbazole | Hexyl (Alkyl) | ~1.0[5] | -5.40 | Long alkyl chain; enhances solubility with minimal electronic perturbation. |
| 9-Ethylcarbazole | Ethyl (Alkyl) | 1.12 (peak potential)[5] | -5.56 | Short alkyl chain; acts as a baseline for alkyl substitution effects. |
| N-Phenylcarbazole | Phenyl (Aryl) | 1.26[5] | -5.66 | Adds π-conjugation; the phenyl group is weakly electron-withdrawing, lowering the HOMO level. |
| 3,6-di(p-methoxyphenyl)-N-hexylcarbazole | Aryl (Electron-Donating) | Value varies (-5.67 eV HOMO)[6] | -5.67 | Methoxy groups are strong electron-donators, raising the HOMO level compared to unsubstituted aryl groups. |
| 3,6-di(p-cyanophenyl)-N-hexylcarbazole | Aryl (Electron-Withdrawing) | Value varies (-6.02 eV HOMO)[6] | -6.02 | Cyano groups are strong electron-withdrawers, significantly lowering the HOMO energy and making oxidation more difficult. |
Note: HOMO levels are estimated from oxidation potentials using the ferrocene internal standard method (E_HOMO ≈ -[E_onset_ox vs Fc/Fc⁺ + 4.8] eV), a standard and reliable practice in the field.[5]
Analysis of Substituent Effects
Alkyl vs. Aryl Substitution:
-
N-Alkylcarbazoles (e.g., 9-Hexylcarbazole, 9-Ethylcarbazole) generally exhibit lower oxidation potentials compared to their N-aryl counterparts.[5] The alkyl groups are weakly electron-donating through an inductive effect, which slightly raises the HOMO energy of the carbazole core, making it easier to oxidize. The primary role of the alkyl chain is often to enhance solubility in organic solvents, which is critical for device fabrication.[5]
-
N-Arylcarbazoles (e.g., N-Phenylcarbazole) introduce an additional π-system. The phenyl group is generally considered weakly electron-withdrawing, which stabilizes the HOMO level, making the molecule harder to oxidize (higher oxidation potential).[5] This effect can be further tuned by adding functional groups to the phenyl ring.
Electron-Donating vs. Electron-Withdrawing Groups on N-Aryl Substituents: The true power of N-aryl substitution lies in the ability to introduce secondary functional groups.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), increase the electron density on the carbazole system. This destabilizes the HOMO, raising its energy level and significantly lowering the oxidation potential.[6]
-
Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), pull electron density away from the carbazole core. This strongly stabilizes the HOMO, lowering its energy level and making the molecule much more difficult to oxidize.[6] The substitution of fluorine atoms, for instance, leads to an anodic shift (higher potential) of the oxidation peak.[7][8]
This tunable nature allows for the precise alignment of energy levels in multilayered electronic devices, which is a cornerstone of modern materials engineering.[6]
Visualization of Experimental Workflow & Concepts
To maintain scientific integrity, a standardized workflow is paramount. The following diagrams illustrate the logical flow of electrochemical characterization and the fundamental relationship between substituent electronics and molecular orbital energies.
Self-Validating Experimental Protocol: Cyclic Voltammetry
This protocol is designed to be self-validating by incorporating an internal standard (ferrocene), which ensures data is comparable across different experiments and laboratories.
Objective: To determine the onset oxidation potential and estimate the HOMO energy level of an N-substituted carbazole derivative.
Materials:
-
Working Electrode (WE): Glassy carbon or platinum disk electrode.
-
Reference Electrode (RE): Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Analyte: 1-2 mM solution of the carbazole derivative.
-
Internal Standard: Ferrocene (Fc).
Step-by-Step Methodology:
-
Electrode Preparation (The "Why"): Polish the working electrode with alumina slurry (e.g., 0.05 µm) on a polishing pad, then sonicate in ethanol and deionized water. This is a critical step to ensure a clean, reproducible electrode surface, preventing artifacts from adsorbed impurities that could alter measured potentials.
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop (uncompensated resistance), which can distort the shape and position of the voltammetric waves.
-
Solution Preparation: Prepare a solution of the supporting electrolyte (0.1 M TBAPF₆) in the chosen solvent. The electrolyte is essential to ensure conductivity of the solution. Dissolve the carbazole derivative to a final concentration of 1-2 mM.
-
Deoxygenation: Purge the solution with an inert gas (high-purity nitrogen or argon) for 10-15 minutes. Oxygen is electroactive and its reduction can interfere with the measurement of the analyte; this step is crucial for obtaining a clean background signal. Maintain a blanket of inert gas over the solution during the experiment.
-
Background Scan: Run a cyclic voltammogram on the electrolyte solution alone. This "blank" scan verifies that the solvent and electrolyte are pure and free of electroactive impurities within the potential window of interest.
-
Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. Scan towards positive potentials first to observe the oxidation. A typical scan rate is 100 mV/s. The potential at which the current begins to increase is the onset oxidation potential (E_onset_ox).
-
Internal Standard Calibration (Trustworthiness Step): Add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple should exhibit a reversible wave around 0 V vs Ag/Ag⁺. All measured potentials should be referenced against the E₁/₂ of the Fc/Fc⁺ couple. This corrects for any drift in the reference electrode potential, making the data robust and universally comparable.
-
Data Analysis:
-
Determine the onset oxidation potential of the carbazole derivative from the voltammogram.
-
Calculate the HOMO energy level using the empirical formula: E_HOMO (eV) = - [E_onset_ox (V vs Fc/Fc⁺) + 4.8 eV] This formula calibrates the electrochemical potential scale to the vacuum energy level, providing a physically meaningful value for the molecular orbital energy.[9]
-
Conclusion and Future Outlook
The electrochemical behavior of carbazole derivatives is exquisitely sensitive to the nature of the N-9 substituent. A clear dichotomy exists between N-alkyl derivatives, which primarily offer enhanced solubility, and N-aryl derivatives, which provide a powerful handle for tuning frontier molecular orbital energies through secondary functionalization. Electron-donating groups raise the HOMO level, facilitating oxidation, while electron-withdrawing groups lower it, increasing oxidative stability.
This systematic structure-property relationship, validated by robust electrochemical protocols, empowers researchers to rationally design and synthesize novel carbazole-based materials with tailored electronic properties for next-generation organic electronics and targeted electroactive pharmaceuticals. Future research will likely focus on more complex, multifunctional N-substituents to simultaneously optimize multiple material properties, such as charge mobility, photostability, and biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GCRIS [gcris.pau.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Introduction: The Central Role of Carbazole and Hole Mobility in Modern Electronics
An In-Depth Comparative Guide to Hole Mobility in Carbazole-Based Materials
Carbazole-based organic semiconductors are foundational materials in the field of organic electronics, underpinning the performance of devices such as organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[1][2] Their widespread adoption stems from a unique combination of properties: an electron-rich aromatic structure that facilitates charge transport, excellent thermal and chemical stability, and the ease with which their molecular structure can be modified to tune optoelectronic properties.[1][3][4]
A critical parameter governing the efficiency of these devices is the hole mobility (μh) . This property quantifies how quickly a positive charge carrier (a "hole") can move through the material under the influence of an electric field.[3] High hole mobility is directly linked to improved device performance, as it enables efficient extraction of charges from active layers, reduces charge recombination losses, and allows for faster device operation.[5][6] Consequently, the accurate measurement and rational design of carbazole derivatives with enhanced hole mobility are paramount for advancing next-generation organic electronics.[7]
This guide provides a comparative study of hole mobility in various carbazole-based materials. We will delve into the primary experimental techniques used for its measurement, explaining the causality behind their application and providing self-validating protocols. By synthesizing data from authoritative sources, we will compare the performance of different carbazole derivatives, linking their molecular structure to their charge transport capabilities.
Part 1: Methodologies for Quantifying Hole Mobility
The selection of an appropriate characterization technique is crucial for obtaining reliable mobility data. The three most prevalent methods—Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), and Charge Extraction by Linearly Increasing Voltage (CELIV)—each operate on different principles and are suited for different material thicknesses and device architectures.
Time-of-Flight (TOF) Technique
The TOF method is a direct technique for measuring the drift mobility of charge carriers.[8] It is considered a benchmark for mobility measurements in organic semiconductors.
Causality and Experimental Choice: TOF is chosen when a direct measurement of the time it takes for a packet of charge carriers to traverse a known distance is desired. The principle involves photogenerating a sheet of charge carriers near one electrode with a short laser pulse.[9] These carriers then drift across the material's bulk under an applied electric field, and the resulting transient photocurrent is measured. The "time of flight" or transit time (τt) is identified from the shape of this current transient. However, a significant practical consideration is that TOF requires relatively thick films (typically several micrometers) to achieve a clear separation between the initial current spike and the arrival of the charge packet at the collection electrode.[10][11]
Experimental Protocol: Time-of-Flight (TOF)
-
Sample Preparation:
-
Deposit a thick film (1-10 µm) of the carbazole-based material onto a transparent conductive substrate (e.g., ITO-coated glass), which serves as the first electrode.[9][10]
-
Thermally evaporate a semi-transparent top metal electrode (e.g., Al) to complete the sandwich-type device structure. The semi-transparent nature is crucial for the laser pulse to penetrate and generate carriers near this electrode.
-
-
Measurement Setup:
-
Place the sample in a cryostat to allow for temperature-dependent measurements.
-
Connect the sample to a voltage source to apply a bias and a fast-response oscilloscope to measure the transient current.
-
Position a pulsed laser (e.g., a nitrogen laser with a wavelength absorbed by the material) to illuminate the sample through the appropriate electrode.
-
-
Data Acquisition:
-
Apply a constant DC voltage across the sample.
-
Fire a single, short laser pulse (pulse width << transit time) to generate a sheet of charge carriers.
-
Record the transient photocurrent profile on the oscilloscope. An ideal, non-dispersive transient will show an initial spike, a plateau region corresponding to the carrier drift, and a drop-off as the carriers reach the opposite electrode.[8][9]
-
-
Mobility Calculation:
-
Determine the transit time (τt) from the transient photocurrent plot. For non-dispersive transport, this is the point where the current begins to drop. For dispersive transport (a common occurrence in disordered organic materials), τt is often determined from a double-logarithmic plot of current vs. time.[9]
-
Calculate the hole mobility (μh) using the formula: μh = L² / (τt * V) where L is the film thickness and V is the applied voltage.[9]
-
Workflow for Time-of-Flight Measurement
Caption: Workflow for hole mobility measurement using the Time-of-Flight (TOF) technique.
Space-Charge Limited Current (SCLC) Technique
The SCLC method is a steady-state technique used to determine carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.
Causality and Experimental Choice: This method is chosen for its relative simplicity and its applicability to thin films that mimic the actual thickness in OLEDs or solar cells.[11] The core principle is that when an ohmic contact injects more charge carriers into a semiconductor than can be transported away, a "space charge" builds up. This space charge limits the current flow. In this regime, the current is no longer governed by the intrinsic carrier density but by the carrier mobility.[12] The relationship is described by the Mott-Gurney law for a trap-free semiconductor.[13][14]
Experimental Protocol: Space-Charge Limited Current (SCLC)
-
Device Fabrication (Hole-Only Device):
-
The key is to fabricate a device that transports only holes. This is achieved by sandwiching the carbazole material between two electrodes with work functions aligned for efficient hole injection and electron blocking.
-
A typical structure is ITO / Hole Injection Layer (e.g., MoO₃) / Carbazole Material / High Work Function Metal (e.g., Au, Ag).[13] The film thickness should be accurately measured (e.g., 100-500 nm).
-
-
Measurement Setup:
-
Connect the device to a source-measure unit (SMU) capable of sweeping voltage and accurately measuring low currents.
-
Perform the measurement in the dark and under an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation and photo-induced effects.
-
-
Data Acquisition:
-
Sweep the voltage from 0 V to a sufficiently high value and record the corresponding current density (J).
-
Plot J versus V on a log-log scale. The resulting curve should show distinct regions: an ohmic region (J ∝ V) at low voltages and the SCLC region (J ∝ V²) at higher voltages.[12]
-
-
Mobility Calculation:
-
Identify the SCLC region from the J-V plot.
-
Fit this region to the Mott-Gurney equation: J = (9/8) * ε₀ * εr * μh * (V² / L³) where J is the current density, ε₀ is the permittivity of free space, εr is the relative dielectric constant of the material, μh is the hole mobility, V is the voltage, and L is the film thickness.[13]
-
The mobility μh can be extracted from the slope of a plot of J versus V².
-
Workflow for Space-Charge Limited Current Measurement
Caption: Workflow for hole mobility measurement using the SCLC technique.
Charge Extraction by Linearly Increasing Voltage (CELIV)
CELIV is a powerful transient technique for determining carrier mobility, particularly in thin-film devices like organic solar cells where TOF is not feasible.[15][16]
Causality and Experimental Choice: CELIV is selected for thin-film analysis and for its ability to probe charge carrier density and recombination dynamics simultaneously.[17] The technique involves applying a reverse-bias voltage ramp to the device to extract the mobile charge carriers.[15] These carriers can be either equilibrium carriers (Dark-CELIV) or, more commonly for wide-bandgap materials like carbazoles, carriers generated by a preceding light pulse (Photo-CELIV) or injected by a voltage pulse (i-CELIV).[16][18] The extracted carriers produce a current peak, and the time to reach this peak (t_max) is related to the mobility.
Experimental Protocol: Photo-CELIV
-
Device Fabrication:
-
Fabricate a device with a structure similar to that used in the target application (e.g., an organic solar cell or a simple diode structure), typically with a thickness of 100-300 nm.[10]
-
-
Measurement Setup:
-
Connect the device to a function generator capable of producing a triangular voltage pulse and a fast oscilloscope to measure the current response.
-
Use a pulsed light source (laser or LED) to generate charge carriers within the device.
-
-
Data Acquisition:
-
Hold the device at zero or a small offset bias.
-
Apply a short light pulse to generate electron-hole pairs.
-
After a variable delay time (t_del), apply a linearly increasing reverse voltage ramp (V(t) = At, where A is the ramp rate).[17]
-
Record the resulting current transient. The transient will consist of a constant displacement current (j_disp) due to the device capacitance, with a superimposed peak (Δj) from the extracted charge carriers.[19]
-
-
Mobility Calculation:
-
Subtract the displacement current (j₀) to isolate the extraction current peak (Δj).
-
Determine the time at which the extraction current reaches its maximum (t_max).
-
For low conductivity and negligible recombination, the mobility can be estimated using the classic CELIV formula: μh = (2 * L²) / (3 * A * t_max²) where L is the film thickness and A is the voltage ramp rate.[18] More advanced analytical models exist for cases with higher conductivity or ambipolar transport.[17][19]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 14. physics.stackexchange.com [physics.stackexchange.com]
- 15. How to Extract Mobility in Solar Cells: A Guide to CELIV Measurements — Fluxim [fluxim.com]
- 16. Investigation of charge carrier transport and recombination in organic semiconductors with Charge Extraction by Linearly Increasing Voltage (CELIV) technique [journal-aprie.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. arxiv.org [arxiv.org]
Validating the Triplet Energy of 3,6-Diiodo-9-phenyl-9H-carbazole Derivatives: A Comparative Guide for Researchers
In the rapidly evolving landscape of organic electronics and photochemistry, the precise determination of a molecule's triplet energy (ET) is paramount for the rational design of advanced materials. This is particularly true for carbazole derivatives, a class of compounds renowned for their robust thermal and photochemical stability, excellent charge-transporting properties, and high triplet energies, making them prime candidates for applications in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and photocatalysis.[1][2] This guide provides a comprehensive comparison of the state-of-the-art experimental and computational methodologies for validating the triplet energy of 3,6-Diiodo-9-phenyl-9H-carbazole and its derivatives. By understanding the nuances of each technique, researchers can make informed decisions to accurately characterize their novel materials and accelerate the innovation cycle.
The introduction of heavy atoms, such as iodine, at the 3 and 6 positions of the 9-phenyl-9H-carbazole core is a strategic design choice aimed at enhancing intersystem crossing (ISC) through the heavy-atom effect. This effect promotes the population of the triplet state, a critical factor in the efficiency of phosphorescent OLEDs and other applications that rely on triplet excitons.[3] However, these substitutions also influence the triplet energy level itself, necessitating precise validation.
The Imperative of Accurate Triplet Energy Determination
In phosphorescent OLEDs (PhOLEDs), the triplet energy of the host material must be higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-energy transfer, which would quench the emission.[2] A precise understanding of the host's ET allows for the selection of an appropriate guest emitter to maximize device efficiency and color purity. For instance, the triplet energy of a 9-phenylcarbazole derivative has been reported to be approximately 2.76 eV, positioning it as a suitable host for green and some blue phosphorescent emitters.[2]
Comparative Analysis of Validation Methodologies
The validation of a molecule's triplet energy can be approached through two primary avenues: direct experimental measurement and theoretical computational modeling. Each approach offers distinct advantages and inherent limitations.
| Methodology | Principle | Advantages | Disadvantages |
| Low-Temperature Phosphorescence Spectroscopy | Direct measurement of the T1 → S0 radiative transition at 77 K. | Provides a direct, empirical value of the triplet energy. | Requires specialized cryogenic equipment; not all compounds phosphoresce efficiently. |
| Time-Resolved Photoluminescence Spectroscopy (TRPL) | Measures the decay lifetime of excited states. | Can distinguish between fluorescence and phosphorescence; provides information on excited-state dynamics. | Indirectly determines triplet energy; data analysis can be complex. |
| Time-Dependent Density Functional Theory (TD-DFT) | Quantum mechanical calculation of excited state energies. | Cost-effective and rapid screening of multiple derivatives; provides insights into electronic transitions. | Accuracy is highly dependent on the chosen functional and basis set; may not perfectly match experimental values. |
Experimental Validation: A Step-by-Step Approach
Low-Temperature Phosphorescence Spectroscopy
This technique remains the gold standard for the direct determination of triplet energy. By suppressing non-radiative decay pathways at cryogenic temperatures (typically 77 K in liquid nitrogen), the weak phosphorescence emission from the lowest triplet state (T1) to the singlet ground state (S0) can be observed.
-
Sample Preparation: Dissolve the this compound derivative in a solvent that forms a clear, rigid glass at low temperatures. A common choice is 2-methyltetrahydrofuran (2-MeTHF) or a mixture of diethyl ether, isopentane, and ethanol (EPA). The concentration should be low enough to prevent aggregation (typically 10-5 to 10-4 M).
-
Degassing: The solution should be thoroughly degassed to remove dissolved oxygen, a known quencher of triplet states. This can be achieved by several freeze-pump-thaw cycles.
-
Cryogenic Measurement: The sample cuvette is placed in a quartz dewar filled with liquid nitrogen.
-
Excitation: The sample is excited with a monochromatic light source (e.g., a xenon lamp with a monochromator or a laser) at a wavelength where the compound absorbs strongly.
-
Time-Gated Detection: To distinguish the long-lived phosphorescence from the short-lived fluorescence, a time-gated detection system is employed. A delay is introduced between the excitation pulse and the opening of the detector (e.g., a photomultiplier tube or a CCD camera), allowing the fluorescence to decay completely.[2]
-
Spectral Analysis: The emitted light is passed through a monochromator to record the phosphorescence spectrum. The highest-energy (shortest-wavelength) vibronic peak in the spectrum corresponds to the 0-0 transition (from the lowest vibrational level of T1 to the lowest vibrational level of S0).
-
Triplet Energy Calculation: The wavelength of the 0-0 transition (λ0-0) is used to calculate the triplet energy (ET) using the following equation:
ET (eV) = 1240 / λ0-0 (nm) [2]
Computational Validation: A Practical Guide
Computational chemistry provides a powerful and cost-effective means to predict triplet energies and guide synthetic efforts. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.
TD-DFT Calculation of Triplet Energy
This protocol outlines a typical workflow for calculating the triplet energy of this compound using the Gaussian software package.
-
Ground State (S0) Geometry Optimization:
-
Construct the molecule in a molecular modeling program.
-
Perform a geometry optimization of the singlet ground state. A common level of theory is the B3LYP functional with a 6-31G(d) basis set. For molecules with heavy atoms like iodine, it is advisable to use a basis set that includes effective core potentials, such as LANL2DZ.
-
Gaussian Input Keywords: #p opt freq b3lyp/lanl2dz geom=connectivity
-
-
Triplet State (T1) Geometry Optimization:
-
Using the optimized S0 geometry as a starting point, perform a geometry optimization of the lowest triplet state.
-
Specify the triplet multiplicity (spin = 3).
-
Gaussian Input Keywords: #p opt freq ub3lyp/lanl2dz guess=mix geom=connectivity
-
The guess=mix keyword is often used to help the calculation converge to the desired triplet state.
-
-
Energy Calculation:
-
The triplet energy is calculated as the difference in the total electronic energies of the optimized triplet (ET1) and singlet (ES0) states.
-
ET = ET1 - ES0
-
-
Vertical Excitation Energy (Optional but Recommended):
-
To compare with spectroscopic data, it is often useful to calculate the vertical excitation energy from the optimized S0 geometry to the T1 state.
-
Gaussian Input Keywords: #p td=(triplets,nstates=5) b3lyp/lanl2dz geom=connectivity
-
This will provide the energies of the lowest 5 triplet states without re-optimizing the geometry.
-
Comparative Data and Discussion
Furthermore, the "heavy-atom effect" is expected to be significant in the diiodo- derivative. While this primarily enhances the rate of intersystem crossing, it can also influence the energy levels. For comparison, the synthesis of 3,6-dibromo-9-phenyl-9H-carbazole has been reported, and studies on brominated carbazoles show a T1 energy of around 3.02 eV for a monobrominated derivative.[3] It is anticipated that the diiodo- substitution will result in a slightly lower triplet energy compared to the dibromo- analog due to the increased atomic mass and spin-orbit coupling.
| Compound | Substitution | Reported/Expected Triplet Energy (eV) | Reference/Comment |
| Carbazole | None | ~3.0 | [4] |
| 9-Phenylcarbazole derivative | 9-phenyl | ~2.76 | [2] |
| 2-Bromo-9-phenyl-9H-carbazole | 2-bromo, 9-phenyl | ~3.02 | [3] |
| 3,6-Dibromo-9-phenyl-9H-carbazole | 3,6-dibromo, 9-phenyl | Expected to be slightly lower than the monobromo derivative. | Based on trends in halogenated aromatics. |
| This compound | 3,6-diiodo, 9-phenyl | Expected to be lower than the dibromo analog. | Stronger heavy-atom effect. |
Conclusion
The validation of the triplet energy of this compound derivatives is a critical step in their development for advanced applications. This guide has provided a comparative overview of the key experimental and computational techniques for this purpose. Low-temperature phosphorescence spectroscopy offers a direct and accurate measurement, while TD-DFT provides a powerful predictive tool for guiding synthetic strategies.
For this compound, it is expected that the triplet energy will be lower than that of unsubstituted carbazole and its brominated analogs. To obtain a definitive value, low-temperature phosphorescence measurements are highly recommended. By combining empirical data with computational insights, researchers can build a comprehensive understanding of the photophysical properties of these promising materials, paving the way for the next generation of organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic arom ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00674A [pubs.rsc.org]
A Comparative Guide to 9-Phenylcarbazole Derivatives for High-Performance OLED Host Materials
Introduction: The Pivotal Role of Host Materials in OLED Performance
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, vibrant colors, and novel form factors. At the heart of every high-performance OLED is the emissive layer (EML), a meticulously engineered system composed of a host material doped with a guest emitter.[1] The host material is not merely a passive matrix; it plays a critical and active role in the device's overall performance. Its primary functions are to facilitate the transport of charge carriers (holes and electrons), confine the generated excitons (electron-hole pairs), and enable efficient energy transfer to the guest emitter molecules.[1][2] An ideal host material must possess a suite of specific properties:
-
High Triplet Energy (ET): In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the host's triplet energy must be higher than that of the phosphorescent guest.[3][4] This prevents the back-transfer of energy from the emitter to the host, a major pathway for efficiency loss.[5]
-
Balanced Charge Transport: To ensure that electrons and holes meet and form excitons within the EML, the host material should ideally exhibit balanced mobility for both charge carriers.[4][6]
-
High Thermal and Morphological Stability: OLEDs generate heat during operation. The host material must have a high glass transition temperature (Tg) and decomposition temperature (Td) to maintain a stable, uniform amorphous film and prevent crystallization, which can lead to device failure.[3][4][7]
-
Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host must align with the adjacent charge transport layers to ensure efficient injection of holes and electrons with minimal voltage.[3][6]
Among the various classes of compounds developed for host applications, carbazole derivatives have proven to be exceptionally versatile and effective due to their inherent hole-transporting properties, high thermal stability, and wide energy gaps.[1][8] This guide provides a detailed comparative analysis of 9-phenylcarbazole (9PCz) derivatives against other prominent OLED host materials, supported by experimental data to guide researchers in material selection and device design.
Benchmarking Performance: 9-Phenylcarbazole Derivatives vs. Alternatives
The 9-phenylcarbazole scaffold is a foundational structure in host material design. The phenyl group attached to the nitrogen atom of the carbazole core introduces significant steric hindrance, which can disrupt intermolecular packing and help maintain a high triplet energy. This makes 9PCz derivatives particularly suitable for hosting high-energy emitters, such as those used for blue PhOLEDs.[9]
To provide a clear benchmark, we compare the performance of devices using 9-phenylcarbazole-based hosts with those employing other common host materials like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP), as well as more advanced bipolar hosts incorporating electron-withdrawing units like triazines or phosphine oxides.
Comparative Performance Data of OLED Host Materials
The following table summarizes key performance metrics from various experimental studies, offering a direct comparison of different host materials across various phosphorescent emitters.
| Host Material Class | Representative Compound | Triplet Energy (ET) [eV] | Tg (°C) | Max. EQE (%) | Emitter Color | Reference |
| 9-Phenylcarbazole Derivatives | m-BPBCz | Not Specified | >170 | 17.2% | Red | [10] |
| CBPPO | 2.67 | 157 | 14.4% | Blue (FIrpic) | [9] | |
| A27 (Cz-Triazine) | Not Specified | Not Specified | 28.0% | Blue (FIrpic) | [2] | |
| A29 (Cz-Derivative) | Not Specified | Not Specified | 29.1% | Green (Ir(ppy)₃) | [2] | |
| B15 (Cz-Derivative) | Not Specified | Not Specified | 31.8% | Blue | [2] | |
| Bicarbazole Hosts | CBP | 2.56 - 2.60 | 103 - 112 | ~18% (Green) | Green/Red | [4][11] |
| mCP | 2.90 | 62 | ~15-19% (Blue) | Blue | [4] | |
| Bipolar Hosts (Non-Carbazole) | DPEPO (Phosphine Oxide) | ~3.0 | Not Specified | High (Blue) | Blue | [12] |
| TRZ-DBC (Triazine) | >2.8 | 285-354 | ~16% (Red) | Red | [13] |
Note: EQE (External Quantum Efficiency) values are highly dependent on the specific device architecture, emitter, and fabrication conditions. This table serves as a comparative guide based on reported high-performing devices.
Analysis of Performance Metrics
-
Triplet Energy: While classic hosts like CBP have a triplet energy (ET ≈ 2.56 eV) suitable for green and red emitters, they are inadequate for blue phosphors like FIrpic (ET ≈ 2.65 eV).[4][9] 9-Phenylcarbazole derivatives, especially when combined with other functionalities, can achieve higher triplet energies. For instance, CBPPO, a derivative of CBP, reaches an ET of 2.67 eV, enabling its use as a host for blue PhOLEDs.[9] For the most demanding blue emitters, hosts incorporating units like phosphine oxide (e.g., DPEPO, ET ≈ 3.0 eV) or direct-linked carbazole-triazine structures (ET ≈ 2.97 eV) are often required.[12][14]
-
Thermal Stability (Tg): 9-Phenylcarbazole derivatives consistently exhibit high thermal stability. The glass transition temperatures (Tg) for many derivatives exceed 150°C, which is significantly higher than that of common hosts like mCP (62°C) and CBP (103°C).[4][9][10] This enhanced stability is crucial for ensuring the long-term operational lifetime of the device by preventing morphological changes in the thin films at elevated operating temperatures.[3][4]
-
Device Efficiency (EQE): As shown in the table, devices employing advanced 9-phenylcarbazole derivatives as hosts have demonstrated some of the highest reported external quantum efficiencies, reaching up to 31.8% for blue OLEDs and over 29% for green OLEDs.[2] This high performance is often attributed to the development of bipolar host materials, which incorporate both hole-transporting (like carbazole) and electron-transporting (like triazine or pyridine) moieties.[2][15] This bipolar nature leads to more balanced charge injection and a wider recombination zone within the emissive layer, reducing efficiency roll-off at high brightness.[9] For example, the meta-substituted isomer PI33PPCz showed enhanced hole and electron mobility, leading to a green PhOLED with an EQE maintained above 22% even at a high brightness of 5000 cd/m².[16]
Experimental Protocols for Benchmarking
To ensure trustworthy and reproducible comparisons between different host materials, standardized fabrication and characterization protocols are essential. The following sections outline generalized, self-validating methodologies.
General Synthesis of 9-Phenylcarbazole Derivatives (Suzuki Coupling)
A common and versatile method for synthesizing many 9-phenylcarbazole derivatives is the palladium-catalyzed Suzuki coupling reaction. This allows for the introduction of various aryl groups onto the carbazole core.
-
Reaction Setup: Charge a reaction vessel with the starting carbazole derivative (e.g., 3,6-dibromo-9-phenylcarbazole), an appropriate aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent and Degassing: Add a suitable solvent mixture, such as toluene and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Reaction: Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Separate the organic phase and wash it sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. For OLED-grade purity (>99.9%), a final purification step of temperature-gradient sublimation is required.[1]
Standard OLED Fabrication Protocol (Thermal Evaporation)
The following protocol describes the fabrication of a standard multilayer PhOLED on a pre-patterned Indium Tin Oxide (ITO) substrate.
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure is:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of NPB or TAPC
-
Emissive Layer (EML): 20 nm of the Host Material doped with a phosphorescent emitter (e.g., 10 wt% Ir(ppy)₃ for green).
-
Electron Transport Layer (ETL): 40 nm of TPBi or a similar material.
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
The deposition rates for organic materials are typically maintained at 1-2 Å/s, while LiF is deposited at 0.1 Å/s and Al at 5-10 Å/s.
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture degradation.
-
Device Characterization Protocol
-
Current Density-Voltage-Luminance (J-V-L): Use a source meter unit (e.g., Keithley 2400) to apply a voltage sweep to the device.[17] Simultaneously, measure the current and the luminance using a calibrated photodiode or a spectroradiometer.[17][18]
-
External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and the electroluminescence (EL) spectrum. The EL spectrum should be measured with a calibrated spectrometer to determine the emission color and coordinates (CIE).[17]
-
Device Lifetime: Measure the operational lifetime by monitoring the luminance decay over time while driving the device at a constant current. The LT50 and LT95 values (time for luminance to drop to 50% and 95% of its initial value) are common metrics.
Visualizing Structures and Processes
Diagrams are essential for understanding the complex relationships in OLED technology.
Caption: Layered architecture of a typical phosphorescent OLED.
Caption: Standard workflow from material synthesis to OLED performance analysis.[1]
Conclusion and Future Outlook
9-Phenylcarbazole derivatives have firmly established themselves as a premier class of host materials for high-performance OLEDs. Their inherent high thermal stability and wide energy gap provide a robust foundation for efficient and durable devices. By strategically modifying the core 9-phenylcarbazole structure—for example, by introducing electron-transporting moieties to create bipolar hosts—researchers have pushed device efficiencies to remarkable levels, particularly for challenging blue emitters.
While classic hosts like CBP remain useful benchmarks for green and red PhOLEDs, the future of high-efficiency, long-lasting blue and white OLEDs will likely rely on these advanced, multifunctional 9-phenylcarbazole derivatives. The continued exploration of novel molecular designs that optimize triplet energy, balance charge transport, and enhance morphological stability will be paramount in advancing the next generation of OLED technology for displays and solid-state lighting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. noctiluca.eu [noctiluca.eu]
- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Isomer dependent molecular packing and carrier mobility of N-phenylcarbazole–phenanthro[9,10-d]imidazole based materials as hosts for efficient electrophosphorescence devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. aml.iaamonline.org [aml.iaamonline.org]
A Senior Application Scientist's Guide to Phenyl-Substituted Carbazoles: Tailoring Photophysical Properties for Advanced Applications
Welcome to a comprehensive exploration of carbazole chemistry, specifically focusing on the profound influence of phenyl substitution on its photophysical properties. Carbazole, with its rigid, electron-rich heterocyclic structure, is a cornerstone in materials science. Its inherent high thermal stability, excellent hole-transporting capabilities, and significantly high triplet energy make it an indispensable building block for organic electronic devices, most notably as a host material in Organic Light-Emitting Diodes (OLEDs).[1][2][3]
However, the true power of carbazole lies in its tunability. The strategic attachment of phenyl groups at various positions on the carbazole core is not merely an act of synthesis; it is a precise tool for molecular engineering. This guide will deconstruct the causality behind these modifications, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to harness the full potential of these fascinating molecules. We will move beyond simple data reporting to explain why specific substitutions yield particular outcomes, grounding our discussion in mechanistic principles and validated experimental protocols.
The Rationale for Phenylation: A Molecular Engineering Approach
The decision to introduce phenyl rings to a carbazole scaffold is driven by the need to finely tune its electronic and photophysical characteristics for specific applications. This modification strategy allows us to:
-
Modulate Energy Levels: The introduction of phenyl groups alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in multilayer electronic devices like OLEDs.[2]
-
Extend π-Conjugation: Attaching phenyl rings to the carbocyclic backbone (e.g., at the 3 and 6 positions) extends the conjugated π-system.[3][4] This extension typically leads to a bathochromic (red) shift in both the absorption and emission spectra, allowing for color tuning.
-
Induce Charge Transfer States: Depending on the substitution pattern, particularly at the nitrogen atom (N-phenyl), a significant twist can be introduced between the carbazole and phenyl moieties. This geometry can facilitate the formation of Twisted Intramolecular Charge Transfer (TICT) states upon photoexcitation, leading to unique photophysical behaviors such as dual fluorescence and high sensitivity to the local environment (solvatochromism).[5][6][7]
-
Control Morphology and Thermal Stability: The bulky nature of phenyl groups can disrupt intermolecular packing (π-π stacking), leading to the formation of stable amorphous glasses, a desirable trait for thin-film device fabrication.
Positional Isomerism: How Substitution Site Dictates Photophysical Fate
The specific location of the phenyl substituent on the carbazole core is the most critical factor determining the resulting photophysical properties.
N-Phenyl Substitution (Position 9): The Realm of TICT
When a phenyl group is attached to the nitrogen atom, steric hindrance between the ortho-hydrogens of the phenyl ring and the carbazole backbone forces the two moieties into a nearly perpendicular arrangement.[6] This orthogonal geometry electronically decouples the donor (carbazole) and acceptor (phenyl) units in the ground state.
Upon photoexcitation, an electron moves from the carbazole to the phenyl ring. This intramolecular charge transfer is stabilized by the twisted geometry, forming a TICT state.[5][7]
Key Characteristics of N-Phenylcarbazoles:
-
Dual Fluorescence: In certain solvents, these molecules can exhibit two distinct emission bands: a higher-energy band corresponding to the locally excited (LE) state and a lower-energy, red-shifted band from the TICT state.[5]
-
Solvatochromism: The highly polar TICT state is strongly stabilized by polar solvents. Consequently, the emission maximum shifts to longer wavelengths as solvent polarity increases.[7]
-
Low Fluorescence Quantum Yield in Polar Solvents: The charge separation in the TICT state can enhance non-radiative decay pathways, often leading to a decrease in fluorescence quantum yield in polar environments.[8]
C-Phenyl Substitution (Positions 3, 6, etc.): Extending Conjugation
In contrast to N-substitution, attaching phenyl groups to the carbon backbone, most commonly at the 3 and 6 positions, creates a more planar and extended π-conjugated system.[1][4][9]
Key Characteristics of 3,6-Diphenylcarbazoles:
-
Red-Shifted Spectra: The extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift in both absorption and emission spectra compared to the parent carbazole.[4][10]
-
High Fluorescence Quantum Yield: These more rigid, planar structures often exhibit high fluorescence quantum yields, making them suitable as blue emitters.[10]
-
Lowered Triplet Energy: A critical trade-off of extending π-conjugation is the reduction of the triplet energy (E_T).[1] While carbazole itself has a high E_T (~3.0 eV), phenyl substitution at the 3 and 6 positions can lower this value, which may be detrimental for their use as hosts for high-energy (blue) phosphorescent emitters.[1][11]
The diagram below illustrates the relationship between the substitution position and the resulting photophysical properties.
Caption: Logical flow from substitution position to dominant mechanism and resulting properties.
Comparative Data of Phenyl-Substituted Carbazoles
The following table summarizes key photophysical data for representative phenyl-substituted carbazoles, compiled from various studies to facilitate objective comparison.
| Compound | Substitution Position | Abs. λ_max (nm) | Em. λ_max (nm) | Quantum Yield (Φ_F) | Triplet Energy (E_T) (eV) | Solvent |
| Carbazole (Parent) | - | ~330 | ~350 | ~0.4 | ~3.0 | Cyclohexane |
| 9-Phenylcarbazole | N-9 | ~337 | ~361, 377 | Weak | ~3.01 | THF[12] |
| 3-Phenylcarbazole | C-3 | - | - | - | - | - |
| 3,6-Diphenylcarbazole | C-3, C-6 | ~350 | ~450 (blue) | 0.95 (for formyl deriv.) | < 3.0 | Dichloromethane[10] |
| 2,7-Diphenylcarbazole | C-2, C-7 | - | - | - | - | - |
| N-tolyl-carbazole (TCz) | N-9 (Tolyl) | - | - | - | 2.76 (for dimer) | -[8] |
Note: Direct comparison can be challenging as experimental conditions (solvent, concentration, temperature) vary between studies. The data presented aims to show general trends.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)
To ensure the trustworthiness and reproducibility of photophysical data, a robust experimental protocol is essential. The comparative method for determining fluorescence quantum yield is widely adopted for its reliability and accessibility.[13][14][15] It involves comparing the fluorescence of the sample under investigation to a well-characterized standard with a known quantum yield.
Causality Behind Experimental Choices:
-
Why a Comparative Method? Absolute methods require specialized and expensive integrating spheres to capture all emitted photons.[16] The comparative method leverages standard laboratory fluorometers and relies on a simple ratio, making it more practical while maintaining high accuracy if performed correctly.[14][15]
-
Why a Dilute Absorbance Range (A < 0.1)? To prevent inner filter effects where emitted light is re-absorbed by other fluorophore molecules in the solution. This ensures a linear relationship between absorbance and fluorescence intensity, which is the foundation of this method.[13]
-
Why Plot Integrated Intensity vs. Absorbance? A single-point measurement can be prone to errors from concentration inaccuracies.[15] Plotting a series of concentrations and using the gradient of the resulting line provides a more robust and statistically validated result, making the protocol a self-validating system.[13][14]
Step-by-Step Methodology:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your test compound. For blue-emitting phenylcarbazoles, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice.
-
Solvent Purity Check: Use spectroscopic grade solvents.[16] Run a fluorescence scan of the pure solvent to ensure it is free from fluorescent impurities.
-
Preparation of Stock Solutions: Prepare stock solutions of both the test compound and the standard in the same solvent to minimize variations due to the solvent's refractive index.
-
Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard. The concentrations should be adjusted to yield absorbances at the excitation wavelength of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λ_ex). Ensure λ_ex is the same for both the sample and the standard.
-
-
Fluorescence Measurement:
-
Using a fluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at λ_ex.
-
For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
-
Data Analysis:
-
For both the test compound and the standard, plot a graph of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Perform a linear regression for both sets of data to obtain the gradients (slopes) of the lines (Grad_X for the test sample, Grad_ST for the standard).
-
-
Calculation of Quantum Yield:
-
Calculate the fluorescence quantum yield of the test sample (Φ_X) using the following equation:[13]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term becomes 1).
-
Visualizing the Research Workflow
The following diagram outlines a typical workflow for the synthesis and photophysical characterization of a novel phenylcarbazole derivative.
Caption: Experimental workflow for characterizing novel phenylcarbazole derivatives.
Conclusion and Future Outlook
Phenyl substitution is a powerful and versatile strategy for modulating the photophysical properties of the carbazole core. The choice of substitution site fundamentally dictates the outcome: N-substitution promotes orthogonal geometries ideal for exploring TICT phenomena and creating sensitive molecular probes, while C-substitution at the 3 and 6 positions extends π-conjugation to produce efficient, color-tuned fluorophores.
The key challenge remains balancing the desirable extension of conjugation with the often-undesirable lowering of triplet energy, particularly for next-generation blue phosphorescent OLED host materials. Future research will likely focus on more complex substitution patterns, including the use of sterically hindered phenyl groups and the introduction of both donor and acceptor moieties onto the same scaffold, to achieve even finer control over excited-state dynamics. The systematic approach outlined in this guide, combining robust synthesis, meticulous photophysical characterization, and computational validation, will be paramount in unlocking the next generation of high-performance carbazole-based materials.
References
- 1. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Twisted intramolecular charge transfer in a carbazole-based chromophore: the stable [(4-N-carbazolyl)-2,3,5,6-tetrachlorophenyl]bis(2,3,5,6-tetrachlorophenyl)methyl radical - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. agilent.com [agilent.com]
- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 16. Making sure you're not a bot! [opus4.kobv.de]
A Comparative Guide to the Reactivity of Iodinated vs. Brominated Carbazoles in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced organic materials and complex pharmaceutical agents, the carbazole scaffold is a privileged structure, prized for its unique electronic and photophysical properties. The functionalization of this core, particularly at the 3 and 6 positions, is frequently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling stands out as a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, introducing valuable alkynyl moieties.
A critical decision in the synthetic design is the choice of the halogen on the carbazole precursor. This guide provides an in-depth technical comparison of the reactivity of iodinated and brominated carbazoles in the Sonogashira coupling, offering field-proven insights and experimental data to guide your synthetic strategy.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between iodinated and brominated carbazoles in Sonogashira coupling lies in the properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly longer and weaker (bond dissociation energy of ~280 kJ/mol for Ph-I) compared to the carbon-bromine (C-Br) bond (~346 kJ/mol for Ph-Br).[1] This directly impacts the rate-determining step of the Sonogashira catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes this oxidative addition more readily, which generally translates to faster reaction rates, the ability to use milder reaction conditions, and often lower catalyst loadings.[1] The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1]
The Sonogashira Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial to appreciating the reactivity differences between iodo- and bromo-carbazoles. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Caption: The Catalytic Cycle of the Sonogashira Coupling.
The reaction is initiated by the oxidative addition of the carbazole halide to a Pd(0) complex. This step is typically the slowest and therefore rate-determining. The higher reactivity of iodocarbazoles stems from the lower activation energy required for this step. Following oxidative addition, a transmetalation step occurs where the copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Comparative Analysis: Iodocarbazoles vs. Bromocarbazoles
| Feature | Iodinated Carbazoles | Brominated Carbazoles | Rationale & Insights |
| Reactivity | High | Moderate to High | The weaker C-I bond leads to faster oxidative addition, the rate-determining step.[1] |
| Reaction Temperature | Room Temp. to 70°C | 70°C to 110°C | Higher temperatures are often required to overcome the higher activation energy of C-Br bond cleavage. |
| Reaction Time | Generally shorter (e.g., 2-6 hours) | Typically longer (e.g., 12-24 hours) | The faster rate of oxidative addition for iodides leads to quicker consumption of starting materials. |
| Catalyst Loading | Lower (e.g., 1-2 mol% Pd) | Higher (e.g., 2-5 mol% Pd) | Due to their higher reactivity, iodides can often achieve high yields with less catalyst. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) are often sufficient. | May require more electron-rich and bulky ligands (e.g., Buchwald-type ligands) to promote oxidative addition. | More sophisticated ligands can enhance the catalytic activity for less reactive aryl bromides. |
| Cost & Availability | Generally more expensive and less commercially available. | More cost-effective and widely available as starting materials. | This is a significant practical consideration for large-scale synthesis. |
| Side Reactions | More prone to catalyst inhibition by excess iodide ions in some cases. | Less susceptible to iodide-induced catalyst inhibition. | Careful control of reaction conditions is necessary to mitigate this potential issue with iodides. |
Note: The data presented is a synthesis of typical experimental observations and should be considered as a general guide. Optimal conditions should be determined empirically.
Experimental Protocol: Sonogashira Coupling of a 3,6-Dihalocarbazole
This protocol provides a general methodology for the Sonogashira coupling of a 3,6-dihalocarbazole with a terminal alkyne. Specific modifications for iodo- and bromo-derivatives are noted.
Materials:
-
3,6-Dihalo-9-alkylcarbazole (X = I or Br) (1.0 eq)
-
Terminal alkyne (2.2-2.5 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Anhydrous toluene
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 3,6-dihalo-9-alkylcarbazole (1.0 eq), Pd(PPh₃)₂Cl₂ (iodocarbazole: 2 mol%; bromocarbazole: 5 mol%), and CuI (iodocarbazole: 3 mol%; bromocarbazole: 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene and the amine base (a typical solvent ratio is 5:1 toluene:amine).
-
Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe.
-
Reaction:
-
For 3,6-diiodocarbazole: Stir the reaction mixture at 70°C.
-
For 3,6-dibromocarbazole: Stir the reaction mixture at 80-90°C.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,6-dialkynylcarbazole.
Visualizing the Workflow: Iodinated vs. Brominated Substrates
The following diagram illustrates the key differences in the experimental workflow when using iodinated versus brominated carbazoles.
Caption: Comparative workflow for Sonogashira coupling.
Conclusion and Recommendations
The choice between an iodinated and a brominated carbazole for Sonogashira coupling is a strategic one, balancing reactivity with cost and availability.
-
Iodinated carbazoles are the substrates of choice when milder reaction conditions are paramount, for instance, with thermally sensitive functional groups or in the final stages of a complex synthesis where high yields and short reaction times are critical. Their higher reactivity often justifies their higher cost.
-
Brominated carbazoles represent a more economical and readily available option. While they may necessitate more forcing conditions (higher temperatures, increased catalyst loading, and potentially more sophisticated ligands), they are robust substrates capable of providing excellent yields, particularly with modern, highly active palladium catalyst systems.
For drug development and process chemistry, where cost and scalability are major drivers, the development of a robust protocol using a brominated carbazole is often a primary goal. For discovery chemistry and the synthesis of novel materials, the convenience and high reactivity of iodinated carbazoles can accelerate the pace of research. Ultimately, a clear understanding of the trade-offs in reactivity and reaction conditions will enable the researcher to make an informed and rational decision.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 3,6-Diiodo-9-phenyl-9H-carbazole
Navigating the complexities of novel compound synthesis and application demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for handling 3,6-Diiodo-9-phenyl-9H-carbazole, a compound whose specific toxicological properties are not extensively documented. Therefore, we will operate under the principle of prudent practice, treating it as a substance with significant potential hazards based on its chemical structure—a halogenated aromatic amine. The protocols outlined herein are designed to be self-validating, ensuring that each step contributes to a holistically safe laboratory environment.
Hazard Assessment: Understanding the Invisible Risks
This compound belongs to the carbazole family. While data on this specific molecule is limited, the parent compound, carbazole, and its derivatives present known health risks. Some substituted carbazoles are identified as potential carcinogens.[1][2] Safety data for the closely related 3,6-Diiodo-9H-carbazole and 9-Phenylcarbazole indicate that these compounds are hazardous, causing skin irritation, serious eye irritation/damage, and potential respiratory irritation.[3][4][5][6]
Given its structure as a di-iodinated aromatic compound, we must also consider the risks associated with halogenated organics, which can have persistent and toxic effects. The compound is a powder, which increases the risk of aerosolization and inhalation during handling.[7][8] Therefore, all procedures must be designed to minimize dust generation and prevent physical contact.
Primary Hazards:
-
Skin Irritation: Direct contact may cause redness, inflammation, or chemical burns.[5][6]
-
Serious Eye Damage: The powder can cause severe irritation and potentially irreversible damage to the eyes.[5][6]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[3][5]
-
Unknown Chronic Effects: Due to a lack of specific data, we must assume the potential for long-term toxicity, including possible carcinogenic effects, a known risk for some carbazole derivatives.[1][9]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. It is not merely a checklist but a system designed to isolate you from the chemical hazard. The following table summarizes the required PPE for handling this compound. Never handle this compound without every item correctly in place.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.[6][10] | Goggles provide a seal around the eyes to protect against fine dust. A face shield is mandatory when handling larger quantities or during procedures with a high risk of splashing, offering a broader barrier of protection.[10] |
| Hand Protection | Double-gloving: an inner nitrile glove covered by a second, heavier-duty nitrile or neoprene glove.[10][11] | Disposable nitrile gloves offer good initial protection against incidental contact with a broad range of chemicals.[11] Double-gloving provides an additional layer of security. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat and decontaminate. |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a fully fastened front.[11] | A lab coat prevents incidental skin contact on the arms and torso. It should be kept clean and laundered separately from personal clothing to prevent cross-contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required if handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.[6][12] | The primary risk from a powdered solid is inhalation. Engineering controls are the first line of defense, but if these are insufficient or unavailable, a respirator is essential to prevent airborne particles from entering the respiratory system.[11] |
| Footwear | Fully enclosed, chemical-resistant shoes.[13] | Protects feet from spills. Open-toed shoes, sandals, or porous fabric shoes are strictly forbidden in the laboratory environment.[13] |
Operational Plan: From Weighing to Disposal
This section provides a step-by-step methodology for safely handling this compound. The workflow is designed to minimize exposure at every stage.
Preparation and Weighing
The most significant risk of exposure comes from handling the compound in its powdered form. All manipulations of the solid must occur within a certified engineering control.
Workflow for Weighing and Handling Solid Compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 3,6-diiodo-9H-carbazole | C12H7I2N | CID 3116488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. chemscience.com [chemscience.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
